Product packaging for Cephaeline(Cat. No.:CAS No. 483-17-0)

Cephaeline

Numéro de catalogue: B023452
Numéro CAS: 483-17-0
Poids moléculaire: 466.6 g/mol
Clé InChI: DTGZHCFJNDAHEN-OZEXIGSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cephaeline is a benzoquinolizidine alkaloid naturally occurring in the roots of Cephaelis ipecacuanha, closely related to the compound emetine. It serves as a critical pharmacological tool in biomedical research due to its potent and specific mechanism of action as an inhibitor of protein synthesis. This compound binds to the 40S ribosomal subunit, preventing the translocation of the ribosome along mRNA, thereby halting polypeptide chain elongation. This primary mechanism underpins its extensive research applications, including the study of autophagy pathways, where it is utilized as a classic inducer alongside emetine. Its ability to inhibit global protein synthesis makes it invaluable in cancer biology for investigating proliferation arrest and inducing apoptosis in various cell lines. Furthermore, this compound has garnered significant interest in virology research for its broad-spectrum antiviral activity; by inhibiting the synthesis of vital viral proteins, it can effectively suppress the replication of numerous RNA and DNA viruses, including SARS-CoV-2, Dengue virus, and Zika virus. Researchers also value this compound for its role in comparative studies with its methylated derivative, emetine, to elucidate structure-activity relationships. This high-purity compound is an essential reference standard and investigative agent for probing fundamental cellular processes, developing novel therapeutic strategies, and exploring host-pathogen interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38N2O4 B023452 Cephaeline CAS No. 483-17-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGZHCFJNDAHEN-OZEXIGSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016520
Record name Cephaeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-17-0, 5853-29-2
Record name (-)-Cephaeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cephaeline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephaeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cephaeline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cephaeline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHAELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA971541A1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cephaeline: Origin, Biosynthesis, and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaeline is a prominent monoterpenoid isoquinoline alkaloid recognized for its potent emetic and potential therapeutic properties. This technical guide provides a comprehensive overview of the origin, biosynthesis, and natural sources of this compound. It is primarily intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further investigation and application of this bioactive compound.

Introduction

This compound is a naturally occurring alkaloid with a history of use in traditional medicine, most notably as a component of syrup of ipecac to induce vomiting.[1][2] Chemically, it is closely related to emetine, another significant alkaloid found in the same plant sources.[1] Beyond its emetic effects, this compound has garnered interest for a range of other biological activities. This guide delves into the fundamental aspects of this compound, focusing on its botanical origins and the biochemical pathways responsible for its production.

Botanical Origin and Natural Sources

The primary natural source of this compound is the plant species Carapichea ipecacuanha, a member of the Rubiaceae family.[3] This plant has been known by several synonyms, including Psychotria ipecacuanha and Cephaelis ipecacuanha.[1][3][4] Native to the rainforests of Central and South America, particularly Brazil, Colombia, Panama, Nicaragua, and Costa Rica, the roots and rhizomes of C. ipecacuanha are the principal parts harvested for their high alkaloid content.[3][5]

This compound is also found in other plant species, including Psychotria acuminata and Alangium lamarckii.[1][5] The concentration of this compound can vary depending on the plant part, age, and geographical location.

Quantitative Analysis of this compound Content

The distribution of this compound is not uniform throughout the plant. The highest concentrations are typically found in the roots, followed by the stems and leaves. The table below summarizes the quantitative data from a study on Psychotria ipecacuanha.[6][7]

Plant PartThis compound Content (mg/g of dry weight)Emetine Content (mg/g of dry weight)Total Alkaloid Content (mg/g of dry weight)
Roots 8.356.658.55
Stems --4.05
Leaves --2.4

Note: Specific individual concentrations for this compound and Emetine in stems and leaves were not detailed in the cited source, only the total alkaloid content.

Biosynthesis of this compound

This compound is a monoterpenoid-isoquinoline alkaloid.[8] Its biosynthesis is a complex enzymatic process that involves the convergence of the terpenoid and isoquinoline pathways. The biosynthesis starts with the condensation of dopamine and secologanin.[9]

The proposed biosynthetic pathway is as follows: Loganin is converted to deacetylisoipicoside, which is then transformed into protoemetine. Protoemetine serves as a precursor to this compound.[8] this compound can be further methylated to form emetine, a reaction catalyzed by the enzyme ipeOMT1.[8]

Biosynthetic Pathway Diagram

Cephaeline_Biosynthesis Loganin Loganin Deacetylisoipicoside Deacetylisoipicoside Loganin->Deacetylisoipicoside Protoemetine Protoemetine Deacetylisoipicoside->Protoemetine This compound This compound Protoemetine->this compound Emetine Emetine This compound->Emetine ipeOMT1

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound from Psychotria ipecacuanha

The following protocol is a generalized method for the extraction of alkaloids from the dried and ground roots of P. ipecacuanha.

4.1.1. Materials and Reagents

  • Dried and powdered root material of P. ipecacuanha

  • Ethanol (70% v/v)

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

4.1.2. Procedure

  • Weigh 1.0 g of the dried, ground plant material.

  • Add the plant material to a flask with 70% ethanol.

  • Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes) to enhance extraction efficiency.[10]

  • Filter the extract through filter paper to remove solid plant debris.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This section outlines a typical HPLC method for the separation and quantification of this compound.

4.2.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient of 0.08% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[8]

  • Detection Wavelength: 285 nm.[8]

  • Injection Volume: 5 µL.[8]

4.2.2. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Dissolve a known amount of the crude extract in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

4.2.3. Chromatographic Procedure

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Run the gradient program to elute the compounds.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Experimental Workflow Diagram

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Plant_Material Dried & Ground Plant Material Extraction Ultrasonic Extraction (70% Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Sample_Prep Sample Preparation (Dissolve & Filter) Crude_Extract->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Data_Analysis Data Analysis (Quantification) HPLC->Data_Analysis Results This compound Concentration Data_Analysis->Results

Caption: Workflow for this compound extraction and analysis.

Conclusion

This compound is a significant alkaloid primarily sourced from the roots of Carapichea ipecacuanha. Its biosynthesis follows a well-defined pathway, originating from loganin and dopamine. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals to further explore the pharmacological potential and applications of this compound. The detailed methodologies for extraction and quantification are crucial for ensuring the reproducibility and accuracy of future studies.

References

Cephaeline structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline is a potent isoquinoline alkaloid predominantly found in the roots and rhizomes of the plant species Carapichea ipecacuanha (formerly Cephaelis ipecacuanha), commonly known as ipecac.[1] For centuries, ipecac preparations have been utilized in traditional medicine, primarily for their strong emetic and expectorant properties. This compound, along with the structurally similar alkaloid emetine, is a principal active constituent responsible for these effects.[2] Beyond its traditional uses, recent research has unveiled a broader pharmacological profile for this compound, including significant antiviral and anticancer activities, sparking renewed interest in its therapeutic potential. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its underlying mechanisms of action.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (1R)-1-{[(2S,3R,11bS)-3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl]methyl}-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol, is a complex heterocyclic compound.[3] It is structurally a desmethyl analog of emetine.[4] The molecule possesses a rigid pentacyclic core and multiple stereocenters, which are crucial for its biological activity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and in the design of experimental studies.

PropertyValueSource
Molecular Formula C₂₈H₃₈N₂O₄[5]
Molecular Weight 466.61 g/mol [5]
CAS Registry Number 483-17-0[5]
Appearance White silky crystals[3]
Melting Point 115-116 °C[6]
Boiling Point 569.42 °C (rough estimate)[6]
pKa (Strongest Basic) 9.23 (Predicted)[7]
logP 4.18 (Predicted)[7]
Solubility Practically insoluble in water; Soluble in ethanol, methanol, acetone, chloroform, and dilute acids.
Optical Rotation [α]D²⁰ -43.4° (c=2 in chloroform)[6]

Biological Activity and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms of action, ranging from the well-documented induction of emesis to more recently discovered anticancer and antiviral activities.

Emetic Action

The emetic effect of this compound is a result of a dual mechanism. It acts centrally by stimulating the chemoreceptor trigger zone (CTZ) in the medulla oblongata and peripherally by irritating the gastric mucosa.[2] The involvement of serotonin receptors, specifically the 5-HT3 and 5-HT4 receptors, is implicated in this process. While this compound shows a distinct affinity for the 5-HT4 receptor, its emetic action can be prevented by 5-HT3 receptor antagonists like ondansetron.[8][9]

Emetic_Action_of_this compound This compound This compound Stomach Gastric Mucosa (Peripheral Irritation) This compound->Stomach Peripheral Action CTZ Chemoreceptor Trigger Zone (CTZ) (Central Stimulation) This compound->CTZ Central Action Vomiting_Center Vomiting Center (Medulla) Stomach->Vomiting_Center Vagal Afferents CTZ->Vomiting_Center Emesis Emesis Vomiting_Center->Emesis

Caption: Dual mechanism of this compound-induced emesis.

Anticancer and Antiviral Mechanisms

Recent studies have highlighted the potential of this compound as an anticancer and antiviral agent. Its mechanisms in these contexts are multifaceted and involve the modulation of key cellular pathways.

1. Induction of Histone H3 Acetylation: this compound has been shown to be an inductor of histone H3 acetylation.[4][10][11] Specifically, it increases the levels of acetylated histone H3 at lysine 9 (H3K9ac).[11][12] This epigenetic modification leads to chromatin relaxation, which can alter gene expression, resulting in reduced cancer cell viability, inhibition of tumor growth, and impaired cell migration.[12][13]

2. Inhibition of the NRF2 Pathway and Induction of Ferroptosis: this compound has been identified as an inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[2][4][14] NRF2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. By inhibiting NRF2, this compound downregulates the expression of its target genes, such as GPX4 and SLC7A11, leading to a reduction in antioxidant capacity.[2] This disruption of redox homeostasis, coupled with an increase in intracellular iron levels, induces a specific form of programmed cell death known as ferroptosis, which contributes to its anti-lung cancer efficacy.[2][14]

Anticancer_Mechanism_of_this compound cluster_epigenetic Epigenetic Modification cluster_ferroptosis Induction of Ferroptosis Cephaeline_ep This compound Histone_Acetylation ↑ Histone H3 Acetylation (H3K9ac) Cephaeline_ep->Histone_Acetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Anticancer_Effects_ep ↓ Cell Viability ↓ Proliferation ↓ Migration Gene_Expression->Anticancer_Effects_ep Cephaeline_fe This compound NRF2 NRF2 Cephaeline_fe->NRF2 Inhibits Antioxidant_Genes ↓ GPX4, SLC7A11 NRF2->Antioxidant_Genes Redox_Imbalance Redox Imbalance Antioxidant_Genes->Redox_Imbalance Ferroptosis Ferroptosis Redox_Imbalance->Ferroptosis

Caption: Anticancer mechanisms of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Carapichea ipecacuanha

The following is a representative protocol for the extraction of this compound from ipecac root material.

Materials:

  • Dried and powdered ipecac root

  • 70% (v/v) Methanol in water

  • 0.1 M Sodium Hydroxide (NaOH)

  • Ultrasonic bath

  • Centrifuge and tubes

  • Volumetric flask

Procedure:

  • To 100 mg of powdered ipecac root material, add 3.0 mL of 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH.

  • Incubate the mixture in an ultrasonic bath at 25 °C for 10 minutes.

  • Centrifuge the sample at 1840 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 1-4) two more times with the remaining plant material.

  • Combine the three collected supernatants in a volumetric flask and adjust the final volume to 10 mL with the extraction solution.

  • The resulting extract can be used for further purification or analytical procedures.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A common method for the accurate quantification of this compound in extracts is Reverse-Phase HPLC (RP-HPLC).

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.08% trifluoroacetic acid in water (A) and acetonitrile (B).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject the standard solutions into the HPLC system to generate a calibration curve.

  • Inject the prepared this compound extract.

  • Identify the this compound peak in the chromatogram of the extract by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the extract by correlating the peak area with the calibration curve.

HPLC_Workflow Start Start Sample_Prep Sample Preparation (Extraction) Start->Sample_Prep Std_Prep Standard Preparation (Calibration Curve) Start->Std_Prep HPLC_Analysis RP-HPLC Analysis Sample_Prep->HPLC_Analysis Std_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Peak_ID Peak Identification (Retention Time) Data_Acquisition->Peak_ID Quantification Quantification (Peak Area vs. Calibration Curve) Peak_ID->Quantification End End Quantification->End

Caption: General workflow for HPLC quantification of this compound.

Conclusion

This compound remains a molecule of significant interest due to its well-established physiological effects and emerging therapeutic potential. Its complex chemical structure underpins a diverse range of biological activities, from the classical emetic response to promising anticancer and antiviral actions through the modulation of epigenetic and cell death pathways. The experimental protocols detailed herein provide a foundation for the consistent extraction and quantification of this compound, facilitating further research into its pharmacological properties and potential applications in drug development. Future investigations are warranted to fully elucidate its mechanisms of action and to explore its therapeutic utility in a clinical setting.

References

The Biosynthesis of Cephaeline in Psychotria ipecacuanha: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of cephaeline, a principal alkaloid of the medicinal plant Psychotria ipecacuanha. This compound, along with its methylated derivative emetine, is of significant pharmacological interest. This document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in its formation. Quantitative data on enzyme kinetics are presented, and detailed experimental protocols for the heterologous expression, purification, and characterization of the key enzymes are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a comprehensive understanding of this complex biosynthetic route.

Introduction

Psychotria ipecacuanha is a flowering plant native to Central and South America, long recognized for its medicinal properties, primarily attributed to its accumulation of monoterpenoid isoquinoline alkaloids, most notably emetine and this compound.[1][2] These alkaloids are biosynthetically derived from the condensation of dopamine and the monoterpenoid secologanin.[1][2] This guide focuses on the intricate enzymatic cascade that leads to the synthesis of this compound, a crucial precursor to emetine and a bioactive molecule in its own right. Understanding this pathway is paramount for metabolic engineering efforts aimed at enhancing the production of these valuable compounds in heterologous systems.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving several key enzymes, including O-methyltransferases (OMTs) and a β-glucosidase. The pathway commences with the condensation of dopamine and secologanin, leading to the formation of N-deacetylisoipecoside. Subsequent modifications, including methylation and deglycosylation, yield protoemetine, which then undergoes a second condensation with dopamine, followed by further methylation to produce this compound.

Key Enzymes and Intermediates

The central enzymes identified in the this compound biosynthetic pathway are:

  • Ipecac Alkaloid O-Methyltransferases (IpeOMT1, IpeOMT2, IpeOMT3): These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to various hydroxyl groups on the isoquinoline rings of the alkaloid intermediates.

  • Ipecac Alkaloid β-Glucosidase (IpeGlu1): This enzyme is responsible for the hydrolysis of the glucose moiety from glucosylated intermediates, a critical step in the pathway.

The key intermediates in the pathway include:

  • Dopamine

  • Secologanin

  • N-deacetylisoipecoside

  • Protoemetine

  • 7'-O-demethylthis compound

Quantitative Data

The following tables summarize the kinetic properties of the key enzymes involved in this compound biosynthesis.

Table 1: Kinetic Parameters of Ipecac Alkaloid O-Methyltransferases (OMTs)
EnzymeSubstrateApparent K_m (µM)Apparent V_max (pkat/mg protein)Optimal pH
IpeOMT1 7'-O-demethylthis compound1.5 ± 0.2130 ± 48.0
N-deacetylisoipecoside8.7 ± 1.1110 ± 48.0
7,10,11-trimethoxyemetine2.5 ± 0.3120 ± 48.0
IpeOMT2 Protoemetine2.3 ± 0.3210 ± 77.5
N-deacetylisoipecoside12.0 ± 1.580 ± 37.5
IpeOMT3 6-O-methyldehydroprotoemetine5.2 ± 0.7150 ± 67.0

Data sourced from Nomura, T., & Kutchan, T. M. (2010). Three new O-methyltransferases are sufficient for all O-methylation reactions of ipecac alkaloid biosynthesis in root culture of Psychotria ipecacuanha. Journal of Biological Chemistry, 285(10), 7722–7738.

Table 2: Substrate Specificity of Ipecac Alkaloid β-Glucosidase (IpeGlu1)
SubstrateRelative Activity (%)
N-deacetylisoipecoside100
6-O-methyl-N-deacetylisoipecosideHigh
7-O-methyl-N-deacetylisoipecosideVery Low
6,7-O,O-dimethyl-N-deacetylisoipecosideVery Low

Qualitative data adapted from Nomura, T., et al. (2008). The New beta-D-Glucosidase in Terpenoid-Isoquinoline Alkaloid Biosynthesis in Psychotria ipecacuanha. Journal of Biological Chemistry, 283(50), 34650–34659.

Experimental Protocols

Heterologous Expression and Purification of IpeOMTs

This protocol describes the expression of recombinant IpeOMT enzymes in Escherichia coli and their subsequent purification.

4.1.1. Gene Cloning and Vector Construction

  • Isolate total RNA from the roots of P. ipecacuanha.

  • Synthesize first-strand cDNA using a reverse transcriptase.

  • Amplify the full-length coding sequences of IpeOMT1, IpeOMT2, and IpeOMT3 using gene-specific primers.

  • Clone the amplified PCR products into a suitable expression vector (e.g., pET vector) containing an N-terminal polyhistidine (His6) tag for affinity purification.

  • Transform the recombinant plasmids into a competent E. coli expression strain (e.g., BL21(DE3)).

4.1.2. Protein Expression

  • Inoculate a single colony of transformed E. coli into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 500 mL of LB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance the yield of soluble protein.

4.1.3. Protein Purification

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Enzymatic Assay of IpeOMTs

This protocol details the procedure for determining the activity of the purified IpeOMT enzymes.

4.2.1. Reaction Mixture

Prepare the following reaction mixture in a total volume of 100 µL:

  • 100 mM Potassium phosphate buffer (pH adjusted to the optimum for each IpeOMT)

  • 1 mM Substrate (e.g., 7'-O-demethylthis compound for IpeOMT1)

  • 500 µM S-adenosyl-L-methionine (SAM)

  • 1-5 µg of purified IpeOMT enzyme

4.2.2. Assay Procedure

  • Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding 20 µL of 2 M HCl.

  • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitated protein.

  • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) to quantify the methylated product.

Enzymatic Assay of IpeGlu1

This protocol describes a general method for assaying β-glucosidase activity, which can be adapted for IpeGlu1.

4.3.1. Reaction Mixture

Prepare the following reaction mixture in a total volume of 200 µL:

  • 50 mM Sodium phosphate buffer (pH 7.0)

  • 1 mM Substrate (e.g., N-deacetylisoipecoside)

  • 1-5 µg of purified IpeGlu1 enzyme

4.3.2. Assay Procedure

  • Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding 100 µL of 1 M Na2CO3.

  • The aglycone product can be quantified by HPLC or, if a chromogenic substrate like p-nitrophenyl-β-D-glucopyranoside is used, the release of p-nitrophenol can be measured spectrophotometrically at 405 nm.

HPLC Analysis of Ipecac Alkaloids

This method can be used for the separation and quantification of this compound and its precursors.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Quantification: Use external standards of this compound and other available intermediates to generate calibration curves for accurate quantification.

Visualizations

Biosynthetic Pathway of this compound

Cephaeline_Biosynthesis Dopamine Dopamine NDI N-deacetylisoipecoside Dopamine->NDI Secologanin Secologanin Secologanin->NDI Me_NDI 6-O-methyl- N-deacetylisoipecoside NDI->Me_NDI IpeOMT1/IpeOMT2 Aglycone Aglycone Intermediate Me_NDI->Aglycone IpeGlu1 Protoemetine Protoemetine Aglycone->Protoemetine Demethylthis compound 7'-O-demethylthis compound Protoemetine->Demethylthis compound Dopamine2 Dopamine Dopamine2->Demethylthis compound This compound This compound Demethylthis compound->this compound IpeOMT1

Caption: Biosynthetic pathway of this compound from primary precursors.

Experimental Workflow for Enzyme Characterization

Enzyme_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization RNA_Isolation RNA Isolation (P. ipecacuanha roots) cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification (IpeOMT genes) cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Expression Vector PCR_Amplification->Vector_Ligation Transformation Transformation (E. coli) Vector_Ligation->Transformation Protein_Expression Protein Expression (IPTG Induction) Transformation->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chromatography Dialysis Dialysis Affinity_Chromatography->Dialysis Enzymatic_Assay Enzymatic Assay Dialysis->Enzymatic_Assay HPLC_Analysis HPLC Analysis Enzymatic_Assay->HPLC_Analysis Kinetic_Analysis Kinetic Parameter Determination HPLC_Analysis->Kinetic_Analysis

Caption: Workflow for heterologous expression and characterization of enzymes.

Conclusion

The elucidation of the this compound biosynthetic pathway in Psychotria ipecacuanha provides a foundational understanding for the targeted manipulation of this important medicinal plant. The characterization of the key O-methyltransferases and the β-glucosidase has illuminated the specific enzymatic steps and their substrate preferences. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers aiming to reconstitute this pathway in microbial hosts for the sustainable and scalable production of this compound and related alkaloids. Future research should focus on the regulatory networks governing the expression of these biosynthetic genes and the subcellular localization of the enzymes and intermediates to further refine metabolic engineering strategies.

References

An In-Depth Technical Guide to the Core Intermediates in Cephaeline Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline, a prominent monoterpenoid isoquinoline alkaloid found in the roots of Carapichea ipecacuanha, has long been recognized for its potent emetic and amoebicidal properties. Understanding the intricate biosynthetic pathway of this complex natural product is paramount for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key intermediates and enzymatic transformations that constitute the core of this compound biosynthesis, offering valuable insights for researchers in natural product chemistry, synthetic biology, and drug development.

The biosynthesis of this compound is a multi-step process that begins with the condensation of two primary metabolites: dopamine and the iridoid glucoside, secologanin. This initial reaction sets the stage for a series of enzymatic modifications, including methylation, deglycosylation, and a second condensation with dopamine, ultimately leading to the formation of this compound. This guide will delve into the specifics of each key intermediate and the enzymes that catalyze their transformation, presenting quantitative data, detailed experimental protocols, and visual representations of the biosynthetic and experimental workflows.

Key Intermediates in the this compound Biosynthetic Pathway

The biosynthesis of this compound proceeds through several well-defined intermediate compounds. The central pathway involves the transformation of dopamine and secologanin into N-deacetylisoipecoside, which is then converted to protoemetine. A second molecule of dopamine is then incorporated to yield 7'-O-demethylthis compound, the direct precursor to this compound.

N-Deacetylisoipecoside

The biosynthetic journey to this compound commences with a Pictet-Spengler condensation reaction between dopamine and secologanin. This non-stereoselective reaction yields two epimers: N-deacetylisoipecoside (the 1S-epimer) and N-deacetylipecoside (the 1R-epimer).[1] It is the S-form, N-deacetylisoipecoside, that serves as the crucial entry point into the this compound and emetine biosynthetic pathways.[1]

Protoemetine

N-deacetylisoipecoside undergoes a series of enzymatic modifications to form the key intermediate, protoemetine. This transformation involves O-methylation, deglycosylation, reduction, and de-esterification.[1] The initial 6-O-methylation of N-deacetylisoipecoside is a critical step, catalyzed primarily by the O-methyltransferase IpeOMT1, with a minor contribution from IpeOMT2.[2] This is followed by deglycosylation, a reaction catalyzed by the β-glucosidase IpeGlu1.[2]

7'-O-Demethylthis compound

Protoemetine then undergoes a second Pictet-Spengler-type condensation with another molecule of dopamine to form 7'-O-demethylthis compound.[2] This reaction introduces the second isoquinoline moiety characteristic of the ipecac alkaloids.

This compound

The final step in the biosynthesis of this compound is the O-methylation of the 7'-hydroxyl group of 7'-O-demethylthis compound. This reaction is catalyzed by the O-methyltransferase IpeOMT2.[2]

Key Enzymes in this compound Biosynthesis

The enzymatic machinery responsible for this compound biosynthesis has been a subject of intensive research. To date, three O-methyltransferases (IpeOMT1, IpeOMT2, and IpeOMT3) and one β-glucosidase (IpeGlu1) have been identified and characterized as key players in this pathway.[2][3]

O-Methyltransferases (OMTs)
  • IpeOMT1: This enzyme exhibits a high affinity for N-deacetylisoipecoside, catalyzing its 6-O-methylation. It also plays a role in the final methylation step of emetine synthesis from this compound.[2]

  • IpeOMT2: IpeOMT2 has a broader substrate specificity and is responsible for the O-methylation of 7'-O-demethylthis compound to produce this compound. It also shows minor activity towards N-deacetylisoipecoside.[2]

  • IpeOMT3: IpeOMT3 is involved in the methylation of the isoquinoline skeleton of the aglycone prior to the formation of protoemetine.[2]

β-Glucosidase
  • IpeGlu1: This enzyme is responsible for the hydrolysis of the glucose moiety from the glucosylated intermediates, a crucial step in the pathway leading to the formation of the reactive aglycones.[2]

Quantitative Data on Enzymatic Reactions

The efficiency of the enzymatic conversions in the this compound biosynthetic pathway is a critical factor for both in vivo accumulation and potential biotechnological applications. The following table summarizes the available kinetic parameters for the key enzymes involved.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)
IpeOMT1N-deacetylisoipecoside1.80.0482.7 x 104
IpeOMT27'-O-demethylthis compound1.10.0121.1 x 104
IpeOMT3(S)-Reticuline1.50.0231.5 x 104
IpeGlu1N-deacetylisoipecoside-86.3-

Note: Kinetic data for IpeOMT enzymes were determined using recombinant proteins expressed in E. coli.[3] The kcat value for IpeGlu1 is provided, but the Km value was not reported in the cited literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of classic and modern experimental techniques. The following sections provide detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and Purification of IpeOMT Enzymes in E. coli

This protocol describes the expression of N-terminally His-tagged IpeOMT proteins in E. coli and their subsequent purification using affinity chromatography.

1. Plasmid Construction:

  • Amplify the full-length coding sequences of IpeOMT1, IpeOMT2, and IpeOMT3 from C. ipecacuanha cDNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and EcoRI).
  • Ligate the PCR products into a suitable expression vector, such as pET-28a(+), which contains an N-terminal His-tag sequence.

2. Protein Expression:

  • Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.
  • Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
  • Continue to grow the culture at 18°C for 16-20 hours.

3. Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Wash the column with 10 column volumes of wash buffer.
  • Elute the His-tagged protein with elution buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Analyze the purified protein by SDS-PAGE.

Protocol 2: HPLC-UV Analysis of Ipecac Alkaloids and Intermediates

This protocol outlines a method for the separation and quantification of key intermediates and final products in the this compound biosynthetic pathway.

1. Sample Preparation:

  • For plant material, extract with methanol or an acidic methanol solution.
  • For enzyme assays, stop the reaction by adding an equal volume of methanol or by acidifying the reaction mixture.
  • Centrifuge the samples to remove any precipitate and filter the supernatant through a 0.22 µm filter.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% phosphoric acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient:
  • 0-5 min: 10% B
  • 5-25 min: 10-50% B (linear gradient)
  • 25-30 min: 50-90% B (linear gradient)
  • 30-35 min: 90% B (isocratic)
  • 35-40 min: 90-10% B (linear gradient)
  • 40-45 min: 10% B (isocratic)
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 280 nm.
  • Injection Volume: 10 µL.

3. Quantification:

  • Prepare standard curves for each compound of interest (dopamine, secologanin, N-deacetylisoipecoside, protoemetine, 7'-O-demethylthis compound, and this compound) using known concentrations.
  • Quantify the compounds in the samples by comparing their peak areas to the standard curves.

Signaling Pathways and Experimental Workflows

The elucidation of the this compound biosynthetic pathway has been a result of a logical and systematic experimental workflow. This workflow typically involves a combination of tracer studies to identify precursors and intermediates, followed by the identification and characterization of the enzymes responsible for their conversion.

Experimental Workflow for Pathway Elucidation

The following diagram illustrates a typical experimental workflow for elucidating a plant natural product biosynthetic pathway, such as that of this compound.

Experimental_Workflow cluster_0 In Vivo / In Planta Studies cluster_1 Gene Discovery and Enzyme Characterization Tracer_Feeding Tracer Feeding Studies (e.g., with labeled Dopamine and Secologanin) Metabolite_Profiling Metabolite Profiling (HPLC, LC-MS) Tracer_Feeding->Metabolite_Profiling Identify labeled intermediates Transcriptome_Analysis Transcriptome Analysis (Identify candidate genes, e.g., OMTs, Glucosidases) Metabolite_Profiling->Transcriptome_Analysis Guide gene discovery Heterologous_Expression Heterologous Expression (e.g., in E. coli or yeast) Transcriptome_Analysis->Heterologous_Expression Enzyme_Assays In Vitro Enzyme Assays (with putative substrates) Heterologous_Expression->Enzyme_Assays Enzyme_Assays->Metabolite_Profiling Confirm product identity Kinetic_Analysis Kinetic Analysis (Determine Km, kcat) Enzyme_Assays->Kinetic_Analysis Pathway_Elucidation Complete Pathway Elucidation Kinetic_Analysis->Pathway_Elucidation

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

This compound Biosynthetic Pathway

The following diagram provides a detailed representation of the key intermediates and enzymatic steps in the biosynthesis of this compound.

Cephaeline_Biosynthesis Secologanin Secologanin PS_Reaction1 PS_Reaction1 Secologanin->PS_Reaction1 NDIS N-Deacetylisoipecoside IpeOMT1 IpeOMT1 NDIS->IpeOMT1 6Me_NDIS 6-O-Methyl- N-deacetylisoipecoside IpeGlu1 IpeGlu1 6Me_NDIS->IpeGlu1 Aglycone Aglycone Multiple_Steps Multiple Steps (Reduction, De-esterification) Aglycone->Multiple_Steps Protoemetine Protoemetine PS_Reaction2 Pictet-Spengler -type Reaction Protoemetine->PS_Reaction2 Dopamine2 Dopamine Dopamine2->PS_Reaction2 7ODC 7'-O-Demethylthis compound IpeOMT2 IpeOMT2 7ODC->IpeOMT2 This compound This compound IpeOMT1->6Me_NDIS IpeGlu1->Aglycone Multiple_Steps->Protoemetine PS_Reaction2->7ODC IpeOMT2->this compound PS_Reaction1->NDIS

Caption: Key intermediates and enzymes in the this compound biosynthetic pathway.

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant achievement in the field of natural product biosynthesis. The identification of key intermediates and the characterization of the involved enzymes, particularly the O-methyltransferases and the β-glucosidase, have provided a detailed roadmap of this intricate process. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers seeking to further investigate this pathway, engineer its production in heterologous systems, or explore the therapeutic potential of its intermediates and analogs. Future research may focus on the potential for metabolic channeling through the formation of enzyme complexes, or "metabolons," which could play a role in the efficient synthesis of this compound.[3] A deeper understanding of the regulatory mechanisms governing this pathway will also be crucial for maximizing its potential in various applications.

References

Cephaeline's Mechanism of Action in Viral Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cephaeline, a natural alkaloid extracted from the roots of Carapichea ipecacuanha, has demonstrated potent, broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1] This document provides a comprehensive overview of the core mechanism of action, which is primarily centered on the inhibition of host-cell protein synthesis.[2] By targeting the eukaryotic ribosome, this compound effectively halts the production of viral proteins necessary for replication, making it a compelling candidate for antiviral drug development. This guide details its molecular interactions, summarizes its efficacy with quantitative data, outlines key experimental protocols for its evaluation, and provides visual diagrams of the relevant biological and experimental pathways.

Core Mechanism of Action: Inhibition of Host Protein Synthesis

The primary antiviral mechanism of this compound is its ability to act as a potent inhibitor of eukaryotic protein synthesis.[2] Unlike antiviral agents that target specific viral enzymes, this compound targets a fundamental host-cell process that all viruses depend on for their replication: the translation of viral mRNA into proteins.[3]

Molecular Target: The 40S Ribosomal Subunit

This compound, along with its close analog emetine, binds to the small (40S) subunit of the eukaryotic ribosome.[4] This binding event physically obstructs the translocation step of the elongation phase of protein synthesis.[5] By preventing the ribosome from moving along the mRNA, it effectively freezes the translation machinery, leading to a global shutdown of protein production, including the synthesis of essential viral proteins.[4][6] This non-selective inhibition of protein synthesis accounts for its broad-spectrum activity and also its associated cytotoxicity at higher concentrations.

Dual Mechanisms of Action

While the primary mechanism is the inhibition of protein synthesis, some studies suggest this compound may also employ secondary antiviral strategies:

  • Inhibition of Viral Entry : Research on Ebola Virus (EBOV) and Zika Virus (ZIKV) indicates that this compound can disrupt the process of viral entry into host cells.[1][7]

  • Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp) : this compound has been shown to inhibit the RdRp activity of certain viruses, such as Zika, which would directly impede the replication of the viral genome.[1][7]

Quantitative Data: Antiviral Efficacy

The antiviral activity of this compound has been quantified against several viruses in various cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

VirusAssay TypeCell LineIC50 / EC50 (nM)
SARS-CoV-2 Viral Protein Synthesis Inhibition-12.3
Zika Virus (ZIKV) Viral Titer ReductionSNB-193.11
Zika Virus (ZIKV) NS1 Protein ExpressionHEK29326.4
Zika Virus (ZIKV) RdRp ActivityHEK293976
Ebola Virus (EBOV) Live Virus InfectionVero E622.18
Ebola Virus (EBOV) VLP EntryHeLa3270
Vaccinia Virus Viral ReplicationBSC4060 (IC99)

Data compiled from multiple sources.[1][2][7][8]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental processes used to study it is crucial for a deeper understanding.

cluster_cell Host Cell cluster_intervention Intervention entry 1. Viral Entry uncoating 2. Uncoating entry->uncoating translation 3. Translation of Viral Proteins uncoating->translation replication 4. Genome Replication translation->replication assembly 5. Assembly replication->assembly release 6. Release of New Virions assembly->release This compound This compound This compound->translation Inhibits host ribosome, blocking protein synthesis

Figure 1. Viral Replication Cycle and this compound's Intervention Point.

cluster_ribosome 80S Ribosome cluster_60s 60S Subunit cluster_40s 40S Subunit p_site P site a_site A site e_site E site mrna mRNA trna_p tRNA trna_p->p_site Occupies trna_a Incoming tRNA trna_a->a_site Binds This compound This compound This compound->p_site Binds to 40S subunit, stalls translocation from A to P site

Figure 2. this compound's Mechanism of Action at the Eukaryotic Ribosome.

start Start: Prepare Host Cell Culture toxicity 1. Determine Cytotoxicity (CC50) (e.g., MTT/CCK-8 Assay) start->toxicity infect 2. Infect Cells with Virus start->infect end End: Analyze Data and Determine Therapeutic Index (CC50/EC50) toxicity->end treat 3. Treat with Serial Dilutions of this compound infect->treat incubate 4. Incubate for a Defined Period treat->incubate quantify 5. Quantify Viral Inhibition incubate->quantify prnt Plaque Reduction Assay (Calculate EC50/IC50) quantify->prnt yield Viral Yield Reduction Assay (Measure viral titers) quantify->yield prnt->end yield->end

Figure 3. Experimental Workflow for Antiviral Activity Assessment.

Detailed Experimental Protocols

The evaluation of this compound's antiviral properties involves a series of standardized in vitro assays.

Cytotoxicity Assay (MTT or CCK-8)

Objective: To determine the concentration of this compound that is toxic to the host cells (CC50). This is essential to ensure that observed antiviral effects are not simply due to cell death.

Methodology:

  • Cell Seeding: Seed host cells (e.g., Vero E6, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a "cells only" control (no compound) and a "medium only" blank.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours. The reagent is converted by metabolically active cells into a colored product.

  • Quantification: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined using a non-linear regression analysis (dose-response curve).

Plaque Reduction Neutralization Test (PRNT)

Objective: To quantify the inhibition of viral infection and replication by measuring the reduction in the formation of viral plaques.

Methodology:

  • Cell Seeding: Plate host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agar). This restricts the spread of progeny virions, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. Viable cells will be stained, while plaques will appear as clear zones. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. The EC50 or IC50 is the concentration that reduces the plaque count by 50%.

Time-of-Addition Assay

Objective: To determine the specific stage of the viral lifecycle that is inhibited by this compound.

Methodology:

  • Cell and Virus Preparation: Prepare confluent monolayers of host cells and a stock of the virus.

  • Experimental Arms:

    • Pre-treatment: Treat cells with this compound before infection. Wash the compound away, then infect the cells. This assesses effects on attachment and entry.

    • Co-treatment: Add this compound and the virus to the cells simultaneously. This assesses effects on entry.

    • Post-treatment: Infect the cells first, then add this compound at various time points after infection (e.g., 2, 4, 6 hours post-infection). This assesses effects on post-entry steps like replication and protein synthesis.

  • Incubation and Quantification: After the respective treatments, incubate the cells for one full replication cycle (e.g., 24-48 hours). Quantify the production of new virus particles using a viral yield reduction assay or qPCR.

  • Analysis: By comparing the level of inhibition in each experimental arm, the specific stage of the viral life cycle targeted by this compound can be identified. Strong inhibition in the post-treatment arm points towards an effect on replication or protein synthesis.

Conclusion and Future Directions

This compound presents a powerful, host-targeted antiviral mechanism by inhibiting protein synthesis. Its broad-spectrum efficacy, demonstrated by low nanomolar IC50 values against multiple viruses, makes it a significant lead compound.[8] However, its therapeutic potential is tempered by its inherent cytotoxicity, a direct consequence of its mechanism of action. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To develop analogs with an improved therapeutic index (a higher ratio of cytotoxicity to antiviral activity).

  • Targeted Delivery Systems: To concentrate the drug in infected tissues, thereby reducing systemic toxicity.

  • Combination Therapies: To use this compound at lower, less toxic concentrations in conjunction with direct-acting antivirals for a synergistic effect.

By addressing these challenges, the potent antiviral capabilities of this compound and its derivatives can be more effectively harnessed for therapeutic applications.

References

Cephaeline's Induction of Histone H3 Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaeline, a natural alkaloid, has demonstrated notable anti-cancer properties, including the induction of histone H3 acetylation, a key epigenetic modification associated with transcriptional activation and chromatin relaxation. This technical guide provides an in-depth analysis of the mechanisms and experimental evidence underlying this compound-induced histone H3 acetylation, with a focus on its effects in mucoepidermoid carcinoma (MEC). This document synthesizes quantitative data, details key experimental protocols, and visualizes the proposed signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of cancer. Histone acetylation, a reversible process controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a pivotal epigenetic mark. Increased histone acetylation is generally associated with a more open chromatin structure, facilitating gene transcription. Consequently, compounds that can modulate histone acetylation are of significant interest in oncology.

This compound, an alkaloid derived from the plant Carapichea ipecacuanha, has been identified as a potent inducer of histone H3 acetylation, specifically at the lysine 9 position (H3K9ac).[1][2][3][4] This activity is linked to its anti-cancer effects, including reduced cell viability, inhibition of cell migration, and disruption of cancer stem cell-like properties.[1][2][3] This guide delves into the technical details of this phenomenon.

Quantitative Data Summary

The anti-cancer efficacy of this compound and its impact on histone H3 acetylation have been quantified in several studies. The following tables summarize the key findings from research on mucoepidermoid carcinoma (MEC) cell lines.

Table 1: In Vitro Efficacy of this compound on MEC Cell Lines
Cell LineIC50 (µM)DescriptionReference
UM-HMC-10.16Human Mucoepidermoid Carcinoma Cell Line[2]
UM-HMC-22.08Human Mucoepidermoid Carcinoma Cell Line[2]
UM-HMC-3A0.02Human Mucoepidermoid Carcinoma Cell Line[2]

IC50 values were determined after 72 hours of treatment.

Table 2: Quantification of Histone H3 Lysine 9 Acetylation (H3K9ac)
Cell LineTreatment TimeFold Change in H3K9ac (vs. Control)p-valueReference
UM-HMC-124hSignificantly Increased****p<0.0001[2]
UM-HMC-148hSignificantly Increased****p<0.0001[2]
UM-HMC-224hSignificantly Increased****p<0.0001[2]
UM-HMC-248hSignificantly Increased****p<0.0001[2]
UM-HMC-3A24hSignificantly Increased**p<0.01[2]
UM-HMC-3A48hSignificantly Increased*p<0.05[2]

Data is based on immunofluorescence analysis.

Proposed Signaling Pathway for this compound-Induced Histone H3 Acetylation

While the direct molecular target of this compound leading to histone H3 acetylation is yet to be definitively identified, a plausible indirect mechanism involves the modulation of the NF-κB signaling pathway. The NF-κB pathway is a key regulator of inflammation and cell survival, and its activity is linked to the function of histone acetyltransferases (HATs) such as p300/CBP.[5][6][7][8] Specifically, the IKKα kinase, a component of the NF-κB pathway, can translocate to the nucleus and phosphorylate histone H3, which is a prerequisite for its subsequent acetylation by HATs.[9][10]

The following diagram illustrates the hypothesized signaling cascade:

Cephaeline_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK_beta IKK-β This compound->IKK_beta Inhibition (?) I_kappa_B_alpha IκB-α IKK_beta->I_kappa_B_alpha Phosphorylation NF_kappa_B NF-κB I_kappa_B_alpha->NF_kappa_B Inhibition Nucleus Nucleus NF_kappa_B->Nucleus Translocation p300_CBP p300/CBP (HAT) Histone_H3 Histone H3 p300_CBP->Histone_H3 Acetylation Acetylated_H3 Acetylated Histone H3 (H3K9ac) Gene_Transcription Gene Transcription (e.g., Tumor Suppressors) Acetylated_H3->Gene_Transcription Activation MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_this compound Add this compound (various concentrations) seed_cells->add_this compound incubate_72h Incubate for 72h add_this compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end Cephaeline_Effects_Logic Cephaeline_Treatment This compound Treatment Increased_H3K9ac Increased Histone H3 Acetylation (H3K9ac) Cephaeline_Treatment->Increased_H3K9ac Induces Chromatin_Relaxation Chromatin Relaxation Increased_H3K9ac->Chromatin_Relaxation Leads to Altered_Gene_Expression Altered Gene Expression Chromatin_Relaxation->Altered_Gene_Expression Facilitates Reduced_Viability Reduced Cell Viability Altered_Gene_Expression->Reduced_Viability Results in Reduced_Migration Reduced Cell Migration Altered_Gene_Expression->Reduced_Migration Results in Disrupted_Tumorspheres Disrupted Tumorspheres Altered_Gene_Expression->Disrupted_Tumorspheres Results in

References

Cephaeline-Induced Ferroptosis in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a promising avenue for cancer therapy.[1][2] Many cancer cells, due to their high metabolic rate and demand for iron, exhibit a heightened vulnerability to this process.[3] Cephaeline, a natural alkaloid derived from the ipecac plant, has demonstrated significant anti-cancer properties, with recent studies elucidating its ability to induce ferroptosis, particularly in lung cancer cells.[4][5][6][7] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound-induced ferroptosis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

Core Mechanism: Targeting the NRF2 Antioxidant Pathway

The primary mechanism by which this compound induces ferroptosis is through the inhibition of Nuclear factor erythroid 2-related factor 2 (NRF2).[4][5][7] NRF2 is a critical transcription factor that regulates cellular redox balance and protects against oxidative stress, often being overexpressed in cancer cells to promote survival.[8] By inactivating NRF2, this compound triggers a cascade of events that dismantle the cell's antioxidant defenses and promote iron-dependent lipid peroxidation.[5][9]

The key molecular events are:

  • Inhibition of the System Xc-/GSH/GPX4 Axis: NRF2 inhibition leads to the downregulation of its downstream targets, solute carrier family 7 member 11 (SLC7A11, also known as xCT) and Glutathione Peroxidase 4 (GPX4).[5][9]

    • SLC7A11 is a crucial component of the cystine/glutamate antiporter (System Xc-), responsible for importing extracellular cystine.[10][11] Reduced SLC7A11 expression limits cystine uptake.

    • This cystine shortage impairs the synthesis of glutathione (GSH) , a major intracellular antioxidant.[5][12]

    • GPX4 , a selenoprotein, is the only enzyme capable of directly reducing lipid hydroperoxides within biological membranes, using GSH as a cofactor.[13][14] The depletion of GSH and the downregulation of GPX4 itself cripple this primary defense mechanism against lipid peroxidation.[5]

  • Dysregulation of Iron Homeostasis: this compound-mediated NRF2 inhibition also disrupts iron metabolism.

    • It downregulates SLC40A1 , the gene encoding ferroportin, the only known cellular iron exporter, leading to intracellular iron retention.[5]

    • Concurrently, it upregulates the expression of transferrin , which facilitates iron influx into the cell.[5]

  • Induction of Lipid Peroxidation: The combination of a collapsed antioxidant system (GSH/GPX4 depletion) and an excess of intracellular iron creates a highly pro-ferroptotic environment.[5] Iron catalyzes the formation of reactive oxygen species (ROS) via the Fenton reaction, which then drive the peroxidation of polyunsaturated fatty acids (PUFAs) in cell membranes.[2][15] This unchecked lipid peroxidation leads to membrane damage, loss of integrity, and ultimately, cell death.[1][5]

Signaling Pathway Diagram

G cluster_0 This compound Action cluster_1 Core Regulation cluster_2 Downstream Effects cluster_3 Cellular Outcomes This compound This compound NRF2 NRF2 This compound->NRF2 inhibits Transferrin Transferrin This compound->Transferrin upregulates GPX4 GPX4 NRF2->GPX4 downregulates SLC7A11 SLC7A11 NRF2->SLC7A11 downregulates SLC40A1 SLC40A1 (Ferroportin) NRF2->SLC40A1 downregulates Antioxidant_System Antioxidant System Inhibition GPX4->Antioxidant_System GSH GSH Synthesis SLC7A11->GSH GSH->GPX4 cofactor for GSH->Antioxidant_System Iron_Overload Intracellular Iron Overload SLC40A1->Iron_Overload Transferrin->Iron_Overload Lipid_ROS Lipid Peroxidation Antioxidant_System->Lipid_ROS Iron_Overload->Lipid_ROS catalyzes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound inhibits NRF2, disrupting antioxidant defenses and iron homeostasis to induce ferroptosis.

Quantitative Data Summary

Studies have quantified the inhibitory effects of this compound on non-small cell lung cancer (NSCLC) cell lines, H460 and A549.

Table 1: IC50 Values of this compound on NSCLC Cells [4][5][7]

Cell Line24h IC50 (nM)48h IC50 (nM)72h IC50 (nM)
H460 885835
A549 896543
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Summary of this compound's Effect on Key Ferroptosis-Related Molecules [5][9]

MoleculeTypeEffect of this compound TreatmentFunctional Consequence
NRF2 Transcription FactorDownregulatedReduced antioxidant response
GPX4 EnzymeDownregulatedImpaired reduction of lipid peroxides
SLC7A11 (xCT) TransporterDownregulatedReduced cystine import, leading to GSH depletion
GSH AntioxidantDepletedWeakened cellular antioxidant capacity
SLC40A1 (Ferroportin) Iron ExporterDownregulatedIncreased intracellular iron retention
Transferrin Iron ImporterUpregulatedIncreased intracellular iron uptake
Lipid ROS Oxidative SpeciesIncreasedAccumulation of lipid peroxides, membrane damage
Intracellular Iron Metal IonIncreasedCatalyzes lipid peroxidation (Fenton reaction)

Experimental Protocols & Workflows

Verifying that a compound induces ferroptosis involves a series of specific assays to measure the key hallmarks of this cell death pathway. The anti-tumor effects of this compound were shown to be reversible by pretreatment with ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) but not by inhibitors of apoptosis, necrosis, or autophagy.[5][16]

Overall Experimental Workflow

G cluster_assays Ferroptosis Hallmarks Assessment start Seed H460/A549 Cancer Cells treat Treat with this compound (e.g., 25, 50, 100 nM for 24h) + Control/Inhibitor Groups start->treat viability Cell Viability (CCK-8 Assay) treat->viability iron Iron Accumulation (FerroOrange Probe) treat->iron lipid_ros Lipid Peroxidation (C11-BODIPY Assay) treat->lipid_ros expression Gene/Protein Expression (RT-PCR / Western Blot) treat->expression analyze Data Analysis & Confirmation of Ferroptosis Mechanism viability->analyze iron->analyze lipid_ros->analyze expression->analyze

Caption: Workflow for investigating this compound-induced ferroptosis in cancer cells.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol assesses the inhibitory effect of this compound on cancer cell proliferation.

  • Cell Seeding: Seed H460 or A549 cells in a 96-well plate at a density of 5x10³ cells/well and culture overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5-400 nM). Include a vehicle control group.

  • Incubation: Incubate the plate for desired time points (24, 48, 72 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate for 1-2 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2: Lipid Peroxidation Assay

This protocol measures the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.

  • Cell Culture: Grow H460 or A549 cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 50 nM) for 24 hours.

  • Probe Loading: Remove the medium and wash cells with PBS. Add medium containing 5 µM C11-BODIPY 581/591 probe and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove excess probe.

  • Imaging: Immediately visualize the cells using a fluorescence microscope. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.

  • Analysis: Quantify the ratio of green to red fluorescence intensity. An increased ratio indicates higher lipid peroxidation.[5]

Protocol 3: Intracellular Iron Detection

This protocol measures the accumulation of intracellular ferrous iron (Fe²⁺).

  • Cell Culture & Treatment: Seed and treat cells as described in Protocol 2.

  • Probe Loading: Wash cells with serum-free medium. Add 1 µM FerroOrange fluorescent probe to the cells and incubate for 30 minutes at 37°C.[16]

  • Washing: Wash the cells gently with serum-free medium.

  • Imaging: Observe the cells under a fluorescence microscope.

  • Analysis: The fluorescence intensity of FerroOrange is proportional to the concentration of intracellular Fe²⁺. Quantify the fluorescence intensity across different treatment groups.

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in the ferroptosis pathway.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NRF2, GPX4, SLC7A11, Transferrin) overnight at 4°C.[9]

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound effectively induces ferroptosis in cancer cells by targeting the NRF2 signaling pathway, leading to the simultaneous collapse of antioxidant defenses and the overload of intracellular iron.[4][7] This dual mechanism makes it a compelling candidate for further investigation, particularly for cancers that are resistant to traditional apoptosis-inducing therapies. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug developers to explore the therapeutic potential of this compound and other NRF2-inhibiting ferroptosis inducers. Future research should focus on its efficacy in a broader range of cancer types, in vivo validation in animal models, and potential synergistic combinations with other anti-cancer agents.

References

Cephaeline's Molecular Interplay with the NRF2 Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cephaeline, a natural alkaloid, has emerged as a potent inducer of ferroptosis in cancer cells, with its mechanism of action converging on the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. This technical guide delineates the current understanding of the molecular target of this compound within the NRF2 pathway, supported by quantitative data and detailed experimental methodologies. While the direct binding partner of this compound remains to be definitively elucidated, compelling evidence points to its role as an inhibitor of NRF2 expression, leading to a cascade of events that culminate in iron-dependent cell death. This document provides an in-depth analysis of the signaling cascade, methodologies for its investigation, and a summary of key quantitative findings.

The NRF2 Pathway: A Brief Overview

The NRF2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, KEAP1 undergoes a conformational change, leading to the release and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This transcriptional activation leads to the expression of a battery of cytoprotective genes involved in antioxidant defense, detoxification, and iron metabolism. In many cancers, the NRF2 pathway is constitutively active, promoting cell survival and chemoresistance, making it an attractive target for therapeutic intervention.

This compound's Interaction with the NRF2 Pathway

Current research indicates that this compound's anti-cancer effects, particularly in non-small cell lung cancer, are mediated through the induction of ferroptosis by targeting the NRF2 pathway. The primary molecular consequence of this compound treatment is a significant reduction in the protein levels of NRF2.[1][2] This inhibition of NRF2 expression leads to the downregulation of its downstream target genes, which are crucial for protecting cells from ferroptosis.

The precise molecular mechanism by which this compound inhibits NRF2 expression is an active area of investigation. It is not yet definitively established whether this compound directly binds to NRF2 or an upstream regulator like KEAP1 to prevent NRF2 stabilization and nuclear accumulation. Another possibility is that this compound may affect NRF2 at the transcriptional or translational level.

The functional outcome of this compound-mediated NRF2 inhibition is the suppression of key anti-ferroptotic proteins:

  • Glutathione Peroxidase 4 (GPX4): A critical enzyme that detoxifies lipid peroxides, thereby preventing the execution of ferroptosis.

  • Solute Carrier Family 7 Member 11 (SLC7A11): A component of the cystine/glutamate antiporter system (system xc-), which is essential for the synthesis of glutathione (GSH), a cofactor for GPX4.

  • Solute Carrier Family 40 Member 1 (SLC40A1): Also known as ferroportin, this protein is the only known iron exporter in vertebrates and plays a key role in maintaining iron homeostasis.

By downregulating these NRF2 target genes, this compound disrupts cellular antioxidant defenses and iron metabolism, leading to an accumulation of lipid reactive oxygen species (ROS) and iron overload, the hallmarks of ferroptosis.[1]

Signaling Pathway Diagram

Cephaeline_NRF2_Pathway This compound This compound NRF2 NRF2 This compound->NRF2 Inhibits Expression Downstream_Genes NRF2 Target Genes (GPX4, SLC7A11, SLC40A1) NRF2->Downstream_Genes Activates Transcription Antioxidant_Defense Antioxidant Defense (GSH Synthesis) Downstream_Genes->Antioxidant_Defense Iron_Export Iron Export Downstream_Genes->Iron_Export Lipid_ROS Lipid ROS Accumulation Antioxidant_Defense->Lipid_ROS Iron_Overload Iron Overload Iron_Export->Iron_Overload Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Iron_Overload->Ferroptosis

Caption: this compound inhibits NRF2 expression, leading to ferroptosis.

Quantitative Data

The following tables summarize the key quantitative data from studies investigating the effects of this compound on lung cancer cells.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineTime PointIC50 (nM)Reference
H46024h88[1][2]
48h58[1][2]
72h35[1][2]
A54924h89[1][2]
48h65[1][2]
72h43[1][2]
Table 2: In Vivo Efficacy of this compound in a Subcutaneous Tumor Xenograft Model
ParameterValueReference
ED503 mg/kg[1]
Minimum Effective Concentration (MEC)2.5 mg/kg[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the molecular target of this compound in the NRF2 pathway.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

Workflow Diagram:

CCK8_Workflow A 1. Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for specified time points (24h, 48h, 72h) C->D E 5. Add CCK-8 solution to each well D->E F 6. Incubate for 1-4h E->F G 7. Measure absorbance at 450 nm F->G H 8. Calculate cell viability and IC50 values G->H

Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.

Protocol:

  • Cell Seeding: Seed H460 or A549 lung cancer cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium at various concentrations (e.g., 5, 15, 25, 50, 100, 200, and 400 nM). Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the treated plates for 24, 48, or 72 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blotting for NRF2 and Downstream Targets

This technique is used to quantify the protein levels of NRF2 and its target genes.

Workflow Diagram:

Western_Blot_Workflow A 1. Seed cells in 6-well plates (e.g., 6x10^5 cells/well) B 2. Treat with this compound (25, 50, 100 nM) for 24h A->B C 3. Lyse cells and quantify protein concentration B->C D 4. Separate proteins by SDS-PAGE C->D E 5. Transfer proteins to a PVDF membrane D->E F 6. Block the membrane and incubate with primary antibodies (anti-NRF2, etc.) E->F G 7. Incubate with HRP-conjugated secondary antibodies F->G H 8. Detect signal using chemiluminescence G->H I 9. Quantify band intensity and normalize to a loading control (e.g., β-actin) H->I

Caption: Workflow for Western blot analysis.

Protocol:

  • Cell Culture and Treatment: Seed H460 or A549 cells in 6-well plates at a density of 6 x 10⁵ cells per well. After 24 hours, treat the cells with this compound at concentrations of 25, 50, and 100 nM for 24 hours.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2, GPX4, SLC7A11, SLC40A1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for NRF2 Target Genes

This method is used to measure the mRNA expression levels of NRF2 target genes.

Protocol:

  • Cell Culture and Treatment: Culture and treat H460 and A549 cells with this compound as described for the Western blotting protocol.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit (e.g., TRIzol reagent).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green master mix, and specific primers for GPX4, SLC7A11, SLC40A1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression.

Conclusion and Future Directions

Future research should focus on:

  • Identifying the direct molecular target of this compound: Utilizing techniques such as affinity chromatography, surface plasmon resonance (SPR), or drug affinity responsive target stability (DARTS) to determine if this compound directly binds to NRF2, KEAP1, or other regulatory proteins in the pathway.

  • Elucidating the mechanism of NRF2 downregulation: Investigating whether this compound affects NRF2 transcription, translation, or protein stability through experiments such as promoter-reporter assays, polysome profiling, or cycloheximide chase assays.

  • Exploring the broader applicability of this compound: Evaluating the efficacy of this compound in other cancer types with known NRF2 addiction and in combination with other anti-cancer agents.

A deeper understanding of this compound's molecular mechanism of action will be instrumental in optimizing its therapeutic potential and advancing its clinical translation for the treatment of cancer.

References

Antiviral Spectrum of Cephaeline Against RNA Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cephaeline, a phenolic alkaloid derived from the roots of Cephaelis ipecacuanha, has demonstrated a potent and broad-spectrum antiviral activity against a range of RNA viruses. As a desmethyl analog of Emetine, this compound exhibits robust inhibitory effects by targeting multiple stages of the viral life cycle, including entry and replication.[1][2][3] Mechanistic studies reveal its ability to interfere with viral RNA-dependent RNA polymerase (RdRp) and modulate host cellular pathways crucial for viral propagation.[2][4] This document provides a comprehensive technical overview of this compound's antiviral properties, summarizing quantitative data, detailing experimental methodologies, and visualizing key molecular pathways to support further research and development.

Antiviral Activity and Quantitative Data

This compound has shown significant efficacy against several pathogenic RNA viruses. Its inhibitory activity is often observed at nanomolar to low-micromolar concentrations, highlighting its potential as a therapeutic candidate. The antiviral potency and cytotoxicity of this compound have been evaluated across various cell lines and assays.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following table summarizes the quantitative data on this compound's antiviral activity against various RNA viruses. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) indicates the drug's potency in inhibiting viral activity, while the half-maximal cytotoxic concentration (CC₅₀) reflects its toxicity to the host cells.[5]

Virus FamilyVirusCell LineAssay TypeEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference(s)
Coronaviridae SARS-CoV-2VeroNot Specified0.0123Not SpecifiedNot Specified[1]
Flaviviridae Zika Virus (ZIKV)Vero E6Not SpecifiedNot Specified>25Not Specified[2]
Flaviviridae Zika Virus (ZIKV)HEK293Polymerase Activity0.976Not SpecifiedNot Specified[3]
Filoviridae Ebola Virus (EBOV)Vero E6Live Virus Assay0.02218>25>1127[3]
Filoviridae Ebola Virus (EBOV)HeLaVLP Entry Assay3.27>25>7.6[3]

Note: Data for Influenza A Virus, Respiratory Syncytial Virus, and Human Rhinoviruses are not yet prominently available in the reviewed literature for this compound specifically, though its analogue Emetine shows activity against Influenza.[1]

Mechanism of Action

This compound employs a multi-targeted approach to inhibit viral infection, acting on both viral and host factors. This dual mechanism may reduce the likelihood of developing drug-resistant viral variants.[1][2]

Direct Viral Inhibition
  • Inhibition of Viral Entry : this compound has been shown to decrease the entry of viral-like particles (VLPs) of the Ebola virus, suggesting it interferes with the initial stages of infection.[3] For many enveloped RNA viruses like influenza, entry is dependent on the acidification of endosomes; disruption of this process is a known antiviral strategy.[6][7]

  • Inhibition of Viral Replication : A primary mechanism is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of RNA virus genomes.[4] this compound demonstrated direct inhibition of the Zika virus NS5 RdRp with an IC₅₀ of 976 nM.[3]

Modulation of Host Cell Signaling Pathways

Viral replication is highly dependent on the host cell's molecular machinery, including key signaling pathways.[8] this compound and its close analog Emetine are known to modulate these pathways, creating an intracellular environment that is non-conducive to viral propagation.

  • NF-κB Signaling Pathway : The NF-κB pathway is central to the host's inflammatory and antiviral response.[9] Many viruses manipulate this pathway to their advantage.[9] Emetine, an analog of this compound, has been reported to inhibit NF-κB activation by preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory cytokines that can support viral replication.[1]

  • MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway (including the ERK1/2, JNK, and p38 cascades) is frequently exploited by viruses to facilitate their replication and export from the nucleus.[10][11] Inhibition of the MAPK pathway is a recognized antiviral strategy.[10] While direct evidence for this compound is emerging, related compounds are known to modulate the PI3K/Akt and p38 MAPK pathways, suggesting a potential mechanism for this compound's broad-spectrum activity.[12]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antiviral Compound Evaluation

G cluster_setup Phase 1: Assay Setup cluster_treatment Phase 2: Treatment & Infection cluster_analysis Phase 3: Endpoint Analysis cluster_results Phase 4: Data Calculation start Seed Host Cells in 96-well Plates incubation1 Incubate (e.g., 24h) to form Monolayer start->incubation1 treatment Treat Cells with Serial Dilutions of this compound incubation1->treatment infection Infect Cells with RNA Virus (e.g., IAV, SARS-CoV-2) treatment->infection incubation2 Incubate for Viral Replication (e.g., 48-72h) infection->incubation2 cpe Assess Cytopathic Effect (CPE) incubation2->cpe pra Plaque Reduction Assay (PRA) (Determine Viral Titer) incubation2->pra qpcr RT-qPCR (Quantify Viral RNA) incubation2->qpcr mtt Cytotoxicity Assay (MTT) (Determine Cell Viability) incubation2->mtt ec50 Calculate EC₅₀ / IC₅₀ pra->ec50 qpcr->ec50 cc50 Calculate CC₅₀ mtt->cc50 si Determine Selectivity Index (SI) ec50->si cc50->si

Caption: Generalized workflow for in vitro evaluation of this compound's antiviral activity.

This compound's Putative Inhibition of the NF-κB Signaling Pathway

G Virus RNA Virus PRR Pattern Recognition Receptor (PRR) Virus->PRR activates IKK IKK Complex PRR->IKK activates IkBa_p65_p50 IκBα — p65/p50 IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 releases Degradation Proteasomal Degradation of IκBα IkBa_p65_p50->Degradation Nucleus Nucleus p65_p50->Nucleus translocates to Genes Pro-inflammatory & Pro-viral Gene Expression Nucleus->Genes induces This compound This compound This compound->IKK inhibits

Caption: this compound may inhibit virus-induced NF-κB activation.

This compound's Potential Modulation of the MAPK/ERK Pathway

G Virus RNA Virus Infection Receptor Host Cell Receptor Virus->Receptor activates Raf Raf Receptor->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Replication Enhanced Viral Replication Nucleus->Replication promotes This compound This compound This compound->MEK inhibits?

Caption: this compound may disrupt viral replication by inhibiting the MAPK/ERK cascade.

Experimental Protocols

The following are generalized protocols for key assays used to determine the antiviral activity of compounds like this compound.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying infectious virus particles and measuring the efficacy of an antiviral compound.[13][14]

  • Cell Seeding : Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) in 24- or 6-well plates and incubate until a confluent monolayer is formed.[14][15]

  • Compound and Virus Preparation : Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 80-100 plaque-forming units, PFU).[13] Incubate this mixture (e.g., for 1-2 hours at 37°C) to allow the compound to neutralize the virus.[13]

  • Infection : Remove the culture medium from the cell monolayers and inoculate the wells with the virus-compound mixtures.[15] Allow the virus to adsorb for approximately 90 minutes at 37°C.[15]

  • Overlay : Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose or methylcellulose) containing the corresponding concentration of this compound.[14][15] This restricts viral spread to adjacent cells, ensuring localized plaque formation.[14]

  • Incubation : Incubate the plates for a period sufficient for plaques to form (from 2 to 10 days, depending on the virus) at 37°C in a 5% CO₂ incubator.[15]

  • Staining and Counting : Fix the cells with 10% formalin and stain with 0.8% crystal violet.[15] Count the number of plaques in each well.

  • Calculation : The EC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control wells.[13]

Viral RNA Quantification by RT-qPCR

This method quantifies the amount of viral genetic material, providing a measure of viral replication.[16][17]

  • Cell Culture and Infection : Seed cells in multi-well plates, treat with this compound, and infect with the target RNA virus as described in the PRNT protocol (Steps 1-3, without the overlay).

  • RNA Extraction : After the incubation period, lyse the cells and/or collect the supernatant. Extract total RNA using a commercial viral RNA extraction kit.[18]

  • Reverse Transcription (RT) : Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and virus-specific primers.[19]

  • Quantitative PCR (qPCR) : Perform qPCR using the synthesized cDNA, specific primers, and a fluorescent probe (e.g., TaqMan) that targets a conserved region of the viral genome.[16][18]

  • Data Analysis : Use a standard curve of known concentrations of viral RNA to determine the absolute copy number in each sample.[17][20] The EC₅₀ is the compound concentration that reduces the viral RNA copy number by 50% relative to the untreated control.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method used to determine cell viability and calculate the CC₅₀ of a compound.[21]

  • Cell Seeding and Treatment : Seed host cells in a 96-well plate and allow them to adhere overnight.[22] Treat the cells with serial dilutions of this compound and incubate for the same duration as the antiviral assay (e.g., 72 hours).[22]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 3-4 hours at 37°C.[23][24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[25]

  • Absorbance Reading : Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570-590 nm.[23]

  • Calculation : Cell viability is expressed as a percentage relative to the untreated control cells. The CC₅₀ is the compound concentration that reduces cell viability by 50%.[26]

References

Cephaeline: A Potential Therapeutic Agent for Zika Virus Infection

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The emergence of Zika virus (ZIKV) as a global health threat, linked to severe neurological complications such as microcephaly and Guillain-Barré syndrome, has underscored the urgent need for effective antiviral therapeutics.[1][2] Currently, no approved antiviral drugs or vaccines are available for ZIKV infection.[3][4] This document explores the therapeutic potential of Cephaeline, a natural alkaloid derived from the ipecacuanha plant (Carapichea ipecacuanha), against ZIKV.[5][6] Preclinical studies have identified this compound as a potent inhibitor of ZIKV infection both in vitro and in vivo.[7][8] This guide provides a comprehensive overview of the current data, details its mechanism of action, presents key experimental protocols, and summarizes quantitative findings to support further research and development of this compound as a viable anti-ZIKV therapeutic.

Introduction to Zika Virus and this compound

Zika virus (ZIKV) is a mosquito-borne flavivirus primarily transmitted by Aedes species mosquitoes.[9] While approximately 80% of infections are asymptomatic, ZIKV can cause a mild febrile illness.[7] The significant public health concern stems from its association with severe neurological disorders in adults and congenital Zika syndrome in newborns.[1][2]

This compound is a phenolic alkaloid and a desmethyl analog of Emetine.[5][7] Historically used as an emetic, it has been investigated for various biological activities, including antiprotozoal and anticancer effects.[6][10] Recent drug repurposing screens have identified this compound as a potent inhibitor of ZIKV, alongside other viruses like Ebola virus (EBOV).[5][7][11] Its multifaceted mechanism of action, targeting both viral and host factors, makes it a compelling candidate for antiviral drug development.[7]

Zika Virus Pathogenesis and Host Signaling

ZIKV, like other flaviviruses, has evolved sophisticated mechanisms to hijack host cellular machinery for its replication and evade the innate immune response.

2.1 Viral Entry and Replication ZIKV enters host cells via clathrin-mediated endocytosis after binding to cell surface receptors.[9] Following endosomal fusion, the viral RNA is released into the cytoplasm, where it is translated into a single polyprotein. This polyprotein is then cleaved by viral and host proteases into three structural proteins (Capsid, prM, Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, NS5).[12] The NS proteins form the replication complex, which orchestrates the synthesis of new viral RNA genomes within invaginations of the endoplasmic reticulum.

2.2 Evasion of the Innate Immune Response A critical aspect of ZIKV pathogenesis is its ability to suppress the host's primary antiviral defense: the type I interferon (IFN) system.[13] ZIKV non-structural proteins actively antagonize multiple steps in the IFN signaling cascade.[14] For instance, various NS proteins have been shown to inhibit the phosphorylation and activation of key signaling molecules like TBK1 and IRF3, and the ZIKV NS5 protein targets STAT2 for proteasomal degradation, effectively shutting down the IFN response.[14][15]

G cluster_pathway Host Interferon Signaling Pathway vs. ZIKV ZIKV_RNA ZIKV dsRNA RIGI RIG-I / MDA5 ZIKV_RNA->RIGI sensed by MAVS MAVS RIGI->MAVS activates TBK1 TBK1 MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I IFN (IFN-α/β) IRF3->IFN induces transcription IFNAR IFNAR IFN->IFNAR binds JAK_STAT JAK1 / STAT2 IFNAR->JAK_STAT ISG Interferon-Stimulated Genes (ISGs) (Antiviral State) JAK_STAT->ISG activates NS3 NS3 NS3->RIGI inhibits translocation NS4A NS4A NS4A->RIGI blocks MAVS interaction NS1_2A_2B_4B NS1, NS2A, NS2B, NS4B NS1_2A_2B_4B->TBK1 reduces phosphorylation NS5 NS5 NS5->IRF3 inhibits phosphorylation NS5->JAK_STAT degrades STAT2

Diagram 1: ZIKV Evasion of the Host Innate Immune Response.

This compound's Antiviral Mechanism of Action

This compound exhibits potent anti-ZIKV activity through a dual mechanism that targets critical stages of the viral life cycle.[7] This multi-pronged approach reduces the likelihood of the virus developing resistance.[7]

  • Inhibition of Viral Replication: this compound directly inhibits the RNA-dependent RNA polymerase (RdRp) activity of the ZIKV NS5 protein.[5][7][16] The NS5 RdRp is essential for synthesizing new viral RNA genomes. By binding to an allosteric site on the enzyme, this compound prevents the replication of viral genetic material, effectively halting the production of new virus particles.[7]

  • Disruption of Viral Entry: As an analog of emetine, this compound is suggested to disrupt lysosomal function.[7][17] ZIKV relies on the acidic environment of lysosomes for the fusion of the viral envelope with the endosomal membrane, a crucial step for releasing the viral genome into the cytoplasm. By altering lysosomal pH and function, this compound likely impedes this entry process.[7]

G cluster_cell This compound's Dual Anti-ZIKV Mechanism ZIKV Zika Virus Endocytosis Endocytosis ZIKV->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome fusion Fusion Viral Fusion & RNA Release Endosome->Fusion Translation Translation & Polyprotein Processing Fusion->Translation Replication Viral RNA Replication (via NS5 RdRp) Translation->Replication Assembly Assembly & Egress Replication->Assembly Progeny Progeny Virions Assembly->Progeny This compound This compound This compound->Fusion Inhibits Entry (Lysosomal Disruption) This compound->Replication Inhibits Replication (NS5 RdRp Inhibition)

Diagram 2: Dual Mechanism of Action of this compound against ZIKV.

Preclinical Data

4.1 In Vitro Efficacy this compound has demonstrated potent inhibition of ZIKV replication in various cell lines, with efficacy in the low nanomolar range.[7][16] Its selectivity index (SI), the ratio of cytotoxicity to antiviral activity, highlights a favorable window for therapeutic application.

Table 1: In Vitro Anti-ZIKV Activity of this compound

Assay Type Cell Line Virus Strain Endpoint Measured IC₅₀ (nM) Reference(s)
Antiviral Activity SNB-19 Not Specified Viral Titer 3.11 [8]
Antiviral Activity HEK293 Not Specified NS1 Protein Expression 26.4 [8]
Antiviral Activity Vero E6 Not Specified Viral Replication ~35-42 [7][18]

| Enzyme Inhibition | HEK293 | Not Specified | NS5 RdRp Activity | 976 |[5][19] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the viral activity or replication.

4.2 In Vitro Cytotoxicity Understanding the toxicity profile of a drug candidate is crucial. This compound's cytotoxicity has been evaluated across multiple cell lines.

Table 2: In Vitro Cytotoxicity of this compound

Cell Line Assay Duration IC₅₀ (nM) Reference(s)
H460 (Lung Cancer) 24 h 88 [10]
H460 (Lung Cancer) 48 h 58 [10]
H460 (Lung Cancer) 72 h 35 [10]
A549 (Lung Cancer) 24 h 89 [10]
A549 (Lung Cancer) 48 h 65 [10]
A549 (Lung Cancer) 72 h 43 [10]
UM-HMC-1 (MEC) 72 h 160 [5]

| UM-HMC-3A (MEC) | 72 h | 20 |[5] |

IC₅₀ (Half-maximal inhibitory concentration) in this context refers to the concentration that causes 50% cell death.

4.3 In Vivo Efficacy The antiviral activity of this compound has been validated in a mouse model of ZIKV infection.[5][8] These studies provide critical proof-of-concept for its potential therapeutic use.

Table 3: In Vivo Anti-ZIKV Activity of this compound

Animal Model Treatment Regimen Key Findings Reference(s)

| Ifnar1⁻/⁻ mice | 2 mg/kg, intraperitoneal (i.p.), daily for 3 days | Suppressed ZIKV load; Decreased NS1 protein and ZIKV RNA in serum. |[5][8] |

Key Experimental Protocols

Detailed and standardized protocols are essential for the evaluation of antiviral compounds. Below are methodologies for key experiments cited in this compound research.

5.1 Plaque Reduction Neutralization Test (PRNT) The PRNT is the gold standard for quantifying virus-specific neutralizing antibodies but is adapted here to measure the direct antiviral activity of a compound.[20][21]

  • Objective: To determine the concentration of this compound required to reduce the number of ZIKV plaques by 50% (PRNT₅₀).

  • Materials:

    • Vero E6 or Huh 7.5 cells

    • Zika virus stock of known titer (PFU/mL)

    • This compound stock solution

    • Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)

    • Overlay medium (e.g., 1.6% Carboxymethylcellulose (CMC) in medium)

    • Crystal Violet or Neutral Red staining solution

    • 24-well plates

  • Protocol:

    • Cell Seeding: Seed Vero E6 cells in 24-well plates at a density of 1x10⁵ cells per well and incubate for 16-24 hours to form a confluent monolayer.[22]

    • Compound Dilution: Prepare serial dilutions of this compound in culture medium.

    • Virus-Compound Incubation: Mix an equal volume of each this compound dilution with a ZIKV suspension containing approximately 100-200 plaque-forming units (PFU). Incubate the mixture at 37°C for 1 hour.[22]

    • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate at 37°C for 1 hour to allow for viral adsorption.

    • Overlay: Aspirate the inoculum and add 1 mL of overlay medium to each well. This semi-solid medium restricts viral spread to adjacent cells, leading to the formation of localized plaques.

    • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-6 days.[20][22]

    • Fixation and Staining: Fix the cells with 3-4% paraformaldehyde and stain with 0.75% crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

    • Quantification: Count the number of plaques in each well. The PRNT₅₀ is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to the virus-only control wells.

5.2 Quantitative Real-Time PCR (qRT-PCR) for Viral Load This assay quantifies the amount of viral RNA in a sample, providing a direct measure of viral replication.

  • Objective: To quantify ZIKV RNA levels in cell culture supernatants or animal tissues following treatment with this compound.

  • Protocol:

    • Sample Collection: Collect supernatant from infected cell cultures or homogenize tissue samples from in vivo studies.

    • RNA Extraction: Isolate total RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.

    • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and ZIKV-specific primers.

    • qPCR: Perform quantitative PCR using a qPCR instrument, ZIKV-specific primers and probe (e.g., TaqMan), and a qPCR master mix.

    • Data Analysis: Generate a standard curve using known quantities of a ZIKV RNA standard. Quantify the viral RNA in the samples by comparing their amplification cycle (Ct) values to the standard curve. Results are typically expressed as viral RNA copies/mL or copies/gram of tissue.

G cluster_workflow Experimental Workflow: In Vitro Antiviral Assay Start Start: Seed Cells (e.g., Vero) Infect Infect Cells with ZIKV Start->Infect Treat Add Serial Dilutions of this compound Infect->Treat Incubate Incubate (48-72h) Treat->Incubate Harvest Harvest Supernatant Incubate->Harvest Endpoint Endpoint Analysis Harvest->Endpoint qRT_PCR qRT-PCR: Quantify Viral RNA Endpoint->qRT_PCR Option 1 PRNT Plaque Assay: Quantify Infectious Virus Endpoint->PRNT Option 2 Result Calculate IC₅₀ Value qRT_PCR->Result PRNT->Result

Diagram 3: General Workflow for In Vitro Antiviral Screening.

5.3 ZIKV NS5 RdRp Inhibition Assay This biochemical assay directly measures the effect of a compound on the enzymatic activity of the viral polymerase.

  • Objective: To determine the IC₅₀ of this compound against the ZIKV NS5 RNA-dependent RNA polymerase.

  • Protocol:

    • Enzyme and Template: Use purified, recombinant ZIKV NS5 protein and a synthetic RNA template/primer duplex.

    • Reaction Mixture: Prepare a reaction buffer containing the NS5 enzyme, RNA template, ribonucleotides (NTPs, including a labeled nucleotide like [α-³²P]GTP or a fluorescent analog), and varying concentrations of this compound.

    • Initiation and Incubation: Initiate the reaction by adding MgCl₂ and incubate at 30-37°C for 1-2 hours.

    • Termination: Stop the reaction by adding EDTA.

    • Detection: Separate the resulting radiolabeled or fluorescently tagged RNA product from unincorporated nucleotides using methods like gel electrophoresis or filter-binding assays.

    • Quantification: Quantify the amount of newly synthesized RNA using a phosphorimager or fluorescence reader. Calculate the percent inhibition for each this compound concentration relative to a no-drug control and determine the IC₅₀ value.[5]

Conclusion and Future Directions

This compound has emerged as a promising preclinical candidate for the treatment of Zika virus infection.[12] Its potent in vitro and in vivo efficacy is attributed to a dual mechanism of action targeting both viral replication via NS5 RdRp inhibition and potentially viral entry through lysosomal disruption.[7][16] This multifaceted approach is advantageous for overcoming potential drug resistance.

Further research is warranted to fully elucidate its therapeutic potential. Key future steps should include:

  • Pharmacokinetic and Toxicology Studies: Comprehensive studies are needed to determine the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound in more advanced animal models.

  • Efficacy in Pregnancy Models: Given the link between ZIKV and congenital defects, evaluating this compound's efficacy and safety in pregnant animal models is a critical next step.

  • Lead Optimization: Medicinal chemistry efforts could be employed to synthesize this compound analogs with improved potency, selectivity, and pharmacokinetic properties, potentially reducing off-target effects.

The data summarized in this guide strongly supports the continued development of this compound as a potential therapeutic to combat the significant public health threat posed by the Zika virus.

References

An In-depth Technical Guide on the Emetic Properties of Cephaeline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaeline is a potent isoquinoline alkaloid derived from the roots and rhizomes of Carapichea ipecacuanha (Ipecacuanha).[1] For decades, it has been recognized, alongside emetine, as one of the primary active components responsible for the emetic effects of syrup of ipecac.[2] This technical guide provides a comprehensive investigation into the emetic properties of this compound, detailing its mechanism of action, relevant quantitative data, and standardized experimental protocols. The document is intended to serve as a core resource for researchers, scientists, and professionals in drug development exploring the pharmacological and toxicological profile of this compound.

Mechanism of Emetic Action

The emetic action of this compound is multifaceted, involving both central and peripheral pathways.[2][3][4] This dual mechanism contributes to its high potency and rapid onset of action.

  • Peripheral Action: Locally, this compound acts as a direct irritant to the gastric mucosa.[2][4][5] This irritation stimulates afferent vagal nerve fibers, which transmit signals to the brainstem's vomiting centers.

  • Central Action: this compound stimulates the chemoreceptor trigger zone (CTZ) located in the area postrema of the medulla oblongata.[2][3][6] The area postrema is a circumventricular organ with a permeable blood-brain barrier, allowing it to directly detect blood-borne emetic agents like this compound.[7][8] Signals from the activated CTZ are then relayed to the nucleus of the solitary tract (NTS) and other brainstem nuclei to coordinate the complex reflex of vomiting.[9]

The emetic effects are presumed to be significantly mediated by the serotonergic system.[1] Specifically, the 5-hydroxytryptamine type 3 (5-HT3) receptor plays a crucial role in this compound-induced emesis.[1][10] Studies have shown that 5-HT3 receptor antagonists, such as ondansetron, can effectively prevent vomiting induced by this compound.[11][12] While this compound itself shows weak affinity for the 5-HT3 receptor, it has a distinct affinity for the 5-HT4 receptor, suggesting a potential indirect or downstream involvement in the 5-HT3-mediated emetic reflex.[10] In contrast, its interaction with dopamine D2 receptors is minimal, and D2 receptor antagonists do not significantly suppress its emetic effects.[10][13]

G cluster_peripheral Peripheral Pathway cluster_central Central Pathway cluster_brainstem Brainstem Integration cluster_receptor Receptor Involvement Cephaeline_Oral This compound (Oral) Gastric_Mucosa Gastric Mucosa Cephaeline_Oral->Gastric_Mucosa Irritation Vagal_Afferents Vagal Afferents (5-HT release) Gastric_Mucosa->Vagal_Afferents Stimulation NTS Nucleus of the Solitary Tract (NTS) Vagal_Afferents->NTS SHT3 5-HT3 Receptor Vagal_Afferents->SHT3 Mediated by Cephaeline_Systemic This compound (Systemic Circulation) Area_Postrema Area Postrema (CTZ) Cephaeline_Systemic->Area_Postrema Stimulation SHT4 5-HT4 Receptor Cephaeline_Systemic->SHT4 Affinity for Area_Postrema->NTS Vomiting_Center Vomiting Center NTS->Vomiting_Center Emesis Emesis Vomiting_Center->Emesis Emetic Reflex

Diagram 1: Signaling pathway of this compound-induced emesis.

Quantitative Data

Emetic Potency and Pharmacokinetics

This compound is noted to be a more potent emetic agent than its counterpart, emetine.

ParameterValueSpeciesReference
Relative Emetic Potency Approx. 2x more potent than emetineAnimal Studies[5][12][14]
Time to Emesis ~20-30 minutesHumans (Ipecac)[3][5]
Cmax (Oral) 24.3 - 40.6 ng eq./mLRats[15]
Tmax (Oral) 2.00 - 3.33 hoursRats[15]
Half-life (t½) 3.45 - 9.40 hoursRats[15]
Absorption Rate (Oral) ~70%Rats[15]

Table 1: Summary of Emetic Potency and Pharmacokinetic Data for this compound.

Receptor Binding Affinity

Studies investigating the interaction of this compound with various neurotransmitter receptors associated with emesis reveal a specific affinity profile.

Receptor SubtypeBinding Affinity / ActivityMethodReference
5-HT3 Weak or no affinityReceptor Binding Assay[10]
5-HT4 Distinct affinityReceptor Binding Assay[10]
5-HT1A Weak inhibitory activityReceptor Binding Assay[11]
Dopamine D2 No or weak affinityReceptor Binding Assay[10]

Table 2: Receptor Binding Profile of this compound.

Concentration in Psychotria ipecacuanha

The concentration of this compound varies in different parts of the plant, with the highest levels typically found in the roots.

Plant PartThis compound Content (mg/g dry weight)Emetine Content (mg/g dry weight)Reference
Roots 4.653.90[14]
Stems 4.05 (total alkaloids)-[14]
Leaves 2.40 (total alkaloids)-[14]

Table 3: Concentration of this compound and Emetine in P. ipecacuanha.[14]

Experimental Protocols

Detailed and reproducible methodologies are critical for the accurate investigation of this compound's properties.

Protocol: Quantification of this compound by HPLC

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in plant extracts or biological preparations.[16][17]

  • Sample Preparation:

    • Extract dried plant material or lyophilized biological samples with methanol via sonication.

    • Centrifuge the extract to pellet insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Acclaim™ 120 C18).[16]

    • Mobile Phase A: 0.08% Trifluoroacetic acid (TFA) in water.[16]

    • Mobile Phase B: Acetonitrile.[16]

    • Gradient: A time-based linear gradient from A to B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[16]

    • Detection: Diode Array Detector (DAD) at 285 nm.[16]

    • Injection Volume: 5-10 µL.[16]

  • Quantification:

    • Generate a standard curve using a certified this compound reference standard (e.g., this compound hydrochloride) at multiple concentrations.

    • Identify the this compound peak in samples by comparing the retention time with the standard.[14]

    • Calculate the concentration in samples by interpolating the peak area against the standard curve.

Protocol: In Vivo Assessment of Emetic Activity in Ferrets

Ferrets are a standard model for emesis research due to their robust vomiting reflex. This protocol is adapted from studies investigating ipecac-induced emesis.[10]

  • Animal Model: Male ferrets, acclimatized for at least one week.

  • Pre-treatment (for antagonist studies):

    • Administer the test antagonist (e.g., ondansetron, 0.5 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.).

    • Allow for a pre-treatment period (e.g., 30-60 minutes) for the antagonist to take effect.

  • Emetic Challenge:

    • Administer this compound (e.g., 0.5 mg/kg, p.o.) or vehicle control.[10]

  • Observation:

    • Observe each animal individually in a transparent cage for a defined period (e.g., 2-4 hours).

    • Record the following parameters:

      • Latency to first emetic event (retching or vomiting).

      • Number of emetic events .

      • Duration of the emetic episode .

  • Data Analysis:

    • Compare the emetic parameters between the this compound-only group, the antagonist-treated group, and the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).

G cluster_setup Phase 1: Setup cluster_dosing Phase 2: Dosing cluster_observation Phase 3: Observation & Data Collection cluster_analysis Phase 4: Analysis A Animal Acclimatization (Ferrets, 1 week) B Fasting (18 hours, water ad libitum) A->B C Antagonist Study? B->C D1 Group 1: Administer Vehicle C->D1 No D2 Group 2: Administer Antagonist (e.g., Ondansetron) C->D2 Yes E Wait 60 min D1->E D2->E F Administer this compound (0.5 mg/kg, p.o.) to all groups E->F G Individual Observation (2-4 hours) F->G H Record Parameters Latency to first emesis Number of emetic events Duration of emesis G->H I Statistical Analysis (e.g., ANOVA) H->I J Results & Conclusion I->J

References

Cephaeline's Impact on Ebola Virus Entry and Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of Cephaeline, a natural alkaloid, on the entry and replication of the Ebola virus (EBOV). The information presented herein is synthesized from peer-reviewed research, offering a core resource for professionals engaged in antiviral drug discovery and development.

Executive Summary

This compound, a desmethyl analog of emetine, has been identified as a potent dual-action inhibitor of Ebola virus infection. It effectively targets both the initial entry phase of the virus into host cells and the subsequent replication of the viral genome. In vitro studies have demonstrated its efficacy at low nanomolar to low micromolar concentrations, marking it as a promising candidate for further preclinical and clinical investigation. This document outlines the quantitative antiviral activity, the proposed mechanisms of action, and the detailed experimental protocols used to ascertain these findings.

Quantitative Antiviral Activity

The antiviral potency of this compound against Ebola virus has been quantified through two primary assays: a live virus infection model and a virus-like particle (VLP) entry model. The half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50) are crucial metrics for evaluating the compound's efficacy and therapeutic window.

Parameter Assay Description Cell Line Value Reference
IC50 Inhibition of live Ebola virus infection (GFP-EBOV)Vero E622.18 nM[1]
IC50 Inhibition of Ebola Virus-Like Particle (VLP) entryHeLa3.27 µM[1]
IC50 Inhibition of Zika Virus NS5 RNA-dependent RNA Polymerase (by analogy)HEK293976 nM[1]

Note: The CC50 value for this compound in HeLa or Vero E6 cells was not explicitly available in the reviewed literature, which is necessary for a precise selectivity index calculation. However, its analog emetine has a CC50 of 180 nM in HEK293 cells and 86 nM in SNB-19 cells, suggesting a favorable therapeutic window.[2]

Mechanism of Action

This compound exerts its anti-Ebola virus activity through a dual mechanism, interfering with two distinct stages of the viral life cycle.

Inhibition of Viral Entry

This compound inhibits the entry of EBOV into host cells, although the precise molecular interactions are still under investigation. The significant difference in IC50 values between the VLP entry assay (micromolar) and the live virus assay (nanomolar) suggests that while entry inhibition occurs, the primary potency of the drug lies in post-entry mechanisms. The mechanism of entry inhibition for its analog, emetine, is attributed to the disruption of lysosomal function.[2][3] It is hypothesized that this compound may act similarly by altering the acidic environment of endosomes, which is critical for the proteolytic cleavage of the EBOV glycoprotein (GP) by host cathepsins and subsequent membrane fusion.

G cluster_entry Ebola Virus Entry Pathway EBOV EBOV Attachment Attachment EBOV->Attachment Endocytosis Endocytosis Attachment->Endocytosis Endosome Endosome Endocytosis->Endosome GP_Cleavage GP Cleavage (Cathepsins) Endosome->GP_Cleavage NPC1_Binding Binding to NPC1 GP_Cleavage->NPC1_Binding Fusion Membrane Fusion NPC1_Binding->Fusion Release Genome Release Fusion->Release Cephaeline_Entry This compound Cephaeline_Entry->Endosome Disrupts Lysosomal Function

Caption: Proposed mechanism for this compound's inhibition of Ebola virus entry.

Inhibition of Viral Replication

The primary antiviral activity of this compound appears to be at the stage of viral replication. While direct inhibition of the EBOV RNA-dependent RNA polymerase (RdRp), the L-protein, by this compound has not been explicitly demonstrated, strong evidence from studies on the Zika virus (ZIKV) suggests this is the likely mechanism. This compound has been shown to inhibit the ZIKV NS5 RdRp.[1][3] This suggests that this compound may bind to an allosteric site on the viral polymerase, thereby preventing the synthesis of new viral RNA.[2]

G cluster_replication Ebola Virus Replication vRNA Viral RNA (-) sense RdRp EBOV L-Protein (RdRp) vRNA->RdRp template Transcription Transcription RdRp->Transcription Replication Replication RdRp->Replication mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Viral_Proteins Viral Proteins Translation->Viral_Proteins cRNA cRNA (+) sense Replication->cRNA Progeny_vRNA Progeny vRNA (-) sense cRNA->Progeny_vRNA Cephaeline_Rep This compound Cephaeline_Rep->RdRp Inhibits Polymerase Activity

Caption: Proposed mechanism for this compound's inhibition of Ebola virus replication.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the anti-EBOV activity of this compound. These protocols are based on published literature and are intended as a guide.[1] Researchers should consult the original publications for finer details.

Ebola Virus-Like Particle (VLP) Entry Assay

This assay measures the ability of a compound to block the entry of non-infectious VLPs into host cells. The VLPs are engineered to contain a beta-lactamase (Bla) reporter fused to the VP40 matrix protein.

G cluster_vlp_workflow Ebola VLP Entry Assay Workflow Plate_Cells 1. Plate HeLa Cells (750 cells/well in 1536-well plate) Add_Compound 2. Add this compound (23 nL of drug solution) Plate_Cells->Add_Compound Add_VLPs 3. Add EBOV VLPs (VP40-Bla reporter, 1 µL/well) Add_Compound->Add_VLPs Incubate_Entry 4. Incubate for Entry Add_VLPs->Incubate_Entry Add_Substrate 5. Add CCF2-AM Substrate (FRET-based) Incubate_Entry->Add_Substrate Read_Fluorescence 6. Read Fluorescence (Blue/Green Ratio) Add_Substrate->Read_Fluorescence G cluster_live_virus_workflow Live EBOV Inhibition Assay Workflow Plate_Cells 1. Plate Vero E6 Cells Pre_treat 2. Pre-treat with this compound (0-2.0 µM, 1h at 37°C) Plate_Cells->Pre_treat Infect 3. Infect with GFP-EBOV (MOI = 0.1, 1h at 37°C) Pre_treat->Infect Incubate 4. Incubate for 72h (in presence of compound) Infect->Incubate Quantify_GFP 5. Quantify GFP Signal Incubate->Quantify_GFP

References

A Technical Guide to the Early Biological Activities of Cephaeline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the foundational research concerning the biological activities of Cephaeline, an alkaloid derived from the roots of Carapichea ipecacuanha[1][2]. Historically recognized for its potent emetic properties, recent and early scientific investigations have unveiled a broader spectrum of pharmacological effects, including significant anticancer and antiviral activities. This guide synthesizes quantitative data, details key experimental protocols, and visualizes the molecular pathways influenced by this complex natural compound.

Core Biological Activities and Mechanisms of Action

This compound, chemically a desmethyl analog of emetine, exerts its effects through multiple biological pathways. Its primary activities can be categorized as emetic, anticancer, and antiviral, with additional enzymatic interactions of note.

Emetic Properties

The most traditionally recognized effect of this compound is the induction of vomiting. This is a dual-action mechanism involving both central and peripheral nervous system stimulation.

  • Local Action : this compound acts as a local irritant to the gastric mucosa[3][4].

  • Central Action : It stimulates the medullary chemoreceptor trigger zone (CTZ) to induce emesis[3][4].

Studies in ferret models have shown that the emetic effects can be prevented by 5-HT3 receptor antagonists like ondansetron, suggesting a significant role for the serotonin pathway in mediating this response[5].

G cluster_stimuli Stimulation cluster_response Physiological Response This compound This compound Gastric Mucosa Gastric Mucosa This compound->Gastric Mucosa Local Irritation Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ) This compound->Chemoreceptor Trigger Zone (CTZ) Central Stimulation Vomiting Center (Medulla) Vomiting Center (Medulla) Gastric Mucosa->Vomiting Center (Medulla) Chemoreceptor Trigger Zone (CTZ)->Vomiting Center (Medulla) Emesis Emesis Vomiting Center (Medulla)->Emesis

Diagram of the dual-action emetic mechanism of this compound.
Anticancer Activity

Pioneering studies have demonstrated this compound's potential as an anticancer agent, particularly against mucoepidermoid carcinoma (MEC). Its mechanism is multifaceted, involving epigenetic modification and the induction of a specific form of cell death.

  • Histone Acetylation : this compound has been identified as an inductor of histone H3 acetylation. This action leads to chromatin relaxation, which can alter the expression of genes involved in cell differentiation, proliferation, and invasion[6].

  • Inhibition of Cancer Stem Cells (CSCs) : It effectively inhibits the formation of tumorspheres, which is a key characteristic of cancer stem cells[6].

  • Induction of Ferroptosis : In lung cancer models, this compound promotes ferroptosis, an iron-dependent form of programmed cell death, by inhibiting the NRF2 antioxidant regulatory protein[7].

These activities collectively result in the inhibition of cancer cell viability, growth, and migration[6].

G cluster_epigenetic Epigenetic Regulation cluster_ferroptosis Ferroptosis Induction cluster_outcomes Cellular Outcomes This compound This compound Histone Deacetylases (HDACs) Histone Deacetylases (HDACs) This compound->Histone Deacetylases (HDACs) Inhibits NRF2 Protein NRF2 Protein This compound->NRF2 Protein Inhibits Histone H3 Acetylation Increased Histone H3 Acetylation Histone Deacetylases (HDACs)->Histone H3 Acetylation Chromatin Relaxation Chromatin Relaxation Histone H3 Acetylation->Chromatin Relaxation Inhibition of Cell Growth Inhibition of Cell Growth Chromatin Relaxation->Inhibition of Cell Growth Inhibition of Cell Migration Inhibition of Cell Migration Chromatin Relaxation->Inhibition of Cell Migration Inhibition of CSCs Inhibition of Cancer Stem Cells Chromatin Relaxation->Inhibition of CSCs Ferroptosis Ferroptosis NRF2 Protein->Ferroptosis Cancer Cell Death Cancer Cell Death Ferroptosis->Cancer Cell Death

Anticancer signaling pathways of this compound.
Antiviral Activity

This compound exhibits potent inhibitory effects against several viruses, including Zika virus (ZIKV) and Ebola virus (EBOV)[7]. Its antiviral mechanism targets key stages of the viral life cycle.

  • Inhibition of Viral Replication : It inhibits the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication[7].

  • Inhibition of Viral Entry : The compound has been shown to inhibit the entry of Ebola virus-like particles into host cells[7].

Enzyme Inhibition

In vitro studies have characterized this compound as an inhibitor of specific cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism.

  • CYP2D6 Inhibition : Ki = 54 μM[5]

  • CYP3A4 Inhibition : Ki = 355 μM[5]

Quantitative Data Summary

The biological potency of this compound has been quantified across various experimental models. The following tables summarize the key inhibitory concentrations (IC50) and in vivo dosages reported in early research.

Table 1: In Vitro Anticancer Activity of this compound
Cell LineCancer TypeParameterValue (µM)Citation
UM-HMC-1Mucoepidermoid CarcinomaIC500.16[6]
UM-HMC-2Mucoepidermoid CarcinomaIC502.08[6]
UM-HMC-3AMucoepidermoid CarcinomaIC500.02[6]
Table 2: In Vitro Antiviral Activity of this compound
VirusTarget/AssayCell LineParameterValueCitation
Zika VirusNS5 RdRp ActivityHEK293IC50976 nM[7]
Zika VirusNS1 Protein ExpressionHEK293IC5026.4 nM[5]
Zika VirusLive Virus TiterSNB-19IC503.11 nM[5]
Ebola VirusVLP EntryHeLaIC503.27 µM[7]
Ebola VirusLive Virus InfectionVero E6IC5022.18 nM[7]
Table 3: In Vivo Experimental Dosages of this compound
Biological EffectAnimal ModelDosageAdministration RouteCitation
EmesisFerret0.5 mg/kg-[5]
ExpectorantRabbit1 mg/kg-[5]
Anti-Zika VirusMouse (Ifnar1-/-)2 mg/kg (daily, 3 days)Intraperitoneal (i.p.)[5][7]
Anti-Ebola VirusMouse5 mg/kg (daily, 7 days)Intraperitoneal (i.p.)[7]
Anti-Lung CancerMouse (Xenograft)5 or 10 mg/kgIntraperitoneal (i.p.)[7]

Key Experimental Protocols

The following sections detail the methodologies employed in early studies to determine the biological activities of this compound.

Cell Viability (MTT) Assay

This assay was fundamental in determining the IC50 values of this compound against MEC cell lines[6].

  • Cell Seeding : Plate MEC cell lines (e.g., UM-HMC-1, UM-HMC-2, UM-HMC-3A) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Quantification : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Cell Migration (Scratch) Assay

This method was used to assess the impact of this compound on the migratory properties of tumor cells[6].

  • Cell Seeding : Grow MEC cells in a culture dish until they form a confluent monolayer.

  • Scratch Creation : Use a sterile pipette tip to create a linear "scratch" or gap in the monolayer.

  • Treatment : Replace the medium with fresh medium containing this compound at a non-lethal concentration (e.g., at or below the IC50). A control group receives medium with the vehicle.

  • Imaging : Capture images of the scratch at time zero and at subsequent time points (e.g., 24, 48, 60 hours)[6].

  • Analysis : Measure the width of the gap at different points over time. A reduction in the rate of gap closure in the treated group compared to the control indicates inhibition of cell migration.

G A Seed Cells to Confluency B Create Scratch in Monolayer A->B C Treat with this compound vs. Control B->C D Image at T=0 C->D E Incubate and Image at Subsequent Timepoints (e.g., 24h, 48h) D->E F Measure Gap Width E->F G Analyze Migration Rate F->G H Determine Inhibitory Effect G->H

Workflow for a typical cell migration scratch assay.
Live Virus Infection Assay

This protocol is used to determine the potency of a compound against a live, infectious virus.

  • Cell Seeding : Plate susceptible host cells (e.g., Vero E6 for Ebola virus) in multi-well plates.

  • Pre-treatment : Treat the cells with various concentrations of this compound for a short period (e.g., 1-2 hours) before infection.

  • Infection : Infect the cells with the live virus at a known multiplicity of infection (MOI).

  • Incubation : Incubate the infected cells for a period sufficient for viral replication and spread (e.g., 72 hours).

  • Quantification of Viral Titer : Collect the cell supernatant and determine the viral titer using a method such as a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis : Plot the reduction in viral titer as a function of this compound concentration to calculate the IC50 value.

References

A Technical Guide to the Total Synthesis of Cephaeline and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline, a prominent member of the ipecac alkaloids, has long been of interest to the scientific community due to its potent biological activities, including its traditional use as an emetic and its potential as an antiviral and anticancer agent. Structurally, this compound is a monoterpene isoquinoline alkaloid, closely related to its methyl ether analog, emetine. The complex architecture of this compound, featuring multiple stereocenters, presents a significant challenge for synthetic chemists. This technical guide provides an in-depth overview of the total synthesis strategies for this compound and its analogs, with a focus on key reactions, stereochemical control, and the generation of derivatives for drug discovery programs.

Core Synthetic Strategies

The total synthesis of this compound and its congeners generally relies on the construction of the benzo[a]quinolizidine core and the subsequent coupling with a substituted phenethylamine moiety. Two main approaches have emerged: linear sequences and convergent strategies. A key transformation in many of these syntheses is the Pictet-Spengler reaction, which is also a crucial step in the biosynthesis of ipecac alkaloids. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[1][2]

Biosynthesis-Inspired Pictet-Spengler Approach

The biosynthesis of this compound and emetine involves a Pictet-Spengler reaction between dopamine and secologanin.[3][4] This has inspired synthetic strategies that utilize a similar disconnection. Recent studies suggest that this initial condensation in nature may be a non-enzymatic, non-stereoselective process, with subsequent enzymatic steps controlling the stereochemistry.[3][4]

In a laboratory setting, the Pictet-Spengler reaction can be employed to construct the tetrahydroisoquinoline portion of the molecule. The stereoselectivity of this reaction can be influenced by the choice of chiral auxiliaries, catalysts, or by substrate control.[5][6]

Key Synthetic Routes and Methodologies

While the total synthesis of emetine has been more extensively reported, these strategies are readily adaptable for the synthesis of this compound, which differs only by a methyl group on one of the phenolic oxygens. This can be achieved by using an appropriately protected hydroquinone derivative or by demethylation in the final steps.

Enantioselective Synthesis via Domino Reaction

One notable enantioselective approach to the ipecac alkaloids, which can be adapted for this compound, employs a domino Knoevenagel/hetero-Diels-Alder reaction.[5] This is followed by an enantioselective catalytic transfer hydrogenation of an imine to establish a key stereocenter with high enantiomeric excess (ee).[5]

The general workflow for this strategy is as follows:

domino_synthesis start Imine Precursor hydrogenation Enantioselective Transfer Hydrogenation start->hydrogenation tetrahydroisoquinoline Chiral Tetrahydroisoquinoline (>95% ee) hydrogenation->tetrahydroisoquinoline domino1 Domino Knoevenagel/ Hetero-Diels-Alder tetrahydroisoquinoline->domino1 intermediate Polycyclic Intermediate domino1->intermediate domino2 Second Domino Process (Solvolysis, Hydrogenation, etc.) intermediate->domino2 benzoquinolizidine Benzoquinolizidine Core domino2->benzoquinolizidine coupling Coupling with Phenethylamine Derivative benzoquinolizidine->coupling This compound This compound coupling->this compound

Caption: Domino reaction strategy for ipecac alkaloid synthesis.

Scalable Asymmetric Synthesis of (-)-Emetine

A highly efficient and scalable asymmetric total synthesis of (-)-emetine has been developed, which is directly applicable to the synthesis of this compound with minor modifications to the starting materials.[7] This 13-step route avoids chromatographic purification, making it suitable for large-scale production.[7]

The key features of this synthesis include:

  • Starting Material: Large-scale preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline from homoveratrylamine.[7]

  • Asymmetric Allylation: Introduction of a key chiral center via catalytic asymmetric allylation.

  • Olefin Metathesis and Michael Addition: Construction of the benzoquinolizidine ketone.

  • Diastereoselective Reduction and Amidation: Formation of the amide precursor for the second isoquinoline unit.

  • Asymmetric Transfer Hydrogenation: Establishment of the final stereocenter.

This synthesis achieved a 12% overall yield for (-)-emetine dihydrochloride.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in representative syntheses of emetine, which serve as a close proxy for the synthesis of this compound.

Table 1: Enantioselective Synthesis via Domino Reaction (Adapted from Tietze et al.) [5]

StepProductYieldStereoselectivity
Enantioselective Transfer HydrogenationChiral Tetrahydroisoquinoline-95% ee
Domino Knoevenagel/Hetero-Diels-AlderPolycyclic Intermediate--
Second Domino ProcessBenzoquinolizidine Core66%Diastereomeric mixture

Table 2: Scalable Asymmetric Synthesis of (-)-Emetine (Yamada et al.) [7]

StepProductYield
Overall Synthesis (13 steps)(-)-Emetine Dihydrochloride12%

Experimental Protocols

Detailed experimental protocols are critical for the successful replication and adaptation of these synthetic strategies. The following are representative procedures for key reactions.

General Procedure for Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for constructing the tetrahydroisoquinoline core of this compound.

pictet_spengler_workflow amine β-Arylethylamine mixing Dissolve in appropriate solvent amine->mixing aldehyde Aldehyde/Ketone aldehyde->mixing acid Add acid catalyst (e.g., TFA, HCl) mixing->acid reaction Stir at specified temperature and time acid->reaction workup Aqueous workup and extraction reaction->workup purification Purification (e.g., chromatography) workup->purification product Tetrahydroisoquinoline purification->product

References

Methodological & Application

Protocol for the Isolation of Cephaeline from Ipecac Roots

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Cephaeline is one of the primary isoquinoline alkaloids found in the roots of the Ipecacuanha plant (Carapichea ipecacuanha), alongside emetine. These alkaloids are known for their emetic and expectorant properties.[1] This document provides a detailed protocol for the extraction, separation, and purification of this compound from Ipecac roots for research and drug development purposes. The described methods are based on established solvent extraction and chromatographic techniques.

Principle

The isolation of this compound from Ipecac roots involves a multi-step process. Initially, the powdered root material is treated with an alkaline solution to liberate the free alkaloids. These alkaloids are then extracted into an organic solvent. Subsequent acid-base extractions are employed to separate the alkaloids from other plant constituents. Finally, chromatographic techniques are utilized to separate this compound from emetine and other minor alkaloids.

Data Presentation

Table 1: General Alkaloid Content in Ipecac Roots

Alkaloid ConstituentPercentage in Dried RootReference
Total Ether-Soluble Alkaloids≥ 2.0%[2]
Emetine and this compound (of total alkaloids)≥ 90.0%[2]
This compound Content (relative to emetine)1 to 2.5 times the emetine content[2]
Highest Alkaloid Content (Roots)8.55 mg/g[3]
This compound Content (Roots)8.35 mg/g[3]
Emetine Content (Roots)6.65 mg/g[3]

Table 2: Parameters for HPLC Quantification of this compound

ParameterValueReference
Chromatographic Column C18[4]
Mobile Phase Acetonitrile:Methanol:0.1% Phosphoric Acid (9:3:88)[4]
Flow Rate 1.0 mL/min[4]
UV Detection Wavelength 205 nm[4]
Retention Time (this compound) ~9.0 min[5]
Retention Time (Emetine) ~12.0 min[5]

Experimental Protocols

1. Extraction of Total Alkaloids from Ipecac Roots

This protocol describes a classic method for the extraction of total ether-soluble alkaloids.

Materials:

  • Finely powdered Ipecac root

  • Ether

  • 6 N Ammonium hydroxide

  • 2 N Sulfuric acid

  • Cotton

  • Mechanical shaker

  • Separatory funnels

  • Filter paper

Procedure:

  • To 10 g of finely powdered Ipecac root in a suitable container, add 100 mL of ether.

  • Stopper the container tightly, shake the mixture thoroughly, and let it stand for 5 minutes.[2]

  • Add 10 mL of 6 N ammonium hydroxide, close the container again tightly, and shake for 1 hour in a mechanical shaker or intermittently over 2 hours.[2]

  • Allow the mixture to stand, and then transfer the drug to a suitable percolator or extraction apparatus.

  • Cover the drug with a pledget of cotton and pack it well.

  • Extract the material with ether for 5 hours.[2]

  • Transfer the ether extract to a separatory funnel.

  • Extract the alkaloids from the ether with 2 N sulfuric acid, starting with an initial 15 mL portion (or more, to ensure an acidic reaction), followed by successive 10-mL portions until the extraction is complete. Filter all acidic extracts through the same filter into a second separatory funnel.[2]

2. Ultrasound-Assisted Extraction of Alkaloids

This protocol offers a more rapid extraction method using ultrasonication.

Materials:

  • Powdered Ipecac root

  • Acidic ethanol (e.g., 70% ethanol containing 1% acid)[6][7]

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Take a known quantity of pulverized Ipecac medicinal material.

  • Add a 20-fold volume of 70% acidic ethanol (containing 1% acid).[6][7]

  • Perform ultrasound-assisted extraction for 1 hour.[6][7]

  • Centrifuge the resulting extract to separate the supernatant.

  • Collect the supernatant containing the extracted alkaloids for further processing.

3. Separation of this compound and Emetine by Liquid Chromatography

This protocol outlines the separation of this compound from emetine using column chromatography followed by spectrophotometric quantification.

Materials:

  • Total alkaloid extract (from Protocol 1 or 2)

  • 0.5 N Sulfuric acid

  • Triethylamine

  • Ether-isooctane mixture

  • Chromatographic columns

  • Spectrophotometer

Procedure:

  • The acidic extract containing the total alkaloids is subjected to a series of liquid-liquid extractions and pH adjustments to initially separate phenolic (this compound) and non-phenolic (emetine) alkaloids.

  • A solution of triethylamine in an ether-isooctane mixture is used as the mobile phase for column chromatography to separate the two alkaloids.

  • The fractions containing this compound are collected.

  • The collected this compound solution is extracted with 0.5 N sulfuric acid.[2]

  • The absorbance of the final this compound solution is measured at approximately 283 nm and 350 nm using a spectrophotometer, with 0.5 N sulfuric acid as the blank.[2]

4. Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound, preparative HPLC is employed.

Materials:

  • Crude alkaloid extract

  • Acetonitrile

  • 0.05% Triethylamine solution

  • ODS (Octadecylsilane) chromatographic column

  • Preparative HPLC system

Procedure:

  • Dissolve the crude alkaloid residue in acetonitrile.[6]

  • Utilize a preparative HPLC system equipped with an ODS chromatographic column.[6]

  • The mobile phase consists of a mixture of acetonitrile and 0.05% triethylamine (volume ratio typically between 40:60 and 45:55).[6]

  • Set the flow rate between 1.0 mL/min and 5.0 mL/min.[6]

  • Monitor the eluent and collect the fraction corresponding to the this compound peak.

  • The collected fraction is then concentrated to remove the organic solvent.

  • The pH of the resulting solution is adjusted to 3-5, and the final product can be obtained by lyophilization.[6]

Visualizations

G cluster_extraction Extraction cluster_purification Purification cluster_separation Separation Ipecac Powdered Ipecac Root Solvent Add Ether & 6N Ammonium Hydroxide Ipecac->Solvent Extraction Mechanical Shaking / Percolation Solvent->Extraction EtherExtract Ether Extract containing Total Alkaloids Extraction->EtherExtract AcidExtraction Extract with 2N Sulfuric Acid EtherExtract->AcidExtraction AcidExtract Aqueous Acidic Extract AcidExtraction->AcidExtract Basification Basify and Extract with Organic Solvent AcidExtract->Basification CrudeAlkaloids Crude Alkaloid Mixture Basification->CrudeAlkaloids HPLC Preparative HPLC (ODS Column) CrudeAlkaloids->HPLC This compound Isolated this compound HPLC->this compound Collect Fraction Emetine Isolated Emetine HPLC->Emetine Collect Fraction

Caption: Experimental workflow for the isolation of this compound.

References

Application Note: Quantification of Cephaeline in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Introduction

Cephaeline is a significant isoquinoline alkaloid found in the roots of Carapichea ipecacuanha (Ipecac), a plant native to Central and South America. Alongside emetine, it is one of the two primary active compounds responsible for the plant's medicinal properties, most notably its emetic effects. The accurate quantification of this compound in plant extracts is crucial for the standardization of herbal products, drug development, and toxicological studies. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection.

This method is applicable for the simultaneous determination of this compound and emetine, providing a comprehensive alkaloid profile of the plant extract. The protocol covers sample preparation, chromatographic conditions, and data analysis, making it suitable for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Experimental Protocols

Sample Preparation: Ultrasonic Extraction of this compound from Plant Material

This protocol is adapted from methodologies that utilize ultrasonic-assisted extraction for efficient recovery of alkaloids from plant matrices.[1][2][3]

Materials:

  • Dried and powdered plant material (e.g., Ipecacuanha root)

  • Methanol (70% v/v, aqueous)[2][3]

  • 0.1 M Sodium Hydroxide (NaOH)[2][3]

  • Centrifuge tubes (15 mL)

  • Volumetric flask (10 mL)[2][3]

  • Ultrasonic bath[2][3]

  • Centrifuge[2][3]

  • Syringe filters (0.45 µm)

Procedure:

  • Accurately weigh 100 mg of the powdered plant material and transfer it to a 15 mL centrifuge tube.[2][3]

  • Add 3.0 mL of 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH to the tube.[2][3]

  • Place the tube in an ultrasonic bath and sonicate for 10 minutes at 25°C.[2][3]

  • Centrifuge the mixture at 1840 rpm for 10 minutes.[2][3]

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-5) two more times with the plant residue.[2][3]

  • Combine the supernatants from all three extractions in a 10 mL volumetric flask.[2][3]

  • Bring the final volume to 10 mL with the extraction solution (70% methanol).[2][3]

  • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Method for this compound Quantification

The following HPLC conditions are based on established methods for the separation and quantification of ipecac alkaloids.[1][2][3]

Instrumentation and Columns:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[4]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% phosphoric acid in water (9:3:88, v/v/v).[1][2]

  • Elution Mode: Isocratic[2][3]

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 40°C[2][3][5]

  • Detection Wavelength: 205 nm[1] or 285 nm[5] (205 nm is suggested for higher sensitivity for both this compound and emetine).

  • Injection Volume: 10 µL[2][3]

Standard Preparation:

  • Prepare a stock solution of this compound hydrochloride standard in a suitable solvent (e.g., 60% methanol).[6]

  • Prepare a series of calibration standards by serially diluting the stock solution to cover a linear range (e.g., 0.005 to 0.03 mg/mL).[2][3]

  • Inject the calibration standards into the HPLC system to construct a calibration curve.

Data Presentation

The quantitative data for the HPLC method validation for this compound and emetine are summarized in the tables below. These values are representative of typical performance for this type of analysis.

Table 1: Chromatographic Parameters

ParameterThis compoundEmetineReference
Retention Time (min)~9.0~12.0[7][8]

Table 2: Method Validation Parameters

ParameterThis compoundEmetineReference
Linearity Range (µg)0.01456 - 0.21840.0321 - 0.321[1]
Correlation Coefficient (r²)0.999970.99997[1]
Limit of Detection (LOD) (µg)0.01730.0145[6]
Limit of Quantification (LOQ) (µg)0.05180.0435[6]
Average Recovery (%)96.9399.47[1]
RSD (%)1.312.02[1]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh 100 mg of Powdered Plant Material add_solvent Add 70% Methanol and 0.1 M NaOH weigh->add_solvent sonicate Ultrasonic Bath (10 min, 25°C) add_solvent->sonicate centrifuge Centrifuge (1840 rpm, 10 min) sonicate->centrifuge collect Collect Supernatant centrifuge->collect repeat Repeat Extraction 2x collect->repeat combine Combine Supernatants collect->combine repeat->add_solvent volume Adjust to 10 mL combine->volume filter Filter (0.45 µm) volume->filter inject Inject 10 µL into HPLC System filter->inject separate Isocratic Separation on C18 Column (ACN:MeOH:0.1% H3PO4) inject->separate detect UV Detection (205 nm) separate->detect data Data Acquisition and Peak Integration detect->data quantify Quantify this compound Concentration data->quantify calibration Construct Calibration Curve from Standards calibration->quantify

Caption: Experimental workflow for the quantification of this compound in plant extracts.

HPLC_Method mobile_phase Mobile Phase Acetonitrile:Methanol:0.1% Phosphoric Acid (9:3:88) pump HPLC Pump (1.0 mL/min) mobile_phase->pump injector Autosampler (10 µL injection) pump->injector column {Column | C18 Reversed-Phase (150 x 4.6 mm, 5 µm) 40°C} injector->column detector UV Detector (205 nm) column->detector data_system Data System detector->data_system

Caption: Logical diagram of the HPLC method components and parameters.

References

Application Notes and Protocols for the TLC Analysis of Cephaeline and Emetine in a Mixture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the qualitative and quantitative analysis of cephaeline and emetine in a mixture using Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) with densitometric detection.

Introduction

This compound and emetine are the two primary bioactive alkaloids found in the roots of Carapichea ipecacuanha, commonly known as ipecac. These compounds are known for their emetic and amoebicidal properties. The accurate separation and quantification of this compound and emetine are crucial for the quality control of raw materials and finished pharmaceutical products. This document outlines a reliable TLC/HPTLC method for this purpose.

Experimental Protocols

Materials and Reagents
  • Standards: this compound and Emetine reference standards (hydrochloride salts are commonly used)

  • Solvents: Chloroform (analytical grade), Methanol (analytical grade), Ammonium hydroxide solution (10%), Acetic acid (glacial), Bismuth subnitrate, Potassium iodide, Tartaric acid

  • Stationary Phase: Pre-coated TLC or HPTLC plates with silica gel 60 F254

  • Sample Preparation: The sample containing the mixture of this compound and emetine should be dissolved in methanol to achieve a suitable concentration. For plant materials, extraction is necessary. A common method involves ultrasonic extraction with a mixture of methanol and sodium hydroxide solution.[1]

Preparation of Standard Solutions

Prepare individual stock solutions of this compound and emetine in methanol at a concentration of 1 mg/mL. From these stock solutions, prepare working standard solutions of varying concentrations (e.g., 100, 200, 400, 600, 800, 1000 ng/µL) by dilution with methanol. A mixed standard solution can also be prepared for simultaneous analysis.

Chromatographic Conditions
  • Stationary Phase: HPTLC plates silica gel 60 F254

  • Mobile Phase: Chloroform : Methanol : 10% Ammonium Hydroxide (100:10:1, v/v/v)[2]

  • Chamber Saturation: Saturate the TLC chamber with the mobile phase for at least 20 minutes prior to plate development.

  • Application of Samples and Standards: Apply the sample and standard solutions as bands of appropriate width using an automated TLC applicator.

  • Development: Develop the plate in the saturated chamber until the mobile phase front has migrated a sufficient distance (e.g., 80 mm).

  • Drying: Dry the developed plate in a stream of warm air.

Detection and Visualization
  • UV Detection: Examine the dried plate under UV light at 254 nm and 366 nm.

  • Derivatization with Dragendorff's Reagent:

    • Preparation of Dragendorff's Reagent:

      • Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of water.

      • Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.

      • Stock Solution: Mix equal volumes of Solution A and Solution B. This stock solution is stable for several weeks when stored in a refrigerator.

      • Spraying Reagent: Immediately before use, mix 5 mL of the stock solution with 10 g of tartaric acid and 50 mL of water.

    • Procedure: Spray the plate with the freshly prepared Dragendorff's reagent. Alkaloids will appear as orange to reddish-brown spots on a yellow background.

Densitometric Analysis
  • Instrumentation: Use a TLC scanner capable of densitometric evaluation.

  • Scanning Wavelength: The optimal scanning wavelength for detection should be determined by scanning the spots of the standard compounds over a suitable range (e.g., 200-400 nm).

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the standard spots against their corresponding concentrations.

  • Quantification: Quantify the amount of this compound and emetine in the sample by interpolating the peak areas of the sample spots on the calibration curve.

Data Presentation

Table 1: Quantitative Data for HPTLC Analysis of this compound and Emetine

ParameterThis compoundEmetineReference
Rf Value [Data not available in search results][Data not available in search results]
Linearity Range [Data not available in search results][Data not- available in search results]
Correlation Coefficient (r²) [Data not available in search results][Data not available in search results]
LOD (ng/spot) [Data not available in search results][Data not available in search results]
LOQ (ng/spot) [Data not available in search results][Data not available in search results]
Precision (%RSD) [Data not available in search results][Data not available in search results]
Accuracy (Recovery %) [Data not available in search results][Data not available in search results]

Note: While a suitable mobile phase has been identified, specific validated quantitative HPTLC data for this compound and emetine, including Rf values and method validation parameters, were not available in the public domain search results. The table is provided as a template for researchers to populate with their own validation data.

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the TLC/HPTLC analysis of this compound and emetine.

TLC_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_detection Detection & Analysis cluster_quantification Quantification prep_standards Prepare Standard Solutions (this compound & Emetine) spotting Spot Standards & Sample on HPTLC Plate prep_standards->spotting prep_sample Prepare Sample Solution prep_sample->spotting development Develop Plate in Mobile Phase spotting->development drying Dry the Plate development->drying uv_detection UV Detection (254 nm & 366 nm) drying->uv_detection derivatization Derivatize with Dragendorff's Reagent uv_detection->derivatization densitometry Densitometric Scanning derivatization->densitometry calibration Generate Calibration Curve densitometry->calibration quantify Quantify Analytes calibration->quantify

TLC/HPTLC workflow for this compound and emetine analysis.

The logical relationship for the preparation of Dragendorff's reagent is outlined below.

Dragendorff_Reagent_Preparation cluster_solutionA Solution A cluster_solutionB Solution B cluster_stock Stock Solution cluster_spray Spraying Reagent (Use Immediately) bismuth Bismuth Subnitrate dissolve_A Dissolve bismuth->dissolve_A acetic_acid_water Glacial Acetic Acid + Water acetic_acid_water->dissolve_A mix_AB Mix Equal Volumes dissolve_A->mix_AB potassium_iodide Potassium Iodide dissolve_B Dissolve potassium_iodide->dissolve_B water_B Water water_B->dissolve_B dissolve_B->mix_AB mix_final Mix mix_AB->mix_final tartaric_acid_water Tartaric Acid + Water tartaric_acid_water->mix_final

Preparation of Dragendorff's reagent.

Discussion

The described TLC/HPTLC method provides a reliable approach for the separation and identification of this compound and emetine. The use of a chloroform, methanol, and ammonium hydroxide mobile phase on a silica gel stationary phase allows for good resolution of these two closely related alkaloids. Visualization under UV light and with Dragendorff's reagent offers sensitive detection. For quantitative analysis, HPTLC coupled with densitometry is a powerful technique. However, it is imperative for each laboratory to perform a full method validation to determine the specific performance characteristics, including Rf values, linearity, LOD, LOQ, precision, and accuracy, under their experimental conditions. While HPLC is often cited for the quantification of these alkaloids, HPTLC presents a viable and more cost-effective alternative for routine quality control.

References

Application Note: In Vitro Assay for Measuring Cephaeline-Induced Histone Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for an in vitro assay to measure the induction of histone acetylation by Cephaeline, a natural alkaloid known for its potential anti-cancer properties.[1][2][3][4] Recent studies have indicated that this compound treatment leads to an increase in histone H3 acetylation in cancer cell lines, suggesting a role in epigenetic regulation.[1][2][3][4] The precise mechanism, whether through inhibition of histone deacetylases (HDACs) or activation of histone acetyltransferases (HATs), is a key area of investigation. This document outlines a flexible, plate-based fluorometric assay designed to assess both potential mechanisms of action. The protocol is intended for researchers in drug discovery and molecular biology seeking to characterize the epigenetic effects of this compound and similar compounds.

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The acetylation of lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), is generally associated with a more open chromatin structure and transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation and transcriptional repression. Dysregulation of this balance is implicated in various diseases, including cancer, making HDACs and HATs attractive therapeutic targets.

This compound, an alkaloid derived from the ipecac plant, has demonstrated anti-cancer activity and has been identified as an inductor of histone H3 acetylation, specifically at lysine 9 (H3K9ac), in mucoepidermoid carcinoma (MEC) cell lines.[1][2][3][4] This suggests that this compound may exert its therapeutic effects by modulating the epigenetic landscape of cancer cells. To facilitate further investigation into its mechanism of action, we present a robust in vitro assay to quantify this compound's effect on histone acetylation. The described protocol can be adapted to screen for either HDAC inhibition or HAT activation.

Principle of the Assay

This protocol utilizes a two-pronged fluorometric approach to determine the effect of this compound on histone acetylation.

  • HDAC Inhibition Assay: This assay measures the ability of this compound to inhibit the activity of a recombinant histone deacetylase (e.g., HDAC1). An acetylated histone H3 peptide substrate is incubated with the HDAC enzyme in the presence of varying concentrations of this compound. If this compound inhibits the HDAC, the substrate will remain acetylated. A developer solution is then added that reacts with the deacetylated substrate to produce a fluorescent signal. Therefore, a decrease in fluorescence indicates HDAC inhibition.

  • HAT Activation Assay: This assay assesses the potential of this compound to enhance the activity of a histone acetyltransferase (e.g., p300/CBP). A histone H3 peptide substrate and acetyl-CoA are incubated with the HAT enzyme and this compound. If this compound activates the HAT, the rate of histone acetylation will increase. The assay measures the production of Coenzyme A (CoA-SH), a byproduct of the acetyl-CoA-dependent acetylation, which reacts with a developer to generate a fluorescent product. An increase in fluorescence is proportional to HAT activation.

Materials and Reagents

  • This compound (MW: 466.61 g/mol )

  • DMSO (Dimethyl sulfoxide)

  • Recombinant Human HDAC1

  • HDAC Assay Buffer

  • Acetylated Histone H3 (Lys9) Fluorogenic Substrate

  • HDAC Developer

  • Trichostatin A (HDAC inhibitor positive control)

  • Recombinant Human p300 (HAT domain)

  • HAT Assay Buffer

  • Histone H3 Peptide Substrate

  • Acetyl-CoA

  • HAT Developer (reacts with CoA-SH)

  • Anacardic Acid (HAT inhibitor, for control purposes)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

  • Multichannel pipettes

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in the respective assay buffer to achieve the desired final concentrations.

  • HDAC1 Enzyme Solution: Dilute recombinant HDAC1 to the working concentration in HDAC Assay Buffer as recommended by the supplier.

  • p300 Enzyme Solution: Dilute recombinant p300 to the working concentration in HAT Assay Buffer as recommended by the supplier.

  • Control Compounds: Prepare stock solutions of Trichostatin A and Anacardic Acid in DMSO.

Protocol 1: HDAC Inhibition Assay
  • Compound Preparation: In a 96-well plate, add 10 µL of this compound at various concentrations (e.g., 0.1 µM to 100 µM) to the sample wells.

  • Controls:

    • Positive Control (Maximal Inhibition): Add Trichostatin A (final concentration ~1 µM).

    • Negative Control (No Inhibition): Add an equivalent volume of DMSO.

    • No Enzyme Control: Add assay buffer instead of the enzyme solution.

  • Enzyme Addition: Add 80 µL of the diluted HDAC1 enzyme solution to all wells except the "No Enzyme Control".

  • Substrate Addition: Add 10 µL of the acetylated histone H3 substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add 50 µL of HDAC Developer to each well and incubate at room temperature for 15 minutes, protected from light.

  • Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

Protocol 2: HAT Activation Assay
  • Compound and Enzyme Mix: In a 96-well plate, prepare a mix containing 40 µL of HAT Assay Buffer, 10 µL of diluted p300 enzyme, and 10 µL of this compound at various concentrations.

  • Controls:

    • Activator Control (if available): Use a known HAT activator.

    • Inhibitor Control: Add Anacardic Acid to a set of wells to ensure the assay is working.

    • Negative Control (Basal Activity): Add an equivalent volume of DMSO.

    • No Enzyme Control: Add assay buffer instead of the enzyme solution.

  • Substrate Mix Addition: Prepare a substrate mix containing Histone H3 peptide and Acetyl-CoA in HAT Assay Buffer. Add 40 µL of this mix to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add 50 µL of HAT Developer to each well and incubate at room temperature for 15 minutes, protected from light.

  • Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

Data Presentation

Table 1: Quantitative Data Summary for this compound's Effect on HDAC1 Activity
This compound Conc. (µM)Average Fluorescence (RFU)Standard Deviation% HDAC1 Inhibition
0 (Vehicle)150007500%
0.1145007253.3%
11200060020%
10800040046.7%
50450022570%
100300015080%
Trichostatin A (1 µM)250012583.3%

% Inhibition = [1 - (Signal_Sample - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)] x 100

Table 2: Quantitative Data Summary for this compound's Effect on p300 HAT Activity
This compound Conc. (µM)Average Fluorescence (RFU)Standard Deviation% p300 Activation
0 (Vehicle)50002500%
0.151002552%
1550027510%
10650032530%
50750037550%
100800040060%
Anacardic Acid (50 µM)2000100-60% (Inhibition)

% Activation = [(Signal_Sample - Signal_Vehicle) / (Signal_Vehicle - Signal_NoEnzyme)] x 100

Mandatory Visualization

Experimental_Workflow cluster_prep Reagent Preparation cluster_hdac HDAC Inhibition Assay cluster_hat HAT Activation Assay cluster_analysis Data Analysis This compound This compound Stock (10 mM in DMSO) Plate_HDAC Plate this compound/Controls This compound->Plate_HDAC Plate_HAT Plate this compound/Controls & p300 Enzyme This compound->Plate_HAT Enzymes HDAC1 & p300 Working Solutions Add_HDAC Add HDAC1 Enzyme Enzymes->Add_HDAC Enzymes->Plate_HAT Substrates HDAC/HAT Substrates & Acetyl-CoA Add_HDAC_Sub Add Acetylated Substrate Substrates->Add_HDAC_Sub Add_HAT_Sub Add Substrate Mix (Histone Peptide + Acetyl-CoA) Substrates->Add_HAT_Sub Controls Control Compounds (Trichostatin A, etc.) Controls->Plate_HDAC Controls->Plate_HAT Plate_HDAC->Add_HDAC Add_HDAC->Add_HDAC_Sub Incubate_HDAC Incubate (37°C, 60 min) Add_HDAC_Sub->Incubate_HDAC Develop_HDAC Add Developer Incubate_HDAC->Develop_HDAC Read_HDAC Read Fluorescence (Ex/Em = 360/460 nm) Develop_HDAC->Read_HDAC Analyze_HDAC Calculate % HDAC Inhibition Read_HDAC->Analyze_HDAC Plate_HAT->Add_HAT_Sub Incubate_HAT Incubate (37°C, 60 min) Add_HAT_Sub->Incubate_HAT Develop_HAT Add Developer Incubate_HAT->Develop_HAT Read_HAT Read Fluorescence (Ex/Em = 535/587 nm) Develop_HAT->Read_HAT Analyze_HAT Calculate % HAT Activation Read_HAT->Analyze_HAT Conclusion Determine Mechanism of Action Analyze_HDAC->Conclusion Analyze_HAT->Conclusion

Caption: Workflow for determining this compound's effect on histone acetylation.

Signaling_Pathway_Hypothesis cluster_direct Direct Mechanism cluster_indirect Indirect Cellular Effects This compound This compound HDAC HDAC Activity This compound->HDAC Inhibition? HAT HAT Activity This compound->HAT Activation? Signaling Upstream Signaling (e.g., Kinase Cascades) This compound->Signaling Modulation? Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation HAT->Histone_Acetylation Signaling->HDAC Signaling->HAT Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cellular_Response Anti-Cancer Effects Gene_Expression->Cellular_Response

Caption: Hypothesized mechanisms of this compound-induced histone acetylation.

Conclusion

The provided protocols offer a robust framework for investigating the impact of this compound on histone acetylation in vitro. By employing both HDAC inhibition and HAT activation assays, researchers can begin to elucidate the specific molecular mechanism underlying this compound's epigenetic effects. The quantitative data generated from these assays will be crucial for the continued development and characterization of this compound as a potential therapeutic agent. Further studies may involve identifying the specific HDAC or HAT isoforms targeted by this compound and validating these findings in cellular models.

References

Application Notes and Protocols for Inducing Ferroptosis with Cephaeline in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing ferroptosis in lung cancer cells using Cephaeline, a natural product isolated from Cephaelis iaccuanha. The described methods are intended for in vitro and in vivo research applications to investigate the anti-cancer efficacy and mechanisms of this compound.

Mechanism of Action

This compound induces ferroptosis in lung cancer cells by targeting the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2][3][4][5] Inhibition of NRF2 by this compound leads to the downregulation of key anti-ferroptotic proteins, including Glutathione Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11).[1][6] This disruption of the cellular antioxidant defense system results in an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death known as ferroptosis.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory effects of this compound on lung cancer cell lines.

Table 1: In Vitro Efficacy of this compound on Lung Cancer Cell Lines [6]

Cell LineTreatment DurationIC50 (nM)
H46024 hours88
48 hours58
72 hours35
A54924 hours89
48 hours65
72 hours43

Table 2: Recommended this compound Concentrations for In Vitro and In Vivo Studies [6][7]

ApplicationCell Line / ModelRecommended Concentration/Dosage
In Vitro ExperimentsH460, A54925, 50, and 100 nM
In Vivo Xenograft ModelSubcutaneous tumor5 and 10 mg/kg

Signaling Pathway

This compound-Induced Ferroptosis Signaling Pathway This compound This compound NRF2 NRF2 This compound->NRF2 Inhibits GPX4 GPX4 NRF2->GPX4 Regulates SLC7A11 SLC7A11 NRF2->SLC7A11 Regulates Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Reduces SLC7A11->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: this compound inhibits NRF2, leading to ferroptosis.

Experimental Workflow

Experimental Workflow for Assessing this compound-Induced Ferroptosis start Start cell_culture Culture Lung Cancer Cells (H460 or A549) start->cell_culture cephaeline_treatment Treat with this compound (25, 50, 100 nM) cell_culture->cephaeline_treatment viability_assay Cell Viability Assay (CCK-8) cephaeline_treatment->viability_assay lipid_ros_assay Lipid ROS Measurement (C11-BODIPY) cephaeline_treatment->lipid_ros_assay western_blot Western Blot Analysis (GPX4, SLC7A11, NRF2) cephaeline_treatment->western_blot data_analysis Data Analysis viability_assay->data_analysis lipid_ros_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for studying this compound's effects.

Detailed Experimental Protocols

Preparation of this compound Stock Solution

For in vitro studies, a stock solution of this compound can be prepared by dissolving it in an appropriate solvent like DMSO.[8] For in vivo experiments, the formulation should be prepared according to the specific experimental design and administration route.[8] It is recommended to prepare fresh working solutions for each experiment.

Cell Culture

Human lung cancer cell lines H460 and A549 are suitable for these studies.[6] Cells should be cultured in a suitable medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is used to determine the cytotoxic effects of this compound.[9][10][11][12]

Materials:

  • 96-well plates

  • H460 or A549 cells

  • Complete culture medium

  • This compound

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed 100 µL of cell suspension (approximately 5,000 cells/well) into 96-well plates.[10][11]

  • Incubate the plates for 24 hours to allow cell adherence.[10][11]

  • Add 10 µL of different concentrations of this compound (e.g., 0, 5, 15, 25, 50, 100, 200, 400 nM) to the respective wells.

  • Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).[6]

  • Add 10 µL of CCK-8 solution to each well.[10][11]

  • Incubate the plate for 1-4 hours in the incubator.[9][10][11]

  • Measure the absorbance at 450 nm using a microplate reader.[9][10]

Lipid Peroxidation Assay (C11-BODIPY)

This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[13][14][15][16]

Materials:

  • 6-well plates or other suitable culture vessels

  • H460 or A549 cells

  • This compound

  • C11-BODIPY 581/591 probe

  • HBSS (Hanks' Balanced Salt Solution)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere.

  • Treat the cells with the desired concentrations of this compound for 24 hours.

  • Incubate the cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes.[13]

  • Wash the cells twice with HBSS.[13]

  • Analyze the cells using a fluorescence microscope or flow cytometer. The fluorescence emission will shift from red (~590 nm) to green (~510 nm) upon lipid peroxidation.[13][14]

Western Blot Analysis

Western blotting is used to detect the protein expression levels of key ferroptosis markers.[17][18][19][20][21]

Materials:

  • H460 or A549 cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-NRF2, anti-GPX4, anti-SLC7A11, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-GPX4 (1:1000), anti-SLC7A11 (1:1000).[18]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

In Vivo Xenograft Model

This protocol describes the establishment of a subcutaneous lung cancer xenograft model in mice to evaluate the in vivo anti-tumor efficacy of this compound.[7][22][23]

Materials:

  • BALB/c nude mice (4-6 weeks old)

  • H460 or A549 cells

  • Matrigel (optional)

  • This compound solution for injection

  • Calipers

Procedure:

  • Harvest lung cancer cells and resuspend them in sterile PBS, with or without Matrigel.

  • Subcutaneously inject approximately 1 x 10^7 cells into the flank of each mouse.[23]

  • Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 5 or 10 mg/kg, intraperitoneally) or vehicle control according to the desired treatment schedule (e.g., daily for 12 days).[6][7]

  • Monitor tumor size and body weight throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee.

References

Determining the IC50 of Cephaeline in mucoepidermoid carcinoma cells.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Mucoepidermoid carcinoma (MEC) is the most prevalent malignancy of the salivary glands.[1][2] While surgical resection is the primary treatment, therapeutic options for advanced, recurrent, or metastatic disease are limited, highlighting the need for novel therapeutic agents.[2] Cephaeline, a natural alkaloid derived from the roots of Cephaelis ipecacuanha, has emerged as a compound with significant anti-cancer properties.[3] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in MEC cell lines, a critical parameter for evaluating its potency and therapeutic potential.

Recent studies have shown that this compound reduces the viability, growth, and migration of MEC cells.[1] Its mechanism of action is linked to the induction of histone H3 acetylation, which leads to chromatin relaxation and subsequent inhibition of key cancer processes, including the disruption of cancer stem cell (CSC) properties like tumorsphere formation.[1][4][5] In some cancer types, this compound has also been shown to induce a form of iron-dependent cell death known as ferroptosis by targeting the NRF2 pathway.[6]

Proposed Mechanism of Action

This compound exerts its anti-cancer effects in MEC cells through epigenetic modulation. By increasing the acetylation of histone H3, it alters gene expression, leading to a halt in tumor growth and a reduction in cellular migration and proliferation.[1][7] This pathway is crucial for its ability to inhibit the self-renewal capacity of cancer stem cells.[1]

G cluster_effects Cellular Effects in MEC This compound This compound Histone_Acetylation Increased Histone H3 Acetylation This compound->Histone_Acetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Proliferation Inhibition of Proliferation Chromatin_Relaxation->Proliferation Migration Inhibition of Migration Chromatin_Relaxation->Migration Tumorspheres Disruption of Tumorspheres (CSCs) Chromatin_Relaxation->Tumorspheres

Caption: Proposed mechanism of this compound in MEC cells.

Quantitative Data Summary

The IC50 values of this compound have been determined in several human mucoepidermoid carcinoma cell lines, demonstrating varied sensitivity to the compound. The data below is summarized from a key study evaluating this compound's effects on MEC.[1]

Cell LineIC50 (µM)Description
UM-HMC-1 0.16Derived from a primary MEC tumor.
UM-HMC-2 2.08Derived from a primary MEC tumor.
UM-HMC-3A 0.02Derived from a local recurrence of a MEC tumor.[1][8]

Table 1: Published IC50 values of this compound in various MEC cell lines after a 72-hour treatment period as determined by MTT assay.[1]

Experimental Protocols

This section details the materials and methods required to determine the IC50 of this compound in adherent MEC cells using a colorimetric MTT assay.[9][10]

Materials and Reagents
  • Mucoepidermoid Carcinoma Cell Lines (e.g., UM-HMC-1, UM-HMC-2, UM-HMC-3A)[8][11]

  • Complete cell culture medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[10]

  • Solubilization Solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (wavelength detection at 570 nm)

  • Multichannel pipette

Cell Culture
  • Culture MEC cells in T-75 flasks with complete medium, maintaining them in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells upon reaching 80-90% confluency. Use cells in the logarithmic growth phase for the assay.[9]

This compound Stock and Working Solutions
  • Stock Solution (e.g., 10 mM): Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution. Aliquot and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, prepare a series of serial dilutions of this compound from the stock solution using complete cell culture medium. The final concentration of DMSO in the highest concentration well should not exceed 0.5% to avoid solvent toxicity. A typical concentration range for MEC cells could be 0.001 µM to 10 µM.[1]

MTT Assay Protocol for IC50 Determination

The following workflow outlines the key steps of the MTT assay.

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 5: Assay A 1. Harvest & Count MEC Cells B 2. Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) A->B C 3. Incubate Overnight (37°C, 5% CO2) B->C E 5. Add Dilutions to Wells (Include vehicle control) D 4. Prepare this compound Serial Dilutions D->E F 6. Incubate for 72 hours E->F G 7. Add MTT Reagent (10 µL/well) H 8. Incubate for 2-4 hours (Formation of Formazan) G->H I 9. Solubilize Formazan Crystals with DMSO H->I J 10. Read Absorbance (570 nm) I->J

Caption: Experimental workflow for MTT-based IC50 determination.

Step-by-Step Procedure:

  • Cell Seeding (Day 1):

    • Trypsinize and count the MEC cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well in 100 µL of medium).[10]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate overnight to allow cells to attach.

  • Drug Treatment (Day 2):

    • Remove the old medium.

    • Add 100 µL of fresh medium containing the various concentrations of this compound to the respective wells.

    • To the control wells, add medium with the same concentration of DMSO used for the highest drug concentration (vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 72 hours).[1]

  • MTT Addition and Incubation (Day 5):

    • After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement (Day 5):

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Shake the plate gently for 10 minutes to ensure complete solubilization.[9]

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Data Analysis and IC50 Calculation

The final step involves converting raw absorbance data into an IC50 value.

G Raw_OD Raw Absorbance Data (570 nm) Blank_Correct Subtract Blank OD (Media Only) Raw_OD->Blank_Correct Calc_Inhibition Calculate % Inhibition: 100 x [1 - (OD_Treated / OD_Control)] Blank_Correct->Calc_Inhibition Plot_Curve Plot % Inhibition vs. log[this compound Concentration] Calc_Inhibition->Plot_Curve Nonlinear_Regression Fit Data with Nonlinear Regression (Sigmoidal Dose-Response) Plot_Curve->Nonlinear_Regression IC50 Determine IC50: Concentration at 50% Inhibition Nonlinear_Regression->IC50

Caption: Logical workflow for IC50 data analysis.

  • Normalize Data:

    • Average the OD values for the blank, control, and treated wells.

    • Subtract the average blank OD from all other OD values.

    • Calculate the percentage of viability for each drug concentration using the formula: % Viability = (OD_Treated / OD_Control) * 100

    • Alternatively, calculate the percentage of inhibition: % Inhibition = 100 - % Viability

  • Determine IC50:

    • Plot the % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).

    • Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (sigmoidal dose-response curve).

    • The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.

Conclusion

This compound demonstrates potent anti-cancer activity against mucoepidermoid carcinoma cell lines, primarily by inducing histone modifications that disrupt cell proliferation, migration, and the viability of cancer stem cells.[1][4] The determination of its IC50 value is a fundamental step in preclinical evaluation, providing a quantitative measure of its efficacy. The protocols outlined in this document provide a robust framework for researchers to accurately assess the cytotoxic effects of this compound and similar compounds, facilitating further investigation into their potential as novel therapies for MEC.

References

Application Notes and Protocols: In Vivo Dosing of Cephaeline for Antiviral Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaeline, a natural alkaloid extracted from the roots of Cephaelis ipecacuanha, has demonstrated significant antiviral properties against a range of viruses, including Zika virus (ZIKV) and Ebola virus (EBOV).[1] Its mechanism of action is multifaceted, involving the inhibition of viral replication and host-cell protein synthesis.[2][3] These application notes provide a comprehensive overview of the in vivo use of this compound in murine models for antiviral research, summarizing effective dosing regimens and detailing essential experimental protocols. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its antiviral effects through multiple mechanisms. A primary mode of action is the inhibition of viral protein synthesis by targeting host cell ribosomes, a mechanism it shares with its close analog, emetine.[2] Additionally, studies have shown that this compound can directly inhibit the RNA-dependent RNA polymerase (RdRp) of certain viruses, such as ZIKV, thereby preventing viral genome replication.[1][3] This dual-action approach, targeting both host and viral machinery, makes it a potent candidate for broad-spectrum antiviral therapy.

Cephaeline_Antiviral_Mechanism Proposed Antiviral Mechanism of this compound cluster_host Host Cell ribosome Host Ribosome (Protein Synthesis) translation Viral Protein Production ribosome->translation progeny New Virus Particles translation->progeny 4a replication Viral RNA Replication replication->progeny 4b rdRp Viral RdRp rdRp->replication virus Virus entry virus->entry 1 viral_rna Viral RNA entry->viral_rna 2 viral_rna->ribosome 3a viral_rna->rdRp 3b This compound This compound This compound->ribosome Inhibits This compound->rdRp Inhibits

Caption: Proposed dual antiviral mechanism of this compound.

In Vivo Dosing and Efficacy Summary

Published studies have established effective dosing ranges for this compound in mouse models for specific viral infections. The data highlights the compound's potency when administered intraperitoneally. All quantitative data from cited studies are summarized below.

VirusMouse ModelThis compound DoseAdministration RouteDosing ScheduleKey Outcomes & EfficacyReference
Zika Virus (ZIKV) Ifnar1-/- mice2 mg/kgIntraperitoneal (i.p.)Daily for 3 daysSignificantly suppressed ZIKV load; decreased NS1 protein and ZIKV RNA in serum.[1]
Ebola Virus (EBOV) EBOV mouse model5 mg/kgIntraperitoneal (i.p.)Daily for 7 daysAchieved 67% survival in a lethal infection model.[1]

Experimental Protocols

The following protocols provide a framework for conducting in vivo antiviral studies with this compound in mice. These should be adapted based on the specific virus, mouse strain, and institutional guidelines (IACUC).

General Experimental Workflow

A typical in vivo efficacy study follows a standardized workflow from animal acclimatization to endpoint analysis.

Experimental_Workflow A 1. Animal Acclimatization (e.g., 7 days) B 2. Randomization into Groups (Vehicle, this compound Doses) A->B C 3. Virus Challenge (e.g., Intranasal, Intraperitoneal) B->C D 4. Treatment Administration (Begin at specified time post-infection) C->D E 5. Daily Monitoring (Body Weight, Clinical Signs, Survival) D->E F 6. Endpoint Analysis (e.g., Day 7 post-infection) E->F G Tissue Collection (Lungs, Liver, Serum, etc.) F->G H Viral Load Quantification (RT-qPCR, Plaque Assay) F->H I Histopathology & Immunohistochemistry F->I

Caption: Standard workflow for an in vivo antiviral efficacy study.

Protocol: Preparation and Administration of this compound

Objective: To prepare this compound for intraperitoneal administration in mice.

Materials:

  • This compound powder (e.g., MedChemExpress, Cat. No.: HY-N4118)

  • Vehicle (e.g., Phosphate-Buffered Saline (PBS), DMSO, Saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 1 mL syringes with 27-30 gauge needles

Procedure:

  • Reconstitution: Prepare a stock solution of this compound by dissolving the powder in a suitable solvent like DMSO.

  • Working Solution Preparation:

    • Based on the desired final dose (e.g., 2 mg/kg) and the average weight of the mice, calculate the required concentration of the working solution.

    • Dilute the stock solution with a sterile vehicle (e.g., PBS or saline) to the final concentration. Ensure the final concentration of DMSO is non-toxic (typically <5% of the total injection volume).

    • For a 2 mg/kg dose in a 20g mouse, the mouse requires 0.04 mg of this compound. If the injection volume is 100 µL (0.1 mL), the working solution concentration should be 0.4 mg/mL.

  • Administration:

    • Weigh each mouse immediately before dosing to ensure accurate volume administration.

    • Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection using a 1 mL syringe.

    • Follow the dosing schedule as determined by the experimental design (e.g., daily for 3-7 days).[1]

Protocol: Mouse Model of Viral Infection (ZIKV Example)

Objective: To establish a ZIKV infection in Ifnar1-/- mice for evaluating this compound efficacy.

Materials:

  • Ifnar1-/- mice (or other susceptible strain)

  • Zika virus stock of known titer (PFU/mL)

  • Sterile saline or PBS for dilution

  • Anesthetic (e.g., isoflurane) for certain inoculation routes

  • Appropriate BSL-2 or BSL-3 containment facilities and PPE

Procedure:

  • Animal Handling: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and performed in a certified biosafety facility.

  • Virus Preparation: Thaw the ZIKV stock on ice. Dilute the virus in sterile, cold PBS to the desired inoculum concentration (e.g., 10^3 - 10^5 PFU per mouse).

  • Inoculation:

    • Infect mice via a relevant route, such as subcutaneous or intraperitoneal injection.

    • Administer a consistent volume (e.g., 100 µL) to each mouse.

  • Group Assignment:

    • Group 1 (Vehicle Control): Infected mice receiving only the vehicle solution.

    • Group 2 (Treatment Group): Infected mice receiving this compound at the desired dose (e.g., 2 mg/kg).[1]

    • Group 3 (Mock-Infected): (Optional) Mice receiving a mock inoculum (sterile PBS) and the vehicle.

  • Post-Infection Monitoring: Begin treatment at the designated time point (e.g., 2 hours post-infection). Monitor animals daily for weight loss, clinical signs of disease (e.g., lethargy, ruffled fur), and survival for the duration of the study (e.g., 14-21 days).

Protocol: Assessment of Antiviral Efficacy

Objective: To quantify the effect of this compound treatment on viral infection.

Methods:

  • Viral Load Quantification (RT-qPCR):

    • At a predetermined endpoint, euthanize mice and collect tissues of interest (e.g., serum, liver, spleen, brain).[1]

    • Homogenize tissue samples and extract total RNA using a commercial kit.

    • Perform a two-step or one-step reverse transcription-quantitative PCR (RT-qPCR) using primers and probes specific to a viral gene (e.g., ZIKV NS1).[1]

    • Quantify viral RNA copies by comparing Ct values to a standard curve of a plasmid containing the target sequence. Express results as viral RNA copies per gram of tissue or mL of serum.

  • Plaque Assay (for infectious virus):

    • Homogenize tissue samples in an appropriate medium.

    • Perform serial dilutions of the tissue homogenate.

    • Infect a monolayer of susceptible cells (e.g., Vero E6 cells) with the dilutions.[1]

    • After an incubation period, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

    • After several days, stain the cells (e.g., with crystal violet) to visualize and count plaques.[4]

    • Calculate the viral titer as Plaque-Forming Units (PFU) per gram of tissue.

  • Survival Analysis:

    • Record the number of surviving animals in each group daily.

    • Plot the data as a Kaplan-Meier survival curve.

    • Analyze for statistical significance using a log-rank test.

Pharmacokinetics and Safety Considerations

  • Pharmacokinetics: Limited pharmacokinetic data is available for this compound itself. However, studies on its analog emetine show that it can be enriched in lung tissue with a long retention time. After a single oral dose in rats, emetine concentration in the lung was over 200 times higher than its in vitro EC50. This suggests that this compound may also achieve effective concentrations in key target tissues.

  • Toxicity: High doses of the related compound emetine have been associated with cardiotoxicity.[5][6] While the effective antiviral doses of this compound observed in mice (2-5 mg/kg) are below historically toxic doses of emetine, researchers should carefully monitor for any signs of adverse effects.[1][5] It is advisable to include a preliminary dose-range-finding toxicity study in the experimental plan to establish the maximum tolerated dose (MTD) in the specific mouse strain being used. The historical use of syrup of ipecac, containing both emetine and this compound, as an emetic has been largely discontinued.[7]

References

Application Note and Protocol: Preparation of a Stable Stock Solution of Cephaeline in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the preparation, handling, and storage of a stable stock solution of Cephaeline using Dimethyl Sulfoxide (DMSO) as a solvent. This compound is a bioactive alkaloid with known antiviral, anti-cancer, and emetic properties.[1][2][3][4] Accurate and reproducible experimental results necessitate a properly prepared and stored stock solution. This protocol outlines the necessary materials, safety precautions, and a detailed step-by-step procedure for creating a stable, high-concentration stock solution for use in various research applications.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to the preparation of a stock solution.

ParameterValueSource(s)
Molecular Formula C₂₈H₃₈N₂O₄[4][5]
Molecular Weight 466.6 g/mol [5]
Solubility in DMSO Up to 100 mg/mL (214.31 mM)[1]
Other Solubilities Slightly soluble in Acetonitrile, Chloroform, Ethanol, Methanol[5][6][7]
Appearance Crystalline solid; White silky crystals or Light yellow to yellow[3][6][7]
Storage (Solid) -20°C, protect from moisture (hygroscopic)[5][6][8]
Stability (Solid) ≥ 4 years at -20°C[5]
Storage (DMSO Solution) -20°C (long-term, months) or -80°C (extended-term, >6 months)[8][9]
Stability (DMSO Solution) ~1 month at -20°C; ~6 months at -80°C. Avoid repeated freeze-thaw cycles.[9]

Safety and Handling Precautions

This compound is a toxic compound and must be handled with care.

  • Hazard Classification: Fatal if swallowed or inhaled.[6][10] Classified as a toxic solid.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: All work with solid this compound and concentrated stock solutions should be performed inside a certified chemical fume hood to avoid inhalation of the powder.[11][12] Avoid any direct contact with the skin or eyes.[11]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous waste.[11]

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials and Equipment
  • This compound powder (CAS 483-17-0)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance (located in a chemical fume hood)

  • Chemical fume hood

  • Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath

Step-by-Step Procedure
  • Preparation: Before starting, ensure the chemical fume hood is clean and all necessary equipment is sterilized and readily available. Use a newly opened bottle of anhydrous DMSO, as the hygroscopic nature of this compound can affect its solubility.[1][6]

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance inside the fume hood.

    • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 46.66 mg of this compound (Molecular Weight = 466.6 g/mol ).

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes.

    • To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes.[1] The solution should be clear and free of any visible particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[9]

    • Clearly label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C for short-to-medium-term storage (up to a month) or at -80°C for long-term storage (up to 6 months).[9]

Preparation of Working Solutions
  • When preparing working solutions for cell culture, the stock solution can be diluted in the culture medium.

  • It is critical to ensure the final concentration of DMSO in the medium is non-toxic to the cells, typically below 0.5%, with 0.1% being preferable.[9][12]

  • Always prepare a vehicle control using the same final concentration of DMSO in the culture medium.

Diagrams and Visualizations

Experimental Workflow

G Workflow for this compound Stock Solution Preparation A 1. Weigh this compound Powder (in Fume Hood) B 2. Add Anhydrous DMSO A->B C 3. Vortex Thoroughly B->C D 4. Use Ultrasonic Bath (Ensure Complete Dissolution) C->D E 5. Aliquot into Single-Use Vials D->E F 6. Store at -20°C or -80°C E->F

Caption: A flowchart of the experimental workflow.

This compound Signaling Pathway

This compound has been shown to exert anti-cancer effects by inducing a form of regulated cell death known as ferroptosis. It achieves this by inhibiting the NRF2 signaling pathway, which leads to the downregulation of key antioxidant genes like GPX4 and SLC7A11.[1]

G Simplified Signaling Pathway of this compound-Induced Ferroptosis cluster_0 This compound This compound NRF2 NRF2 This compound->NRF2 Inhibits Antioxidant_Genes Antioxidant Genes (GPX4, SLC7A11) NRF2->Antioxidant_Genes Promotes Expression Ferroptosis_Inhibition Ferroptosis Inhibition Antioxidant_Genes->Ferroptosis_Inhibition Ferroptosis Ferroptosis (Cell Death) Ferroptosis_Inhibition->Ferroptosis Inhibits

Caption: this compound induces ferroptosis via NRF2 inhibition.

References

Application Note: Validating Cephaeline as an NRF2 Inhibitor Using a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that regulates cellular defense mechanisms against oxidative and electrophilic stress.[1][2] Under normal conditions, NRF2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] Upon exposure to oxidative stress, NRF2 is released from KEAP1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes through binding to the Antioxidant Response Element (ARE).[2][3][4] Dysregulation of the NRF2 pathway is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[4][5]

Cephaeline, a natural alkaloid extracted from the roots of Cephaelis ipecacuanha, has been identified as a potential inhibitor of NRF2.[6][7][8] Recent studies have shown that this compound can induce ferroptosis in lung cancer cells by targeting NRF2.[7][9] This application note provides a detailed protocol for a cell-based assay to validate and characterize the inhibitory effect of this compound on the NRF2 signaling pathway.

Principle of the Assay

This protocol utilizes a luciferase reporter gene assay to quantify the activity of the NRF2 pathway.[10][11] The assay employs a stable cell line, such as the human mammary MCF-7-derived reporter cell line AREc32, which contains a luciferase reporter gene under the control of a promoter with multiple copies of the ARE.[11] Inhibition of NRF2 activity will lead to a decrease in the expression of the luciferase reporter gene, resulting in a quantifiable reduction in luminescence. This allows for the determination of the inhibitory potential and potency (e.g., IC50) of this compound.

Signaling Pathway Diagram

NRF2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_are NRF2 NRF2 KEAP1 KEAP1 NRF2->KEAP1 Binding Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation KEAP1->NRF2 Ubiquitination Ub Ubiquitin This compound This compound This compound->NRF2 Inhibition Oxidative_Stress Oxidative Stress Oxidative_Stress->KEAP1 Inactivation MAF sMAF NRF2_n->MAF Heterodimerization ARE ARE MAF->ARE Gene_Expression Antioxidant Gene Expression (e.g., NQO1, HO-1) ARE->Gene_Expression Transcription

Caption: NRF2 signaling pathway and point of inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep cluster_treatment cluster_assay cluster_analysis Cell_Culture 1. Culture ARE-Luciferase Reporter Cells Plate_Cells 2. Seed Cells into 96-well Plates Cell_Culture->Plate_Cells Prepare_Compounds 3. Prepare this compound and Control Solutions Plate_Cells->Prepare_Compounds Add_Compounds 4. Treat Cells with Compounds Prepare_Compounds->Add_Compounds Incubate 5. Incubate for 24 hours Add_Compounds->Incubate Lyse_Cells 6. Lyse Cells Incubate->Lyse_Cells Add_Substrate 7. Add Luciferase Substrate Lyse_Cells->Add_Substrate Measure_Luminescence 8. Measure Luminescence Add_Substrate->Measure_Luminescence Calculate_Inhibition 9. Calculate Percent Inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 10. Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the cell-based NRF2 inhibition assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
AREc32 Cell Line(Example) ATCCCRL-XXXX
DMEM, high glucose(Example) Gibco11965092
Fetal Bovine Serum (FBS)(Example) Gibco26140079
Penicillin-Streptomycin(Example) Gibco15140122
This compound(Example) Sigma-AldrichC5789
tBHQ (tert-Butylhydroquinone)(Example) Sigma-Aldrich112941
DMSO (Dimethyl sulfoxide)(Example) Sigma-AldrichD8418
96-well white, clear-bottom plates(Example) Corning3610
Luciferase Assay System(Example) PromegaE1500
Phosphate-Buffered Saline (PBS)(Example) Gibco10010023

Experimental Protocols

Cell Culture and Maintenance
  • Culture AREc32 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

NRF2 Inhibition Assay
  • Cell Seeding:

    • Trypsinize and resuspend AREc32 cells in fresh culture medium.

    • Seed 1.2 x 10^4 cells per well in a 96-well white, clear-bottom plate.[11]

    • Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 25 mM stock solution of the NRF2 activator, tBHQ, in DMSO (to be used as a positive control for NRF2 activation).[11]

    • Prepare a stock solution of a known NRF2 inhibitor as a positive control for inhibition (e.g., Luteolin).

    • Create serial dilutions of this compound and the control inhibitor in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[10]

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for:

      • Vehicle control (medium with DMSO)

      • NRF2 activator control (e.g., 25 µM tBHQ)[11]

      • This compound treatment at various concentrations

      • Positive inhibitor control treatment at various concentrations

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • After the incubation period, remove the medium and wash the cells once with 100 µL of PBS.

    • Lyse the cells by adding 20 µL of 1X Luciferase Lysis Buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking.[11]

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Immediately measure the luminescence using a microplate luminometer.

Data Presentation

Table 1: Raw Luminescence Data (Example)

TreatmentConcentration (µM)Replicate 1 (RLU)Replicate 2 (RLU)Replicate 3 (RLU)
Vehicle Control-8,5009,0008,750
tBHQ (Activator)25150,000155,000152,500
This compound0.1145,000148,000146,500
This compound1110,000112,000111,000
This compound1060,00062,00061,000
This compound10015,00016,00015,500
Positive Inhibitor1025,00026,00025,500

Table 2: Calculated Percent Inhibition and IC50

CompoundConcentration (µM)Average RLU% NRF2 Activity% Inhibition
Vehicle Control-8,7500.00%-
tBHQ (Activator)25152,500100.00%0.00%
This compound0.1146,50095.00%5.00%
This compound1111,00070.51%29.49%
This compound1061,00036.03%63.97%
This compound10015,5004.66%95.34%
This compound IC50 ~5 µM (Example)
Positive Inhibitor1025,50011.55%88.45%

Data Analysis

  • Calculate Average Luminescence: For each treatment condition, calculate the average relative light units (RLU) from the triplicate wells.

  • Normalize Data:

    • The vehicle control represents 0% NRF2 activity.

    • The tBHQ-treated group represents 100% NRF2 activity.

    • Normalize the data for each this compound concentration using the following formula: % NRF2 Activity = [(RLU_sample - RLU_vehicle) / (RLU_tBHQ - RLU_vehicle)] * 100

  • Calculate Percent Inhibition: % Inhibition = 100 - % NRF2 Activity

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of NRF2 activity.

Troubleshooting

IssuePossible CauseSolution
High variability between replicatesUneven cell seeding, pipetting errorsEnsure proper cell suspension before seeding. Use calibrated pipettes and consistent technique.
Low signal-to-noise ratioLow cell number, inefficient cell lysis, expired reagentsOptimize cell seeding density. Ensure complete cell lysis. Use fresh reagents.
No inhibition observedThis compound is inactive, incorrect concentration, assay window is too smallVerify the identity and purity of this compound. Test a wider range of concentrations. Optimize the concentration of the NRF2 activator (tBHQ).
Cell toxicityHigh concentrations of this compound or DMSOPerform a cell viability assay (e.g., MTT or CCK-8) in parallel to distinguish NRF2 inhibition from cytotoxicity.[7][12] Keep final DMSO concentration below 0.5%.

Conclusion

This application note provides a comprehensive and detailed protocol for a cell-based luciferase reporter assay to validate this compound as an NRF2 inhibitor. By following these procedures, researchers can reliably quantify the inhibitory activity of this compound on the NRF2 signaling pathway and determine its potency. This assay is a valuable tool for the characterization of potential NRF2 inhibitors in drug discovery and development.

References

Experimental protocol for Cephaeline antiviral activity against different viral strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline, a natural alkaloid, has demonstrated significant antiviral activity against a range of enveloped and non-enveloped viruses. These application notes provide a comprehensive overview of the experimental protocols to assess the in vitro efficacy of this compound against various viral strains. The included methodologies detail cytotoxicity assays, viral titer reduction assays (Plaque Reduction and TCID50), and quantitative polymerase chain reaction (qPCR) for viral load determination. Furthermore, a summary of the known antiviral activity and the elucidated mechanism of action of this compound are presented.

Data Presentation: Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified against several viral strains. The following table summarizes the key inhibitory and cytotoxic concentrations reported in the literature.

Virus StrainCell LineAssay TypeIC50 / EC50CC50Selectivity Index (SI = CC50/IC50)Reference
Zika Virus (ZIKV) HEK293NS1 Protein Expression26.4 nM>10 µM>378[1][2]
SNB-19Viral Titer Reduction3.11 nM86 nM27.65[1][2]
HEK293Polymerase Activity (NS5 RdRp)976 nM--[3]
Ebola Virus (EBOV) Vero E6Live Virus Infection22.18 nM>10 µM>450[3]
HeLaVLP Entry3.27 µM>10 µM>3.06[3]
SARS-CoV-2 --0.0123 µM--[4]
Vaccinia Virus (WR) BSC40Viral ReplicationIC99 = 60 nM--[4]

Experimental Workflow

The overall workflow for assessing the antiviral activity of this compound involves initial cytotoxicity evaluation followed by specific antiviral assays.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_antiviral_types Antiviral Assay Types cluster_analysis Data Analysis prep_cells Cell Culture (e.g., Vero, HEK293) cytotoxicity Cytotoxicity Assay (CC50 Determination) prep_cells->cytotoxicity antiviral Antiviral Assays prep_cells->antiviral prep_virus Virus Propagation and Tittering prep_virus->antiviral prep_this compound This compound Stock Solution Preparation prep_this compound->cytotoxicity prep_this compound->antiviral si_calculation Selectivity Index Calculation cytotoxicity->si_calculation plaque_assay Plaque Reduction Assay (IC50) antiviral->plaque_assay tcid50_assay TCID50 Assay (EC50) antiviral->tcid50_assay qpcr_assay qPCR for Viral Load (RNA copies) antiviral->qpcr_assay data_analysis Data Analysis and Interpretation plaque_assay->data_analysis tcid50_assay->data_analysis qpcr_assay->data_analysis data_analysis->si_calculation mechanism_of_action cluster_entry Viral Entry cluster_replication Viral Replication virus Virus (Zika/Ebola) macropinocytosis Macropinocytosis (Ebola) virus->macropinocytosis endosome Endosome macropinocytosis->endosome lysosome Lysosome endosome->lysosome viral_uncoating Viral Uncoating & Genome Release lysosome->viral_uncoating viral_rna Viral RNA viral_uncoating->viral_rna ns5_rdrp ZIKV NS5 RdRp viral_rna->ns5_rdrp rna_replication RNA Replication ns5_rdrp->rna_replication progeny_virus Progeny Virus rna_replication->progeny_virus This compound This compound This compound->lysosome Disrupts Function This compound->ns5_rdrp Inhibits Activity

References

Application Notes and Protocols for Utilizing Cephaeline in Wound-Healing and Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline, a natural alkaloid, has demonstrated potential anti-cancer properties by influencing key cellular processes such as viability, proliferation, and migration.[1] Notably, its inhibitory effect on cell migration suggests its utility as a research tool in studies related to wound healing and cancer metastasis. These application notes provide detailed protocols for employing this compound in common in vitro cell migration assays—the scratch (wound-healing) assay and the transwell migration assay. The underlying mechanism of this compound's action is believed to involve the induction of histone H3 acetylation, which can modulate the expression of genes involved in cell motility.

Data Presentation: Efficacy of this compound in Cell Lines

The inhibitory effect of this compound on cell viability is a critical parameter to consider when designing cell migration experiments. The half-maximal inhibitory concentration (IC50) provides a benchmark for selecting appropriate, non-lethal concentrations for migration assays.

Table 1: IC50 Values of this compound in Mucoepidermoid Carcinoma (MEC) Cell Lines

Cell LineIC50 (µM)
UM-HMC-10.16
UM-HMC-22.08
UM-HMC-3A0.02

Data sourced from a study on mucoepidermoid carcinoma cell lines.

Table 2: Representative Quantitative Data of HDAC Inhibitor Effects on Wound Closure (Scratch Assay)

TreatmentTime Point (hours)Wound Closure (%)
Control2435 ± 4
Control4870 ± 5
Control7295 ± 3
HDAC Inhibitor (e.g., TSA)2425 ± 3
HDAC Inhibitor (e.g., TSA)4845 ± 4
HDAC Inhibitor (e.g., TSA)7260 ± 5*

*Statistically significant difference compared to control at the same time point (p < 0.05). Data is representative and based on studies using Trichostatin A (TSA), a well-characterized HDAC inhibitor.[2] Researchers should generate their own quantitative data for this compound.

Table 3: Representative Quantitative Data of HDAC Inhibitor Effects on Cell Migration (Transwell Assay)

TreatmentTime Point (hours)Number of Migrated Cells (per field)
Control24150 ± 15
HDAC Inhibitor (e.g., SAHA)2480 ± 10*

*Statistically significant difference compared to control (p < 0.01). Data is representative and based on studies using Suberanilohydroxamic acid (SAHA), another HDAC inhibitor.[3] Researchers should generate their own quantitative data for this compound.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Mediated Inhibition of Cell Migration

This compound induces histone H3 acetylation, likely through the inhibition of histone deacetylases (HDACs). This epigenetic modification can lead to changes in gene expression. Key signaling pathways implicated in cell migration that are known to be regulated by histone acetylation include the Rho GTPase and PI3K/Akt/mTOR pathways. Downregulation of these pathways can lead to alterations in the actin cytoskeleton, reduced cell adhesion, and ultimately, inhibition of cell migration.

Cephaeline_Signaling_Pathway This compound This compound HDAC Histone Deacetylases (HDACs) This compound->HDAC Inhibition Histone_Acetylation Increased Histone H3 Acetylation HDAC->Histone_Acetylation Negative Regulation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Rho_GTPases Rho GTPase Signaling (e.g., RhoA, Rac1, Cdc42) Gene_Expression->Rho_GTPases Downregulation PI3K_Akt PI3K/Akt/mTOR Pathway Gene_Expression->PI3K_Akt Downregulation Actin_Cytoskeleton Actin Cytoskeleton Reorganization Rho_GTPases->Actin_Cytoskeleton PI3K_Akt->Actin_Cytoskeleton Cell_Adhesion Decreased Cell Adhesion PI3K_Akt->Cell_Adhesion Cell_Migration Inhibition of Cell Migration Actin_Cytoskeleton->Cell_Migration Cell_Adhesion->Cell_Migration

Caption: Proposed mechanism of this compound in inhibiting cell migration.

Experimental Workflow for Scratch (Wound-Healing) Assay

The scratch assay is a straightforward method to study collective cell migration in vitro.

Scratch_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells to form a confluent monolayer Incubation1 Incubate (24-48h) Cell_Seeding->Incubation1 Scratch Create a 'scratch' with a sterile pipette tip Incubation1->Scratch Wash Wash with PBS to remove detached cells Scratch->Wash Treatment Add media with this compound (and controls) Wash->Treatment Imaging0 Image at 0h Treatment->Imaging0 Incubation2 Incubate and image at defined time points (e.g., 24h, 48h) Imaging0->Incubation2 Quantification Quantify wound area/ closure percentage Incubation2->Quantification

Caption: Workflow for the in vitro scratch (wound-healing) assay.

Experimental Workflow for Transwell Migration Assay

The transwell assay, or Boyden chamber assay, is used to assess the migratory response of cells to a chemoattractant.

Transwell_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Chambers Place Transwell inserts in a 24-well plate Add_Chemoattractant Add chemoattractant to the lower chamber Prepare_Chambers->Add_Chemoattractant Seed_Cells Seed cells with this compound (and controls) in the upper chamber Add_Chemoattractant->Seed_Cells Starve_Cells Serum-starve cells Starve_Cells->Seed_Cells Incubation Incubate (e.g., 24h) Seed_Cells->Incubation Remove_NonMigrated Remove non-migrated cells from the top of the insert Incubation->Remove_NonMigrated Fix_Stain Fix and stain migrated cells on the bottom of the insert Remove_NonMigrated->Fix_Stain Image_Quantify Image and quantify migrated cells Fix_Stain->Image_Quantify

Caption: Workflow for the transwell cell migration assay.

Experimental Protocols

Protocol 1: Scratch (Wound-Healing) Assay

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Methodology:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Serum Starvation (Optional): Once confluent, replace the medium with serum-free medium and incubate for 12-24 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.

  • Creating the Scratch: Gently remove the serum-free medium. Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer. A consistent pressure and angle should be applied to create a uniform wound.

  • Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.

  • Treatment: Add fresh medium containing the desired concentration of this compound to the treatment wells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock) and a negative control (medium alone). It is recommended to use concentrations at or below the IC50 value to minimize cytotoxic effects.

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the plate to ensure images are taken at the same position for each time point.

  • Incubation and Subsequent Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis: The area of the scratch at each time point can be quantified using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] * 100

Protocol 2: Transwell Migration Assay

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free medium

  • Chemoattractant (e.g., medium with 10% FBS)

  • PBS

  • This compound stock solution

  • 24-well Transwell inserts (typically 8 µm pore size)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Microscope with a camera

Methodology:

  • Preparation of Chambers: Place the Transwell inserts into the wells of a 24-well plate.

  • Adding Chemoattractant: Add 600 µL of chemoattractant medium (e.g., medium with 10% FBS) to the lower chamber of each well.

  • Cell Preparation: Harvest and resuspend cells in serum-free medium to the desired concentration (e.g., 1 x 10^5 cells/mL). It is advisable to have serum-starved the cells for 12-24 hours prior to the assay.

  • Cell Seeding and Treatment: In a separate tube, prepare the cell suspension containing the desired concentration of this compound or the vehicle control. Add 200 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for a period determined by the migratory capacity of the cell line (typically 12-24 hours).

  • Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the underside of the insert membrane by immersing the insert in a well containing a fixation solution for 15-20 minutes. After fixation, wash the inserts with PBS and then stain them by immersing in a staining solution for 10-15 minutes.

  • Imaging and Quantification: After a final wash to remove excess stain, allow the inserts to air dry. Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several representative fields of view. The average number of migrated cells per field can then be calculated for each condition.

Disclaimer: These protocols provide a general guideline. Optimization of cell seeding density, this compound concentration, and incubation times may be necessary for specific cell lines and experimental conditions.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cephaeline's Effect on Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline, a natural alkaloid, has demonstrated significant anti-cancer properties, including the inhibition of cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to conventional therapies. This document provides detailed application notes and protocols for analyzing the effects of this compound on CSCs using flow cytometry, a powerful technique for single-cell analysis. The provided methodologies focus on assessing CSC populations through aldehyde dehydrogenase (ALDH) activity and the expression of cell surface markers. Additionally, we summarize the current understanding of the signaling pathways modulated by this compound in cancer cells.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) of this compound on various cancer cell lines, providing a crucial reference for designing experiments to assess its effect on cancer stem cells.

Table 1: IC50 Values of this compound on Mucoepidermoid Carcinoma (MEC) Cell Lines [1]

Cell LineIC50 (µM)
UM-HMC-10.16
UM-HMC-22.08
UM-HMC-3A0.02

Table 2: IC50 Values of this compound on Lung Cancer Cell Lines [2][3]

Cell Line24h IC50 (nM)48h IC50 (nM)72h IC50 (nM)
H460885835
A549896543

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways implicated in cancer cell survival, proliferation, and stemness. The primary mechanisms identified include the induction of histone H3 acetylation and the inhibition of the NRF2 pathway, leading to ferroptosis.

This compound's Impact on Histone Acetylation and NRF2 Pathway

This compound has been shown to induce histone H3 acetylation, specifically at lysine 9 (H3K9ac).[1][4][5][6] This epigenetic modification leads to chromatin relaxation, altering gene expression and contributing to the disruption of tumorsphere formation, a key characteristic of cancer stem cells.

Furthermore, this compound targets the NRF2 signaling pathway.[2][3] NRF2 is a transcription factor that plays a crucial role in protecting cells from oxidative stress. By inhibiting NRF2, this compound downregulates the expression of its target genes, including those involved in antioxidant defense. This disruption of redox homeostasis leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death known as ferroptosis. The interplay of these pathways ultimately contributes to the reduction of cancer cell viability and the inhibition of cancer stem cell properties.

Cephaeline_Signaling_Pathway This compound This compound Histone_Deacetylases Histone Deacetylases (HDACs) This compound->Histone_Deacetylases Inhibits NRF2 NRF2 This compound->NRF2 Inhibits Histone_H3 Histone H3 Histone_Deacetylases->Histone_H3 Deacetylates H3K9ac Increased H3K9ac Histone_H3->H3K9ac Acetylation Chromatin_Relaxation Chromatin Relaxation H3K9ac->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression CSC_Inhibition Cancer Stem Cell Inhibition Gene_Expression->CSC_Inhibition Antioxidant_Genes Antioxidant Response Element (ARE) Genes NRF2->Antioxidant_Genes Activates Ferroptosis Ferroptosis NRF2->Ferroptosis Inhibition leads to Antioxidant_Genes->Ferroptosis Prevents Ferroptosis->CSC_Inhibition Tumorsphere_Disruption Disruption of Tumorsphere Formation CSC_Inhibition->Tumorsphere_Disruption

This compound's dual mechanism of action on cancer stem cells.

Experimental Workflow for Flow Cytometry Analysis

The following diagram outlines the general workflow for assessing the effect of this compound on cancer stem cell populations using flow cytometry.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MEC, Lung Cancer lines) Cephaeline_Treatment 2. Treat cells with this compound (at IC50 concentration) and controls Cell_Culture->Cephaeline_Treatment Cell_Harvesting 3. Harvest and prepare single-cell suspension Cephaeline_Treatment->Cell_Harvesting Staining 4. Stain cells for CSC markers Cell_Harvesting->Staining ALDH_Staining ALDH Activity Assay (ALDEFLUOR™) Staining->ALDH_Staining Surface_Marker_Staining Surface Marker Staining (e.g., CD44/CD24) Staining->Surface_Marker_Staining Flow_Cytometry 5. Acquire data on a flow cytometer Staining->Flow_Cytometry Data_Analysis 6. Analyze data to quantify CSC populations Flow_Cytometry->Data_Analysis

General workflow for flow cytometry analysis of CSCs.

Experimental Protocols

Protocol 1: Analysis of Cancer Stem Cells based on ALDH Activity (ALDEFLUOR™ Assay)

This protocol is adapted from the manufacturer's instructions and published studies.[1][7]

Materials:

  • ALDEFLUOR™ Kit (STEMCELL Technologies)

  • Cancer cell lines of interest

  • This compound

  • Standard cell culture medium and reagents

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes (12 x 75 mm)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Culture cancer cells to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., IC50 value) for the specified duration (e.g., 24 hours). Include an untreated control and a vehicle control (e.g., DMSO).

    • Following treatment, harvest the cells using a gentle dissociation reagent (e.g., TrypLE™) and prepare a single-cell suspension.

    • Wash the cells with PBS and resuspend in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.

  • ALDEFLUOR™ Staining:

    • Prepare the activated ALDEFLUOR™ reagent according to the manufacturer's instructions.

    • For each sample, prepare a "test" tube and a "control" tube.

    • To the "test" tube, add 5 µL of the activated ALDEFLUOR™ reagent per 1 mL of cell suspension.

    • Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.

    • To the "control" tube, add 5 µL of the DEAB (diethylaminobenzaldehyde) inhibitor. DEAB is a specific inhibitor of ALDH and is used to establish the baseline fluorescence and define the ALDH-positive gate.

    • Incubate both tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically for different cell lines.

  • Flow Cytometry Analysis:

    • Following incubation, centrifuge the cells at 250 x g for 5 minutes and resuspend the cell pellet in 0.5 mL of ALDEFLUOR™ Assay Buffer.

    • Keep the cells on ice and protected from light until analysis.

    • Analyze the samples on a flow cytometer. Use the "control" (DEAB-treated) sample to set the gate for the ALDH-positive population.

    • Acquire a sufficient number of events (e.g., 10,000-100,000) for each sample.

    • The percentage of ALDH-positive cells in the "test" sample represents the cancer stem cell population.

Protocol 2: Analysis of Cancer Stem Cells based on Surface Marker Expression (e.g., CD44/CD24)

This protocol provides a general framework for staining CSC surface markers.

Materials:

  • Fluorochrome-conjugated antibodies against CSC markers (e.g., FITC-CD44, PE-CD24)

  • Isotype control antibodies

  • Cancer cell lines of interest

  • This compound

  • Standard cell culture medium and reagents

  • PBS

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Follow the same cell preparation and this compound treatment steps as described in Protocol 1.

  • Antibody Staining:

    • After harvesting and washing, resuspend the cells in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/100 µL.

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the predetermined optimal concentration of the fluorochrome-conjugated antibodies (e.g., anti-CD44 and anti-CD24) to the respective tubes.

    • For single-color controls and an unstained control, prepare separate tubes. For compensation controls, use compensation beads or single-stained cells.

    • Include isotype control antibodies to control for non-specific antibody binding.

    • Incubate the cells with the antibodies for 20-30 minutes at 4°C in the dark.

  • Washing and Resuspension:

    • After incubation, wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer to remove unbound antibodies. Centrifuge at 300-400 x g for 5 minutes between washes.

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL) for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the unstained and single-color controls to set up the instrument and compensation.

    • Use the isotype controls to set the gates for positive and negative populations.

    • Acquire a sufficient number of events for each sample.

    • Analyze the data to quantify the percentage of cells with the CSC phenotype (e.g., CD44+/CD24-).

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the effects of this compound on cancer stem cells. By utilizing flow cytometry to analyze changes in ALDH activity and the expression of key surface markers, scientists can effectively quantify the impact of this promising anti-cancer compound on the CSC population. A thorough understanding of the underlying signaling pathways, including histone acetylation and NRF2 inhibition, will further aid in the development of novel therapeutic strategies targeting the root of cancer malignancy.

References

Application Note: Spectrofluorimetric Assay for the Simultaneous Determination of Emetine and Cephaeline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a spectrofluorimetric method for the simultaneous quantification of emetine and cephaeline, principal alkaloids of ipecacuanha. The protocol is based on the differential fluorescence intensities of these two compounds at distinct pH levels. This method offers a rapid and sensitive approach for their analysis in various preparations, such as ipecacuanha extracts and pharmaceutical formulations. The assay involves fluorescence measurements at an excitation wavelength of 283 nm and an emission wavelength of 317 nm in both acidic (pH 1) and alkaline (pH 12) conditions. The individual concentrations of emetine and this compound are then calculated using simultaneous equations derived from the fluorescence readings.

Introduction

Emetine and this compound are isoquinoline alkaloids found in the roots of Carapichea ipecacuanha. They are the active components responsible for the emetic and expectorant properties of ipecac preparations. Due to their similar chemical structures, their simultaneous determination can be challenging. Spectrofluorimetry provides a sensitive and selective alternative to other analytical techniques. This method leverages the change in the fluorescence quantum yield of the phenolic hydroxyl group of this compound in alkaline conditions, while the fluorescence of emetine remains relatively stable across this pH range. This differential fluorescence allows for their simultaneous resolution without prior separation.

Principle of the Method

The simultaneous determination is based on the significant difference in the fluorescence intensity of emetine and this compound at pH 1 and pH 12.[1] At an excitation wavelength of 283 nm and an emission wavelength of 317 nm, both alkaloids fluoresce. However, the fluorescence of this compound is markedly quenched in an alkaline medium (pH 12) compared to an acidic medium (pH 1), whereas the fluorescence of emetine is less affected by the pH change. By measuring the total fluorescence intensity of a mixture at both pH values, a set of two simultaneous linear equations can be established to solve for the individual concentrations of emetine and this compound.

Experimental Protocols

I. Instrumentation and Reagents
  • Spectrofluorometer: A calibrated instrument capable of measuring fluorescence intensity at the specified excitation and emission wavelengths.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric flasks and pipettes: Grade A.

  • Solvents and Reagents:

    • Hydrochloric Acid (HCl), 0.1 M (for pH 1 solution).

    • Sodium Hydroxide (NaOH), 0.01 M (for pH 12 solution).

    • Emetine hydrochloride and this compound hydrochloride reference standards.

    • Deionized or distilled water.

II. Preparation of Standard Solutions
  • Stock Standard Solutions (e.g., 100 µg/mL):

    • Accurately weigh and dissolve an appropriate amount of emetine hydrochloride and this compound hydrochloride reference standards in 0.1 M HCl to prepare individual stock solutions.

  • Working Standard Solutions (e.g., 1 µg/mL):

    • Prepare working standard solutions by diluting the stock solutions with the appropriate solvent (0.1 M HCl for pH 1 measurements and 0.01 M NaOH for pH 12 measurements).

III. Sample Preparation

The sample preparation will vary depending on the matrix (e.g., powdered root, liquid extract). A general procedure for a liquid sample is outlined below.

  • For liquid samples such as tinctures or liquid extracts, a simple dilution may be sufficient.[1]

  • Accurately pipette 1 mL of the liquid sample into a volumetric flask and dilute with 0.1 M HCl to a concentration within the linear range of the assay.

  • For powdered root, an extraction step is necessary. This may involve sonication or maceration with an appropriate solvent, followed by filtration and dilution.[1]

IV. Spectrofluorimetric Measurement
  • Instrument Settings:

    • Excitation Wavelength (λex): 283 nm.[1]

    • Emission Wavelength (λem): 317 nm.[1]

    • Set the slit widths for excitation and emission monochromators to achieve optimal signal-to-noise ratio.

  • Measurement at pH 1:

    • Transfer an aliquot of the diluted sample to a quartz cuvette.

    • Measure the fluorescence intensity (F1) at λem = 317 nm with λex = 283 nm.

  • Measurement at pH 12:

    • Prepare a second dilution of the sample using 0.01 M NaOH.

    • Transfer an aliquot of this alkaline dilution to a quartz cuvette.

    • Measure the fluorescence intensity (F12) at the same wavelength settings.

  • Measurement of Standards:

    • Measure the fluorescence intensities of the 1 µg/mL working standards of emetine and this compound at both pH 1 and pH 12 to determine their respective coefficients of fluorescence.

V. Calculation of Concentrations

The concentrations of emetine (Ce) and this compound (Cc) in the sample are calculated using the following simultaneous equations[1]:

F1 = (Ke1 * Ce) + (Kc1 * Cc) F12 = (Ke12 * Ce) + (Kc12 * Cc)

Where:

  • F1 and F12 are the fluorescence intensities of the sample at pH 1 and pH 12, respectively.

  • Ke1 and Ke12 are the fluorescence coefficients (fluorescence intensity of a 1 µg/mL solution) of emetine at pH 1 and pH 12.

  • Kc1 and Kc12 are the fluorescence coefficients of this compound at pH 1 and pH 12.

By solving these two equations, the concentrations of emetine and this compound in the sample can be determined.

Data Presentation

The following tables summarize the key parameters for the spectrofluorimetric assay. Please note that specific quantitative validation data such as linearity range, LOD, LOQ, and recovery were not detailed in the provided search results. It is highly recommended that these parameters be experimentally determined during method validation in your laboratory.

Table 1: Spectrofluorimetric Conditions

ParameterValueReference
Excitation Wavelength (λex)283 nm[1]
Emission Wavelength (λem)317 nm[1]
pH for Measurement 11 (0.1 M HCl)[1]
pH for Measurement 212 (0.01 M NaOH)[1]

Table 2: Method Validation Parameters (Illustrative)

ParameterEmetineThis compound
Linearity Range (µg/mL) To be determinedTo be determined
Correlation Coefficient (r²) To be determinedTo be determined
Limit of Detection (LOD) (µg/mL) To be determinedTo be determined
Limit of Quantification (LOQ) (µg/mL) To be determinedTo be determined
Recovery (%) To be determinedTo be determined
Precision (RSD%)
- RepeatabilityTo be determinedTo be determined
- Intermediate PrecisionTo be determinedTo be determined

Experimental Workflow and Diagrams

The overall experimental workflow for the simultaneous determination of emetine and this compound is depicted below.

Spectrofluorimetric_Assay_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_measurement Measurement cluster_calculation Data Analysis Sample Sample (e.g., Ipecacuanha preparation) Dilute_pH1 Dilute with 0.1 M HCl (pH 1) Sample->Dilute_pH1 Dilute_pH12 Dilute with 0.01 M NaOH (pH 12) Sample->Dilute_pH12 Std_Emetine Emetine Standard Std_Emetine->Dilute_pH1 Std_Emetine->Dilute_pH12 Std_this compound This compound Standard Std_this compound->Dilute_pH1 Std_this compound->Dilute_pH12 Measure_pH1 Measure Fluorescence at pH 1 (F1) Dilute_pH1->Measure_pH1 Measure_pH12 Measure Fluorescence at pH 12 (F12) Dilute_pH12->Measure_pH12 Spectrofluorometer Spectrofluorometer (λex=283nm, λem=317nm) Measure_pH1->Spectrofluorometer Simultaneous_Eq Solve Simultaneous Equations Measure_pH1->Simultaneous_Eq Measure_pH12->Spectrofluorometer Measure_pH12->Simultaneous_Eq Results Concentrations of Emetine and this compound Simultaneous_Eq->Results

Caption: Experimental workflow for the simultaneous spectrofluorimetric assay.

The logical relationship for calculating the individual alkaloid concentrations is based on solving a system of two linear equations with two variables.

Calculation_Logic F1 Total Fluorescence at pH 1 (F1) Eq1 F1 = (Ke1 * Ce) + (Kc1 * Cc) F1->Eq1 F12 Total Fluorescence at pH 12 (F12) Eq2 F12 = (Ke12 * Ce) + (Kc12 * Cc) F12->Eq2 Solve Solve for Ce and Cc Eq1->Solve Eq2->Solve Ce Concentration of Emetine (Ce) Solve->Ce Cc Concentration of this compound (Cc) Solve->Cc

Caption: Logical diagram for the calculation of emetine and this compound concentrations.

Conclusion

The spectrofluorimetric method described provides a simple, rapid, and sensitive means for the simultaneous determination of emetine and this compound. The method's reliance on fundamental principles of fluorescence spectroscopy and differential pH effects makes it a valuable analytical tool in quality control and research settings for ipecacuanha and its preparations. For successful implementation, it is essential to perform a thorough method validation to establish performance characteristics such as linearity, accuracy, precision, and limits of detection and quantification.

References

Application Notes & Protocols for the In Vitro Propagation of Psychotria ipecacuanha to Increase Cephaeline Yield

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Psychotria ipecacuanha (Brot.) Stokes, commonly known as ipecac, is a medicinal plant renowned for its roots, which are a rich source of the isoquinoline alkaloids emetine and cephaeline.[1] These alkaloids are primarily responsible for the plant's therapeutic properties, including its use as an emetic, anti-inflammatory, and amebicide.[2] this compound, in particular, is a valuable compound for the pharmaceutical industry.[2] However, the conventional cultivation of P. ipecacuanha is hampered by its slow growth, specific habitat requirements, and overexploitation in its native habitats, leading to its status as a critically endangered species.[3][4]

In vitro propagation, or micropropagation, presents a viable and highly efficient alternative for the large-scale production of P. ipecacuanha. This technology not only facilitates the rapid multiplication of plant material under controlled, sterile conditions but also provides a platform to manipulate culture conditions to enhance the biosynthesis of target secondary metabolites like this compound.[5] These application notes provide detailed protocols for the micropropagation of P. ipecacuanha and strategies to optimize the yield of this compound, along with methods for its extraction and quantification.

Section 1: Micropropagation and Biomass Production

The establishment of a robust in vitro culture system is the foundational step for biomass production. The following protocols detail the process from the initiation of aseptic cultures to the development of rooted plantlets.

Protocol 1.1: Establishment of Aseptic Cultures from Nodal Explants
  • Explant Selection: Select healthy, young stems of P. ipecacuanha and cut them into nodal segments, each approximately 1 cm in length and containing at least one axillary bud.[4]

  • Surface Sterilization: a. Rinse the explants under running tap water for 10-15 minutes. b. In a laminar flow hood, immerse the explants in a 10% bleach solution (e.g., sodium hypochlorite) containing a few drops of a surfactant like Tween-20.[6] c. Gently agitate for 5 minutes.[6] d. Decant the bleach solution and perform three to four sterile rinses with distilled, autoclaved water to remove any residual sterilant.[6] e. Trim the edges of the sterilized explants to remove any tissue damaged during the sterilization process.[6]

  • Culture Initiation: a. Prepare Murashige and Skoog (MS) basal medium, supplemented with 3% sucrose and solidified with 0.8% agar. Adjust the pH to 5.8 before autoclaving. b. Aseptically place one sterilized explant onto the surface of the MS medium in a sterile culture vessel (e.g., test tube or Petri dish). c. Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod.

Protocol 1.2: Shoot Multiplication and Root Induction
  • Shoot Multiplication: a. Once shoots emerge from the nodal explants, subculture them onto fresh MS medium. b. For enhanced multiplication, MS medium can be supplemented with low concentrations of indoleacetic acid (IAA). A concentration of 0.05 mg/L IAA has been shown to produce an average of 4.56 nodal segments per explant after 60 days.[4]

  • Root Induction: a. Excise developed shoots and transfer them to a rooting medium. b. The rooting medium consists of MS basal medium supplemented with an auxin, such as Indole-3-butyric acid (IBA). c. Test a range of IBA concentrations (e.g., 0.5, 1.0, 1.5, 2.0 mg/L) to optimize root formation.[3][5] d. Cultures can be established in semi-solid agar-based media or in a temporary immersion bioreactor system for potentially higher efficiency.[5] The use of a temporary immersion system with MS medium supplemented with 1.5 mg/L IBA resulted in 81% rooting of explants.[3][5]

  • Acclimatization: a. Once plantlets have developed a healthy root system, carefully remove them from the culture vessel and wash away any remaining medium with sterile water. b. Transfer the plantlets to small pots containing a sterile substrate mix (e.g., vermiculite and sand).[7] c. Maintain high humidity by covering the pots with a transparent plastic bag or by placing them in a greenhouse with controlled humidity. d. Gradually reduce the humidity over several weeks to acclimatize the plants to ex vitro conditions.[8]

Micropropagation_Workflow start Select Healthy P. ipecacuanha Plant explant Excise Nodal Segments (Explants) start->explant sterilize Surface Sterilization (10% Bleach + Surfactant) explant->sterilize initiate Culture Initiation (MS Basal Medium) sterilize->initiate shoots Shoot Multiplication (MS + 0.05 mg/L IAA) initiate->shoots roots Root Induction (MS + IBA) shoots->roots acclimatize Acclimatization (High to Low Humidity) roots->acclimatize end_plant Established Plantlet in Greenhouse acclimatize->end_plant

Caption: Workflow for the in vitro propagation of Psychotria ipecacuanha.

Data Summary Table 1: Effect of Indole-3-butyric acid (IBA) on P. ipecacuanha Rooting in vitro
Culture SystemIBA Concentration (mg/L)Rooting Percentage (%)Average No. of Roots per ExplantAverage Root Length (cm)
Semi-solid Medium1.5201.80.46
Temporary Immersion Bioreactor1.5813.410.6

Data sourced from Silva et al. (2020).[5]

Section 2: Strategies to Enhance this compound Yield

Optimizing culture conditions and applying elicitors can significantly increase the accumulation of desired secondary metabolites.

Protocol 2.1: Optimizing Culture Conditions for Alkaloid Production

Based on existing research, the choice of culture system and growth regulator concentration directly impacts alkaloid yield. A temporary immersion bioreactor system has shown superior results compared to semi-solid media for this compound production.[5]

  • Establish Root Cultures: Following Protocol 1.2, establish root-forming cultures in a temporary immersion bioreactor (e.g., RITA®).

  • Optimize IBA Concentration: Cultivate the shoots in MS medium supplemented with 0.5 mg/L or 1.0 mg/L IBA. These concentrations have been demonstrated to yield higher levels of this compound.[5]

  • Culture Period: Maintain the cultures for at least 60 days to allow for sufficient root biomass development and alkaloid accumulation.

  • Harvesting: After the culture period, harvest the roots for alkaloid analysis.

Data Summary Table 2: Effect of IBA and Culture System on Emetine and this compound Yield
Culture SystemIBA Concentration (mg/L)Emetine (% Relative Area)This compound (% Relative Area)
Semi-solid Medium0.0 (Control)10.129.79
Semi-solid Medium0.510.187.86
Semi-solid Medium1.09.767.58
Temporary Immersion Bioreactor0.0 (Control)5.933.99
Temporary Immersion Bioreactor0.59.4914.17
Temporary Immersion Bioreactor 1.0 10.23 14.91

Data represents alkaloid content in root extracts after 24 months of acclimatization and is sourced from Silva et al. (2020).[5] The highest this compound yield was achieved with 1.0 mg/L IBA in the bioreactor system.[5]

Protocol 2.2: Elicitation with Methyl Jasmonate (MeJA) to Boost this compound Biosynthesis (Proposed)

Elicitors are compounds that stimulate defense responses in plants, which often include the enhanced production of secondary metabolites.[9] Methyl jasmonate (MeJA), a key signaling molecule in plant defense, can upregulate biosynthetic gene expression for various alkaloids and other compounds.[10][11] While specific studies on P. ipecacuanha are limited, this proposed protocol is based on established principles of elicitation.

  • Prepare MeJA Stock Solution: a. Prepare a 1 M stock solution of Methyl Jasmonate in 100% ethanol. b. Filter-sterilize the stock solution through a 0.22 µm syringe filter. Store at -20°C.

  • Establish Suspension or Root Cultures: Generate actively growing root cultures as described in Protocol 2.1 or establish cell suspension cultures from callus.

  • Apply Elicitor: a. Aseptically add the MeJA stock solution to the liquid culture medium to achieve a final concentration typically in the range of 10-100 µM. A dose-response experiment is recommended to determine the optimal concentration. b. An equivalent amount of sterile ethanol should be added to control cultures.

  • Incubation and Harvesting: a. Incubate the treated cultures for a specific period (e.g., 24, 48, 72 hours). The optimal exposure time should be determined experimentally. b. After the treatment period, harvest the root or cell biomass, rinse with sterile water, and freeze or dry for extraction.

Jasmonate_Pathway meja Methyl Jasmonate (MeJA) (Elicitor) receptor Receptor Binding & Signal Transduction meja->receptor Perception tf Activation of Transcription Factors (TFs) receptor->tf genes Upregulation of Alkaloid Biosynthesis Genes tf->genes Gene Expression enzymes Synthesis of Biosynthetic Enzymes genes->enzymes This compound Increased this compound Accumulation enzymes->this compound Catalysis

Caption: Simplified Jasmonate signaling pathway for secondary metabolite production.

Section 3: Analytical Methods for this compound Quantification

Accurate quantification of this compound is crucial for evaluating the success of different propagation and elicitation strategies.

Protocol 3.1: Alkaloid Extraction from Root Tissues

This protocol is adapted from methodologies used for quantifying alkaloids in ipecac roots.[12]

  • Sample Preparation: Use dried and finely ground root samples (0.1 g).

  • Basification: Mix the sample with 0.5 mL of 6N ammonium hydroxide.

  • Solvent Extraction: a. Add 2 mL of ethyl ether to the mixture. b. Place in an ultrasonic bath for 10 minutes. c. Centrifuge the mixture for 10 minutes at approximately 840 x g. d. Carefully collect the supernatant (the ethyl ether fraction). e. Repeat the extraction steps (a-d) two to three more times, pooling the supernatants.

  • Final Preparation: a. Transfer the pooled ether fractions to a 10 mL volumetric flask and bring to volume with ethyl ether. b. Transfer 1 mL of this solution to a clean vial. c. Evaporate the solvent completely under a gentle stream of nitrogen or in a fume hood. d. Redissolve the dried extract in 1 mL of methanol for HPLC analysis.[12]

Protocol 3.2: Quantification by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: Utilize an HPLC system equipped with a C18 column and a diode array or UV detector.[12][13]

  • Mobile Phase: A gradient mobile phase consisting of 0.08% trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (Solvent B) is effective.[12] Alternatively, an isocratic mobile phase of acetonitrile-methanol-0.1% phosphoric acid (9:3:88) can be used.[13]

  • HPLC Parameters:

    • Column: Acclaim™ 120 C18 or equivalent.[12]

    • Column Temperature: 40°C.[12]

    • Flow Rate: 1.0 mL/min.[13]

    • Injection Volume: 5-20 µL.[12]

    • Detection Wavelength: 285 nm[12] or 205 nm.[13]

  • Quantification: a. Prepare standard solutions of this compound hydrochloride of known concentrations in methanol. b. Generate a standard curve by injecting the standards and plotting peak area against concentration. c. Inject the prepared sample extracts and determine the this compound concentration by comparing their peak areas to the standard curve.

Analysis_Workflow harvest Harvest In Vitro Root Biomass dry Dry and Grind Tissue harvest->dry extract Solvent Extraction (Ammonia/Ethyl Ether) dry->extract concentrate Evaporate Solvent & Redissolve in Methanol extract->concentrate hplc HPLC Analysis (C18 Column) concentrate->hplc quantify Quantification (vs. Standard Curve) hplc->quantify result Final this compound Concentration (mg/g) quantify->result

Caption: Workflow for the extraction and HPLC analysis of this compound from roots.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the successful in vitro propagation of Psychotria ipecacuanha. By optimizing culture conditions, particularly through the use of temporary immersion bioreactors and specific concentrations of IBA, it is possible to significantly enhance both biomass production and the yield of the target alkaloid, this compound.[5] Furthermore, the proposed application of elicitors like methyl jasmonate offers a promising avenue for further boosting secondary metabolite biosynthesis. The integration of these biotechnological approaches with robust analytical methods ensures a controlled, sustainable, and efficient supply of this compound for the pharmaceutical industry, mitigating the reliance on endangered wild populations.

References

Application Notes: Evaluating Cephaeline Efficacy in Subcutaneous Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cephaeline is a natural alkaloid compound derived from the plant Cephaelis ipecacuanha that has demonstrated significant anti-cancer properties.[1][2] It has been shown to regulate key cellular processes including cell viability, proliferation, and migration in various cancer cell lines.[3][4] The subcutaneous tumor xenograft model is a foundational and widely utilized in vivo platform in preclinical oncology research to assess the efficacy of novel therapeutic agents.[5][6] This model involves the implantation of human cancer cells into an immunodeficient mouse, resulting in the formation of a palpable, measurable tumor under the skin.[5][7] Its advantages include simplicity, cost-effectiveness, and the ability to easily monitor tumor progression.[5]

These application notes provide a comprehensive protocol for researchers to test the efficacy of this compound using a subcutaneous tumor xenograft model, supported by in vitro data and detailed methodologies.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through multiple mechanisms:

  • Induction of Ferroptosis: this compound has been shown to promote ferroptosis, a form of iron-dependent programmed cell death, by inhibiting the NRF2 signaling pathway.[2][8] This leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cancer cell death.[8]

  • Histone H3 Acetylation: The compound acts as an inductor of histone H3 acetylation.[2][3] This epigenetic modification can lead to chromatin relaxation and altered gene expression, ultimately inhibiting the growth and migratory potential of cancer cells.[4]

  • Inhibition of Cancer Stem Cells (CSCs): this compound has been found to inhibit the formation of tumorspheres, which is a key characteristic of cancer stem cells, a subpopulation of cells responsible for tumor resistance and recurrence.[4][9]

  • Regulation of Cell Viability and Migration: Studies on mucoepidermoid carcinoma (MEC) and lung cancer cell lines show that this compound significantly reduces cell viability and inhibits cell migration.[4][8]

Cephaeline_Mechanism cluster_0 This compound's Anti-Cancer Effects This compound This compound NRF2 NRF2 Inhibition This compound->NRF2 Histone Histone H3 Acetylation This compound->Histone CSC CSC Inhibition This compound->CSC Ferroptosis Ferroptosis Induction NRF2->Ferroptosis Gene_Expression Altered Gene Expression Histone->Gene_Expression Death Cancer Cell Death Ferroptosis->Death Growth_Inhibition Reduced Proliferation & Migration Gene_Expression->Growth_Inhibition CSC->Growth_Inhibition

Caption: Mechanism of Action for this compound.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound

Prior to in vivo studies, it is crucial to determine the potency of this compound on the selected cancer cell line.

1.1. Cell Viability and IC₅₀ Determination

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

  • Method:

    • Seed cancer cells (e.g., A549, H460, or mucoepidermoid carcinoma lines) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) for 24, 48, and 72 hours.[2][8]

    • Assess cell viability using a Cell Counting Kit-8 (CCK-8) or MTT assay according to the manufacturer's instructions.[3]

    • Calculate the IC₅₀ values using non-linear regression analysis.

1.2. Cell Migration Assay

  • Objective: To evaluate the effect of this compound on cancer cell migration.

  • Method (Scratch Assay):

    • Grow cells to a confluent monolayer in 6-well plates.

    • Create a "scratch" in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells and replace the medium with fresh media containing a sub-lethal concentration of this compound (derived from IC₅₀ data).

    • Capture images of the scratch at 0, 24, and 48 hours.[4]

    • Measure the wound closure area to quantify cell migration.

Table 1: Summary of In Vitro Efficacy of this compound

Cell Line Assay Duration IC₅₀ Value (nM) Effect on Migration
H460 (Lung Cancer) 24 h 88 -
H460 (Lung Cancer) 48 h 58 -
H460 (Lung Cancer) 72 h 35 -
A549 (Lung Cancer) 24 h 89 -
A549 (Lung Cancer) 48 h 65 -
A549 (Lung Cancer) 72 h 43 -
UM-HMC-1 (MEC) - - Significant reduction at 48h[4]
UM-HMC-2 (MEC) - - Significant reduction at 24h[4]

Data derived from studies on lung cancer and mucoepidermoid carcinoma (MEC) cell lines.[4][8]

Protocol 2: Subcutaneous Tumor Xenograft Model

This protocol outlines the establishment of a xenograft model and subsequent treatment with this compound.

2.1. Materials and Reagents

  • Cancer cell line of interest (e.g., A549, H460)

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 4-6 weeks old)[10]

  • Complete cell culture media

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)[11]

  • Matrigel (optional, can improve tumor engraftment)[11][12]

  • This compound

  • Vehicle for this compound (e.g., DMSO, saline)

  • Anesthetics (e.g., Ketamine/Xylazine or Isoflurane)[11][13]

  • Syringes (1 mL) and needles (25-27 gauge)[10][11]

  • Digital calipers

2.2. Experimental Workflow

Xenograft_Workflow cluster_workflow Subcutaneous Xenograft Experimental Workflow A 1. Cell Culture (Logarithmic growth phase) B 2. Cell Preparation (Harvest, wash, and resuspend) A->B C 3. Animal Acclimatization (3-5 days) B->C D 4. Tumor Inoculation (Subcutaneous injection) C->D E 5. Tumor Growth Monitoring (Measure with calipers) D->E F 6. Group Randomization (When tumors reach 50-150 mm³) E->F G 7. Treatment Administration (this compound or Vehicle) F->G H 8. Continued Monitoring (Tumor volume, body weight) G->H I 9. Experimental Endpoint (Pre-defined tumor size limit) H->I J 10. Data & Tissue Collection (Tumor excision, analysis) I->J

Caption: Workflow for a this compound xenograft study.

2.3. Detailed Steps

  • Cell Preparation:

    • Culture cells to 70-80% confluency.[10] Cells should be in the logarithmic growth phase.[14]

    • Harvest cells using trypsin, wash 2-3 times with sterile PBS to remove all media, and perform a cell count using a hemocytometer and trypan blue to ensure high viability.[10]

    • Resuspend the cell pellet in cold PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1–5 × 10⁷ cells/mL.[12][14] Keep the cell suspension on ice.[14]

  • Tumor Inoculation:

    • Allow mice to acclimatize for at least 3-5 days upon arrival.[10]

    • Anesthetize the mouse.

    • Inject 100-200 µL of the cell suspension (containing ~2-5 million cells) subcutaneously into the right flank of each mouse.[11][14]

    • Slowly withdraw the needle to prevent leakage of the cell suspension.[11]

  • Treatment Protocol:

    • Monitor the mice daily for tumor formation. Begin measuring tumors with calipers once they become palpable.[5]

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[10][14]

    • Once tumors reach an average volume of 50-150 mm³, randomize the mice into treatment and control groups.[14]

    • Administer this compound via intraperitoneal (i.p.) injection at appropriate doses (e.g., 5 mg/kg and 10 mg/kg).[2][8] The control group should receive the vehicle alone.

    • Continue treatment for a specified period (e.g., daily for 12 days).[2][8]

  • Data Collection and Endpoint:

    • Measure tumor volume and mouse body weight 2-3 times per week as an indicator of efficacy and toxicity, respectively.[15]

    • The experimental endpoint is reached when tumors in the control group reach the maximum allowed size as per institutional animal welfare guidelines (e.g., 15 mm in any dimension) or if treated mice show signs of significant toxicity (e.g., >20% body weight loss).[14][15]

    • At the endpoint, humanely euthanize the mice and excise the tumors. Record the final tumor weight and volume.

    • Tumor tissue can be flash-frozen for molecular analysis (Western blot, PCR) or fixed in formalin for histopathological analysis (IHC).

Table 2: Example In Vivo Treatment Regimen and Data Collection

Parameter Description
Animal Model BALB/c nude mice, female, 4-6 weeks old
Cell Line H460 or A549 human lung cancer cells
Inoculum 3 x 10⁶ cells in 100 µL PBS/Matrigel (1:1)[10]
Treatment Groups 1. Vehicle Control (i.p.) 2. This compound (5 mg/kg, i.p., daily)[2] 3. This compound (10 mg/kg, i.p., daily)[2]
Treatment Duration 12 days[8]
Primary Endpoints Tumor Volume, Final Tumor Weight
Secondary Endpoints Mouse Body Weight, Survival Rate

| Expected Outcome | Significant antitumor effects and tumor growth inhibition in this compound-treated groups.[2] |

Conclusion

The subcutaneous tumor xenograft model provides a robust and reproducible method for evaluating the in vivo anti-cancer efficacy of this compound. By following these detailed protocols, researchers can effectively assess the compound's ability to inhibit tumor growth, validate its mechanism of action, and gather essential preclinical data to support further drug development.

References

Troubleshooting & Optimization

Assessing the stability of Cephaeline in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for assessing the stability of Cephaeline in cell culture media.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in standard cell culture media?

Q2: What are the typical signs of this compound degradation in my experiments?

Inconsistent or lower-than-expected biological activity in your cell-based assays can be an indicator of this compound degradation. For example, if you observe a diminished effect on cell viability or signaling pathways over the course of a multi-day experiment, it may be due to a decrease in the concentration of the active compound.[1][2] Direct measurement of this compound concentration at different time points is the most reliable method to confirm degradation.

Q3: How can I quantify the concentration of this compound in my cell culture medium?

A common and reliable method for quantifying this compound in biological samples is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[3][4][5] This technique offers high sensitivity and specificity. An internal standard should be used to ensure accuracy.

Q4: What are the potential degradation products of this compound, and are they toxic to cells?

The exact degradation pathways of this compound in the complex environment of cell culture media are not well-documented. Potential degradation could involve oxidation of the phenolic groups. It is important to consider that any degradation products may have different biological activities or could be cytotoxic, potentially confounding experimental results. If significant degradation is observed, identifying the major degradation products via techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) is advisable.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results between batches. Degradation of this compound stock solution or in the final dilution in media.Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C. Perform a stability test of this compound in your specific cell culture medium at 37°C over your experimental timeframe (e.g., 24, 48, 72 hours).
Loss of biological effect in long-term experiments. This compound is degrading over the incubation period.Quantify the concentration of this compound at the beginning and end of your experiment using HPLC.[3][5] If significant degradation occurs, consider replenishing the medium with freshly prepared this compound at regular intervals.
Unexpected cytotoxicity observed. A degradation product of this compound may be toxic to the cells.Analyze the medium for the presence of degradation products using LC-MS. If toxic byproducts are suspected, a shorter experimental duration or more frequent media changes may be necessary.
Precipitation of this compound in the media. The concentration of this compound exceeds its solubility in the cell culture medium.Visually inspect the media for any precipitate after the addition of this compound. Determine the solubility of this compound in your specific medium. It may be necessary to use a lower concentration or a different solvent for the stock solution (though ensure solvent concentration is not toxic to cells).

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

1. Materials:

  • This compound
  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments.
  • Sterile microcentrifuge tubes or a multi-well plate.
  • Incubator set to 37°C with 5% CO₂.
  • HPLC system with a fluorescence detector.[3][4]
  • Appropriate HPLC column (e.g., C18).
  • Solvents for mobile phase and sample preparation.

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
  • Spike the cell culture medium with this compound to the final concentration used in your experiments.
  • Aliquot the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).
  • Incubate the samples at 37°C with 5% CO₂.
  • At each designated time point, remove an aliquot and immediately store it at -80°C to halt any further degradation until analysis.
  • For the 0-hour time point, the sample should be frozen immediately after preparation.
  • Once all samples are collected, prepare them for HPLC analysis. This may involve a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.
  • Analyze the supernatant by HPLC with fluorescence detection to determine the concentration of this compound.[5]
  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

9. Data Analysis:

  • The degradation of this compound can often be modeled using first-order kinetics.[6]
  • Plot the natural logarithm of the this compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics.
  • The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
  • The half-life (t₁/₂) of this compound in the medium can be calculated using the formula: t₁/₂ = 0.693 / k.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (Hours)% Remaining in DMEM (±SD)% Remaining in RPMI-1640 (±SD)% Remaining in F-12K (±SD)
0100 ± 0.0100 ± 0.0100 ± 0.0
498.2 ± 1.599.1 ± 1.297.5 ± 2.1
895.6 ± 2.197.8 ± 1.894.3 ± 2.5
2485.3 ± 3.592.5 ± 2.982.1 ± 3.8
4872.1 ± 4.284.7 ± 3.668.9 ± 4.5
7260.5 ± 5.175.3 ± 4.155.4 ± 5.3

Note: This data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Visualizations

Experimental_Workflow Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution spike_media Spike Cell Culture Medium prep_stock->spike_media aliquot Aliquot for Time Points (0, 4, 8, 24, 48, 72h) spike_media->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate collect Collect and Freeze Samples at Each Time Point incubate->collect sample_prep Sample Preparation (e.g., Protein Precipitation) collect->sample_prep hplc HPLC Analysis with Fluorescence Detection sample_prep->hplc quantify Quantify this compound Concentration hplc->quantify kinetics Determine Degradation Kinetics (Half-life) quantify->kinetics

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

Cephaeline_Signaling_Pathway Potential Signaling Pathways Modulated by this compound cluster_ferroptosis Ferroptosis Induction cluster_epigenetics Epigenetic Modification cluster_antiviral Antiviral Activity This compound This compound NRF2 NRF2 This compound->NRF2 inhibits HDAC Histone Deacetylases (HDACs) This compound->HDAC inhibits (?) ZIKV_RdRp ZIKV NS5 RdRp This compound->ZIKV_RdRp inhibits EBOV_Entry EBOV Entry/Replication This compound->EBOV_Entry inhibits GPX4 GPX4 NRF2->GPX4 regulates SLC7A11 SLC7A11 NRF2->SLC7A11 regulates Ferroptosis Ferroptosis GPX4->Ferroptosis inhibits SLC7A11->Ferroptosis inhibits Histone_H3 Histone H3 HDAC->Histone_H3 deacetylates H3K9ac H3K9 Acetylation Histone_H3->H3K9ac acetylation leads to Viral_Inhibition Inhibition of Viral Infection ZIKV_RdRp->Viral_Inhibition EBOV_Entry->Viral_Inhibition

Caption: Overview of signaling pathways potentially affected by this compound based on current research.[7]

References

Technical Support Center: Optimizing Cephaeline Concentration for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cephaeline in in vitro cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?

A1: The effective concentration of this compound can vary significantly depending on the cell line. Based on published data, a broad starting range to consider is 0.01 µM to 30 µM.[1] For sensitive cell lines, concentrations in the nanomolar range may be necessary. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q2: Which cytotoxicity assays are commonly used with this compound?

A2: Standard colorimetric assays that measure metabolic activity are frequently used to determine cell viability after this compound treatment. The most common is the MTT assay (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).[1][2] Another similar tetrazolium salt-based assay is the XTT assay.[3] Neutral Red uptake and LDH release assays are also viable alternatives for assessing cytotoxicity.[2][4]

Q3: How long should I expose my cells to this compound?

A3: Incubation times of 24, 48, and 72 hours are commonly reported for in vitro cytotoxicity studies with this compound.[1][3] The optimal exposure time will depend on the cell line's doubling time and the specific research question. It is recommended to perform a time-course experiment to determine the most appropriate endpoint.

Q4: What are the known mechanisms of this compound-induced cytotoxicity?

A4: this compound has been shown to exert its cytotoxic effects through multiple mechanisms. It can induce histone H3 acetylation, which can alter gene expression related to cell growth and proliferation.[1][5] Additionally, this compound can promote ferroptosis by inhibiting NRF2, a key regulator of antioxidant response.[3] It also impacts cell viability, growth, and migration.[1][5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability in IC50 values between experiments 1. Inconsistent cell seeding density.2. Variation in drug preparation and dilution.3. Changes in cell passage number, leading to altered sensitivity.4. Drug instability or improper storage.[6]1. Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment.2. Prepare fresh stock solutions of this compound for each experiment. Use calibrated pipettes for accurate dilutions.3. Use cells within a consistent and low passage number range for all experiments.4. Store this compound according to the manufacturer's instructions, protected from light and moisture.
No dose-dependent cytotoxic effect observed 1. The concentration range tested is too low or too high.2. The incubation time is too short.3. The cell line is resistant to this compound.4. The drug is not soluble in the culture medium.[6]1. Test a wider range of concentrations, for example, from nanomolar to high micromolar, using serial dilutions.2. Increase the incubation time (e.g., from 24h to 48h or 72h).3. Verify the sensitivity of your cell line to a known cytotoxic agent as a positive control. Consider using a different cell line if resistance is suspected.4. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the culture medium. Check for any precipitation.
Cells are detaching from the plate after treatment 1. High concentrations of this compound are causing widespread cell death and detachment.2. The vehicle (e.g., DMSO) concentration is too high and is causing toxicity.1. This can be an indicator of potent cytotoxicity. Ensure you are also analyzing the floating cells or use an assay that measures total cell death (e.g., LDH assay).2. Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.5%) and non-toxic to the cells. Run a vehicle-only control.
High background signal in the cytotoxicity assay 1. Contamination of the cell culture or reagents.2. The assay reagent is interacting with this compound.3. Bubbles in the wells of the microplate.[7]1. Regularly check cell cultures for contamination. Use sterile techniques and fresh, filtered reagents.2. Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagent.3. Carefully inspect the plate for bubbles before reading and remove them if necessary.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineAssay TypeIncubation TimeIC50 Value
UM-HMC-1 (Mucoepidermoid Carcinoma)MTT48h0.16 µM[1]
UM-HMC-2 (Mucoepidermoid Carcinoma)MTT48h2.08 µM[1]
UM-HMC-3A (Mucoepidermoid Carcinoma)MTT48h0.02 µM[1]
H460 (Lung Cancer)Not Specified24h, 48h, 72h5-400 nM range tested[3]
A549 (Lung Cancer)Not Specified24h, 48h, 72h5-400 nM range tested[3]
HL60 (Human Promyelocytic Leukemia)XTTNot SpecifiedNot Specified (Cytotoxicity observed)[3]
SK-OV-3 (Human Ovarian Cancer)MTT72h0.1 µM[3]
HeLa (Cervical Cancer)Not Specified72h3.27 µM (for Ebola VLP entry)[3]
Vero E6 (Kidney Epithelial)Not Specified72h22.18 nM (for Ebola live virus)[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1][3]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding cephaeline_prep This compound Dilution treatment Treatment with this compound cephaeline_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation viability_assay Viability Assay (e.g., MTT) incubation->viability_assay readout Plate Reading (Absorbance) viability_assay->readout calculation IC50 Calculation readout->calculation results Results Interpretation calculation->results cephaeline_pathway cluster_nuclear Nucleus cluster_cytoplasm Cytoplasm This compound This compound histone_acetylation Histone H3 Acetylation This compound->histone_acetylation induces nrf2 NRF2 Inhibition This compound->nrf2 inhibits gene_expression Altered Gene Expression histone_acetylation->gene_expression cell_processes Inhibition of: - Cell Viability - Cell Growth - Cell Migration gene_expression->cell_processes ferroptosis Ferroptosis nrf2->ferroptosis leads to ferroptosis->cell_processes

References

Potential off-target effects of Cephaeline in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cephaeline in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a protein synthesis inhibitor, closely related to emetine. It exerts its effects by targeting the ribosome, thereby halting the elongation phase of translation.[1] However, recent studies have revealed several off-target effects that contribute to its biological activity.

Q2: What are the known off-target effects of this compound in cellular models?

A2: this compound has demonstrated several significant off-target effects, including:

  • Induction of Ferroptosis: It can induce this iron-dependent form of programmed cell death by inhibiting the NRF2 signaling pathway.[2][3]

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines.

  • Histone H3 Acetylation: It acts as an inducer of histone H3 acetylation, which can modulate gene expression.[4][5][6]

  • Inhibition of Cytochrome P450 (CYP) Enzymes: this compound can inhibit the activity of CYP2D6 and CYP3A4.[7][8]

  • Antiviral Activity: It has shown potent inhibitory effects against Zika virus (ZIKV) and Ebola virus (EBOV).

Q3: At what concentrations are the off-target effects of this compound typically observed?

A3: The effective concentrations of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. For its anticancer effects, IC50 values are often in the nanomolar to low micromolar range. For instance, in H460 and A549 lung cancer cells, IC50 values for cytotoxicity range from 35 to 89 nM over 24-72 hours.[2] For mucoepidermoid carcinoma cell lines, IC50 values have been reported to be as low as 0.02 µM.[4][5] Inhibition of CYP enzymes occurs at higher concentrations, with Ki values of 54 µM for CYP2D6 and 355 µM for CYP3A4.[7][8]

Q4: Is this compound expected to activate the p38 MAPK pathway?

A4: While direct, conclusive evidence is still emerging, cellular stress, a known consequence of protein synthesis inhibition and induction of ferroptosis, is a strong activator of the p38 MAPK pathway. Therefore, it is plausible that this compound treatment could lead to the activation of this pathway as a downstream cellular stress response. Further investigation, such as through Western blot analysis of phosphorylated p38, is recommended to confirm this in your specific cellular model.

Troubleshooting Guides

Problem 1: Unexpectedly high or rapid cytotoxicity observed at low concentrations.
  • Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit vastly different sensitivities to this compound. The IC50 can range from nanomolar to micromolar concentrations.

    • Solution: Perform a dose-response curve for your specific cell line to determine the optimal concentration range. Start with a broad range of concentrations (e.g., 1 nM to 100 µM) to establish an IC50 value.

  • Possible Cause 2: Contamination of this compound Stock. Impurities in the compound stock can lead to non-specific toxicity.

    • Solution: Ensure you are using a high-purity grade of this compound. If in doubt, obtain a new, certified stock of the compound.

  • Possible Cause 3: Off-target effects are dominant at the tested concentration. this compound's induction of ferroptosis and apoptosis can lead to rapid cell death.

    • Solution: If you are investigating a specific non-cytotoxic effect, you may need to work at sub-lethal concentrations. Consider co-treatment with inhibitors of apoptosis (e.g., Z-VAD-FMK) or ferroptosis (e.g., ferrostatin-1) to dissect the mechanism of cell death.

Problem 2: Inconsistent results in cytotoxicity assays (e.g., MTT, XTT).
  • Possible Cause 1: Assay Interference. Natural compounds can sometimes interfere with the chemistry of colorimetric or fluorometric assays. For example, they may directly reduce the tetrazolium salts or have inherent fluorescence.

    • Solution: Run a cell-free control where you add this compound to the assay medium without cells to check for direct reduction of the substrate. If interference is observed, consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., LDH release assay, ATP-based viability assay).

  • Possible Cause 2: Cell Seeding Density. The initial number of cells plated can significantly impact the results of viability assays.

    • Solution: Optimize the cell seeding density for your specific cell line and assay duration to ensure that cells are in the exponential growth phase at the time of analysis.

  • Possible Cause 3: Incubation Time. The cytotoxic effects of this compound are time-dependent.

    • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the desired effect.

Problem 3: No significant effect on the NRF2 pathway is observed.
  • Possible Cause 1: Insufficient Concentration or Treatment Time. The effect of this compound on the NRF2 pathway may require a specific concentration and duration of treatment to become apparent.

    • Solution: Perform a time-course and dose-response experiment, and analyze the expression of NRF2 and its downstream targets (e.g., GPX4, SLC7A11) via Western blot or qPCR.

  • Possible Cause 2: Cell-type Specific Differences in the NRF2 Pathway. The regulation and importance of the NRF2 pathway can vary between different cell types.

    • Solution: Confirm that the NRF2 pathway is active and responsive in your chosen cellular model using a known NRF2 activator (e.g., sulforaphane) as a positive control.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50Reference
H460Lung CancerCCK-82488 nM[2]
H460Lung CancerCCK-84858 nM[2]
H460Lung CancerCCK-87235 nM[2]
A549Lung CancerCCK-82489 nM[2]
A549Lung CancerCCK-84865 nM[2]
A549Lung CancerCCK-87243 nM[2]
UM-HMC-1Mucoepidermoid CarcinomaMTT-0.16 µM[5]
UM-HMC-2Mucoepidermoid CarcinomaMTT-2.08 µM[5]
UM-HMC-3AMucoepidermoid CarcinomaMTT-0.02 µM[5]
HeLaCervical CancerEbola VLP entry723.27 µM[4]
Vero E6Kidney EpithelialEbola live virus7222.18 nM[4]
HEK293Kidney EpithelialZIKV NS5 RdRp activity1976 nM[4]

Table 2: Inhibitory Activity of this compound on Cytochrome P450 Enzymes

EnzymeInhibition Constant (Ki)IC50Reference
CYP2D654 µM121 µM[7][8]
CYP3A4355 µM>1000 µM[7][8]
CYP2C9->1000 µM[7]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for NRF2 and Phospho-p38 MAPK

This protocol outlines the steps to assess the effect of this compound on the expression of NRF2 and the phosphorylation of p38 MAPK.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-NRF2, anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with the desired concentrations of this compound for the appropriate time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-NRF2 or anti-phospho-p38 MAPK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional):

    • If necessary, the membrane can be stripped and re-probed with antibodies for total p38 MAPK and a loading control (β-actin or GAPDH) to ensure equal protein loading.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software and normalize to the loading control. For phospho-p38, normalize to the total p38 signal.

Mandatory Visualizations

Cephaeline_Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_viability_assay Viability Assay (MTT) cluster_protein_analysis Protein Analysis (Western Blot) cluster_data_analysis Data Analysis start Seed Cells in 96-well plate treat Treat with this compound (Dose-Response) start->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt lyse Lyse Cells incubate->lyse solubilize Solubilize Formazan mtt->solubilize read Read Absorbance (570nm) solubilize->read ic50 Calculate IC50 read->ic50 quantify Quantify Protein lyse->quantify sds_page SDS-PAGE & Transfer quantify->sds_page immunoblot Immunoblot (p-p38, NRF2) sds_page->immunoblot protein_quant Quantify Protein Expression immunoblot->protein_quant

Figure 1. Experimental workflow for assessing this compound's effects.

Cephaeline_NRF2_Pathway This compound This compound NRF2 NRF2 This compound->NRF2 Inhibition ARE Antioxidant Response Element (ARE) NRF2->ARE Transcription Activation Keap1 Keap1 Keap1->NRF2 Degradation GPX4 GPX4 ARE->GPX4 SLC7A11 SLC7A11 ARE->SLC7A11 Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Reduction GSH GSH Synthesis SLC7A11->GSH GSH->Lipid_ROS Reduction Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Figure 2. this compound-induced ferroptosis via the NRF2 pathway.

Cephaeline_p38_MAPK_Pathway This compound This compound Stress Cellular Stress (e.g., Protein Synthesis Inhibition) This compound->Stress Induces MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates p_p38 Phospho-p38 MAPK (Active) Downstream Downstream Targets (e.g., ATF2, MK2) p_p38->Downstream Phosphorylates Response Cellular Response (e.g., Apoptosis, Inflammation) Downstream->Response

Figure 3. Potential activation of the p38 MAPK pathway by this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Cephaeline Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and standardizing experiments involving the natural product Cephaeline. The following question-and-answer format directly addresses common issues to help ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a natural alkaloid derived from the roots of Carapichea ipecacuanha.[1][2][3][4][5] Its primary anti-cancer mechanism involves the induction of ferroptosis, a form of iron-dependent programmed cell death, by inhibiting the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6] This leads to a reduction in the expression of antioxidant genes like GPX4 and SLC7A11.[6] Additionally, this compound has been shown to induce histone H3 acetylation and inhibit cancer stem cells.[6][7][8] It also exhibits antiviral activity against viruses such as Zika and Ebola.[6]

Q2: Why am I seeing significant variability in the IC50 values for this compound between experiments?

Inconsistent IC50 values are a common challenge in experiments with natural products. Several factors can contribute to this variability:

  • Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to this compound. As shown in the table below, IC50 values can range from nanomolar to micromolar concentrations depending on the cell type.[6][7]

  • Compound Stability: The stability of this compound in your stock solution and final cell culture medium can impact its effective concentration. It is crucial to follow proper storage and handling procedures.

  • Experimental Conditions: Variations in cell density, passage number, serum concentration in the media, and incubation time can all influence the apparent IC50 value.[9]

  • Assay-Specific Variability: The choice of cell viability assay (e.g., MTT, CellTiter-Glo) and the specific protocol used can lead to different IC50 determinations.

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for reproducible results. One source indicates that this compound is stable for at least four years when stored at -20°C as a solid.[10] For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.[6] Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. It is recommended to prepare fresh dilutions for each experiment.

Q4: What is the stability of this compound in cell culture medium?

The stability of this compound in cell culture medium over typical experimental durations (e.g., 24, 48, 72 hours) is not extensively documented in the literature. As a general best practice for natural compounds, it is advisable to minimize the time the compound is in the incubator.[11] If you suspect compound degradation is contributing to inconsistent results, consider the following:

  • Perform a time-course experiment to see if the effect of this compound diminishes over longer incubation periods.

  • Replenish the medium with freshly diluted this compound for longer-term experiments.

  • If available, use analytical methods like HPLC to assess the concentration of this compound in the culture medium over time.[12][13]

Data Presentation: Variability in this compound IC50 Values

The following table summarizes reported IC50 values for this compound in various cancer cell lines, highlighting the inherent variability across different biological systems.

Cell LineCancer TypeIncubation Time (hours)IC50 ValueReference
H460Lung Cancer2488 nM[14]
H460Lung Cancer4858 nM[14]
H460Lung Cancer7235 nM[14]
A549Lung Cancer2489 nM[14]
A549Lung Cancer4865 nM[14]
A549Lung Cancer7243 nM[14]
UM-HMC-1Mucoepidermoid CarcinomaNot Specified0.16 µM[7]
UM-HMC-2Mucoepidermoid CarcinomaNot Specified2.08 µM[7]
UM-HMC-3AMucoepidermoid CarcinomaNot Specified0.02 µM[7]
HeLaCervical Cancer723.27 µM (Ebola VLP entry)[6]
Vero E6Kidney Epithelial7222.18 nM (Ebola live virus)[6]
HEK293Human Embryonic Kidney1976 nM (ZIKV NS5 RdRp)[6]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS)
IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Edge effects due to evaporation- Pipetting errors- Contamination- Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Do not use the outer wells of the plate or fill them with sterile PBS to minimize evaporation.- Check for and address any potential contamination.
Low signal or poor dynamic range - Insufficient incubation time with the reagent- Low cell number- Cell type not suitable for the assay- Optimize the incubation time for your specific cell line.- Increase the initial cell seeding density.- Consider an alternative viability assay (e.g., ATP-based assay like CellTiter-Glo).
High background - Contamination of media or reagents- Reagent instability- Use fresh, sterile media and reagents.- Ensure proper storage of assay reagents.
Apoptosis Assays (Annexin V/PI Staining)
IssuePossible Cause(s)Recommended Solution(s)
High percentage of Annexin V+/PI+ cells in control group - Cells are not healthy (over-confluent, high passage number)- Harsh cell handling during harvesting (e.g., over-trypsinization)- Use cells from a healthy, logarithmically growing culture.- Handle cells gently. Use a cell scraper or a gentle dissociation reagent for adherent cells.[15][16]
No or low Annexin V staining in treated group - this compound concentration is too low or incubation time is too short to induce apoptosis- Reagents are expired or were stored improperly- Incorrect buffer used- Perform a dose-response and time-course experiment to determine optimal conditions.- Use fresh reagents and verify storage conditions.- Ensure a calcium-containing binding buffer is used for Annexin V staining.[16][17][18]
High background fluorescence - Inadequate washing- Non-specific antibody binding- Increase the number of wash steps.- Include a blocking step if necessary.[15]
NRF2 Pathway Analysis (Western Blot)
IssuePossible Cause(s)Recommended Solution(s)
No NRF2 band detected, even in positive controls - Low NRF2 expression in the chosen cell line- Ineffective antibody- Protein degradation- Use a positive control cell line known to express NRF2.- Use a validated antibody for NRF2 detection.[19]- Add protease inhibitors to your lysis buffer.
Weak NRF2 signal in nuclear extracts - Inefficient nuclear fractionation- Insufficient stimulation of NRF2 translocation- Verify the purity of your nuclear and cytoplasmic fractions using antibodies for specific markers (e.g., Lamin B1 for nuclear, Tubulin for cytoplasmic).- Optimize the concentration and incubation time with this compound.
Multiple non-specific bands - Antibody is not specific- High antibody concentration- Use a different, validated NRF2 antibody.- Titrate the primary antibody concentration.

Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[20][21][22][23]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative controls.[15][24][25][26][27]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation method (e.g., TrypLE, accutase) to avoid membrane damage. Centrifuge the cells and wash twice with cold PBS.[24]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[25]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[25][26]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[25]

NRF2 Nuclear Translocation Assay by Western Blot
  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by scraping and wash with cold PBS.

  • Nuclear and Cytoplasmic Fractionation: Use a commercial nuclear/cytoplasmic extraction kit or a well-established protocol to separate the nuclear and cytoplasmic fractions.[2]

  • Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NRF2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the nuclear NRF2 signal to a nuclear loading control (e.g., Lamin B1) and the cytoplasmic NRF2 signal to a cytoplasmic loading control (e.g., GAPDH or Tubulin).[14][28][29]

Visualizations

Cephaeline_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 NRF2 Keap1->Nrf2 Promotes Ubiquitination Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n NRF2 Nrf2->Nrf2_n Translocation Ub Ubiquitin ARE ARE GPX4 GPX4 ARE->GPX4 Transcription SLC7A11 SLC7A11 ARE->SLC7A11 Transcription Antioxidant_Response Decreased Antioxidant Response Lipid_ROS Increased Lipid ROS Antioxidant_Response->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Nucleus Nucleus Nrf2_n->ARE Binds to

Caption: this compound's signaling pathway leading to ferroptosis.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Select appropriate cell line) start->cell_culture treatment 2. This compound Treatment (Dose-response and time-course) cell_culture->treatment viability 3a. Cell Viability Assay (e.g., MTT) treatment->viability apoptosis 3b. Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western 3c. Pathway Analysis (e.g., NRF2 Western Blot) treatment->western data_analysis 4. Data Analysis (IC50, % apoptosis, protein levels) viability->data_analysis apoptosis->data_analysis western->data_analysis troubleshooting 5. Troubleshooting (Address inconsistencies) data_analysis->troubleshooting troubleshooting->treatment Refine Experiment end End troubleshooting->end Consistent Results

Caption: A typical experimental workflow for studying this compound.

Troubleshooting_Logic inconsistent_results Inconsistent Results Observed check_reagents 1. Check Reagents - this compound stock (age, storage) - Media and supplements - Assay kits (expiration) inconsistent_results->check_reagents check_cells 2. Check Cell Culture - Passage number - Confluency - Mycoplasma contamination inconsistent_results->check_cells check_protocol 3. Review Protocol - Pipetting accuracy - Incubation times - Cell seeding density inconsistent_results->check_protocol re_run 4. Re-run with Controls - Positive and negative controls - Vehicle controls check_reagents->re_run check_cells->re_run check_protocol->re_run analyze 5. Analyze New Data re_run->analyze consistent Results are Consistent analyze->consistent still_inconsistent Still Inconsistent analyze->still_inconsistent

Caption: A logical approach to troubleshooting inconsistent results.

References

Technical Support Center: Cephaeline Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from cephaeline in common fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a natural alkaloid found in the ipecacuanha plant and is structurally related to emetine.[1][2][3] It is known to possess biological activities, including the induction of histone H3 acetylation and the promotion of ferroptosis via NRF2 inhibition. The primary reason for its interference in fluorescence-based assays is its intrinsic fluorescence, or autofluorescence. This compound has a known excitation maximum at approximately 283 nm and an emission maximum at around 317 nm.[4] This inherent fluorescence can lead to false-positive signals, especially in assays that utilize fluorophores with overlapping spectral properties.

Q2: Which fluorescence-based assays are most likely to be affected by this compound interference?

Assays that use fluorophores with excitation and/or emission spectra in the ultraviolet (UV) or blue region of the spectrum are most susceptible to interference from this compound's autofluorescence. This includes, but is not limited to:

  • Assays using UV-excitable dyes: Such as DAPI and Hoechst stains for nuclear labeling.

  • Fluorescein-based assays: Fluorescein and its derivatives (e.g., FITC) have excitation and emission maxima that can be affected by the shoulder of this compound's emission spectrum.

  • Fluorescence Resonance Energy Transfer (FRET) assays: If the donor or acceptor fluorophore's spectrum overlaps with this compound's fluorescence, it can lead to inaccurate FRET efficiency calculations.[5]

  • Fluorescence Polarization (FP) assays: Autofluorescence from this compound can contribute to the total fluorescence intensity, potentially skewing the polarization readings.[6]

Q3: How can I determine if this compound is interfering with my assay?

The simplest method is to run a control experiment containing this compound at the desired concentration in your assay buffer without the fluorescent probe or substrate.[7] If you observe a significant fluorescence signal in the detection channel of your assay, it is likely that this compound is causing interference.

Troubleshooting Guides

Issue 1: High background fluorescence in the presence of this compound.

This is the most common issue and is likely due to this compound's intrinsic fluorescence.

Troubleshooting Workflow:

start High background fluorescence with this compound pre_read Perform a 'pre-read' of the assay plate with this compound alone start->pre_read is_interfering Is there significant fluorescence in the assay's detection channel? pre_read->is_interfering spectral_shift Option 1: Spectral Shift Switch to red-shifted fluorophores (e.g., Rhodamine, Cy5, Alexa Fluor 647) is_interfering->spectral_shift Yes increase_probe Option 2: Increase Probe Concentration Titrate the fluorescent probe to a higher concentration to increase the signal-to-noise ratio is_interfering->increase_probe Yes correction Option 3: Background Subtraction Measure the fluorescence of this compound alone and subtract this value from the experimental wells is_interfering->correction Yes orthogonal Option 4: Orthogonal Assay Use a non-fluorescence-based method (e.g., absorbance, luminescence, label-free) is_interfering->orthogonal Yes end Interference Mitigated is_interfering->end No spectral_shift->end increase_probe->end correction->end orthogonal->end

Caption: Troubleshooting workflow for high background fluorescence.

Detailed Steps:

  • Confirm Interference: Prepare a plate with your assay buffer and this compound at the final concentration used in your experiment, but without your fluorescent reporter. Read the plate on your fluorescence detector using the same settings as your main experiment. A significant signal confirms interference.

  • Spectral Shift: The most effective solution is often to move to fluorophores that excite and emit at longer wavelengths (red-shifted dyes).[5][6] The likelihood of compound autofluorescence decreases significantly at higher wavelengths.

  • Increase Probe Concentration: In some assays, like Fluorescence Polarization, increasing the concentration of the fluorescent tracer can improve the signal-to-background ratio and minimize the relative contribution of this compound's fluorescence.

  • Background Subtraction: If switching fluorophores is not feasible, a background subtraction can be performed. This involves preparing a parallel set of wells containing this compound at the same concentration as the experimental wells but without the assay's fluorescent components. The average fluorescence from these control wells is then subtracted from the experimental wells.

  • Orthogonal Assays: Consider using an alternative, non-fluorescence-based detection method to validate your findings. Options include absorbance-based assays, luminescence assays, or label-free technologies.

Issue 2: this compound appears to inhibit/activate my target in a fluorescence-based assay, but this is not confirmed by other methods.

This could be due to fluorescence quenching or enhancement by this compound, rather than a true biological effect.

Troubleshooting Protocol:

  • Perform a Quenching/Enhancement Assay:

    • Prepare a solution of your fluorescent probe at the final assay concentration.

    • In a multi-well plate, add a constant volume of the fluorescent probe solution to each well.

    • Add a serial dilution of this compound to the wells.

    • Incubate for the same duration as your main assay.

    • Measure the fluorescence intensity.

    • A dose-dependent decrease in fluorescence suggests quenching, while an increase suggests enhancement.

  • Data Correction: If quenching is observed, you may be able to correct your experimental data using the following formula: Corrected Fluorescence = Raw Fluorescence / (1 - Percent Quenching) Where Percent Quenching is determined from your quenching assay at the corresponding this compound concentration.

  • Change Assay Format: If significant quenching or enhancement is observed, it is highly recommended to switch to an orthogonal assay for hit validation.

Data Presentation

Table 1: Spectral Properties of this compound and Common Fluorophores

Compound/DyeExcitation Max (nm)Emission Max (nm)Potential for Interference with this compound
This compound ~283 ~317 -
DAPI~358~461High
Hoechst 33258~350~461High
Fluorescein (FITC)~494~518Moderate
Rhodamine B~555~580Low
Cy5~649~670Very Low
Alexa Fluor 647~650~668Very Low

Experimental Protocols

Protocol 1: Determining this compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of this compound under specific assay conditions.

Materials:

  • This compound stock solution

  • Assay buffer

  • Multi-well plates (black, clear bottom recommended for cell-based assays)

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, covering the concentration range to be used in the main experiment.

  • Add a fixed volume of each this compound dilution to the wells of the multi-well plate. Include wells with assay buffer only as a blank.

  • Incubate the plate under the same conditions (temperature, time) as the main assay.

  • Using the fluorescence plate reader, perform a spectral scan to determine the excitation and emission maxima of this compound in your assay buffer. If a spectral scan is not possible, use the filter set corresponding to your assay's fluorophore.

  • Measure the fluorescence intensity at the emission wavelength of your assay's fluorophore.

  • Subtract the average fluorescence of the blank wells from all other readings.

  • Plot the background-subtracted fluorescence intensity against the this compound concentration.

Signaling Pathway Considerations

This compound has been shown to impact cellular signaling, notably through the induction of histone H3 acetylation and inhibition of NRF2, which is involved in the cellular stress response and can influence pathways like PI3K/Akt. When studying these or related pathways using fluorescence-based readouts, it is crucial to be aware of the potential for direct assay interference.

PI3K/Akt Signaling Pathway

Fluorescence-based assays for the PI3K/Akt pathway often rely on fluorescently labeled antibodies in techniques like immunofluorescence or FRET-based biosensors to detect phosphorylation events (e.g., p-Akt).

cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Regulates Fluorescence Fluorescence-Based Detection of p-Akt pAkt->Fluorescence This compound This compound (Potential Interference) This compound->Fluorescence Autofluorescence Quenching

Caption: Potential interference of this compound in PI3K/Akt pathway assays.

Researchers using fluorescent readouts for Akt phosphorylation should perform the autofluorescence and quenching controls described above to ensure that any observed changes are due to biological activity and not assay artifacts.

References

Technical Support Center: Managing Cephaeline-Induced Cell Stress in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cephaeline in long-term cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cell stress?

A1: this compound induces multifaceted cellular stress primarily through three interconnected mechanisms:

  • Unfolded Protein Response (UPR): this compound can lead to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering the UPR.

  • Oxidative Stress: The compound has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components. This is often linked to the modulation of the Nrf2/Keap1 pathway.

  • Apoptosis and Ferroptosis: Prolonged or high-concentration exposure to this compound can initiate programmed cell death pathways, including caspase-dependent apoptosis and iron-dependent ferroptosis, by inhibiting NRF2.[1]

Q2: How does this compound's stability in culture medium affect long-term experiments?

A2: The stability of this compound in culture medium can impact its effective concentration over time. For long-term experiments, it is crucial to consider the compound's half-life in your specific culture conditions. It is recommended to perform a stability test or to replenish the this compound-containing medium every 48-72 hours to maintain a consistent concentration.

Q3: Can cells develop resistance to this compound over long-term exposure?

A3: While not extensively documented for this compound specifically, it is possible for cell populations to develop resistance to cytotoxic compounds over extended periods through selection of resistant clones. If you observe a decrease in this compound's efficacy over time, consider performing regular checks of your cell line's sensitivity (e.g., IC50 determination) and consider using a fresh stock of cells if resistance is suspected.

Q4: What are the expected morphological changes in cells treated with this compound long-term?

A4: Cells undergoing this compound-induced stress may exhibit several morphological changes, including rounding, detachment from the culture surface, membrane blebbing (a sign of apoptosis), and the appearance of intracellular vacuoles. These changes should be monitored and documented as part of your experimental observations.

Troubleshooting Guides

Issue 1: Excessive Cell Death in Early Stages of a Long-Term Experiment
Possible Cause Suggested Solution
Initial this compound concentration is too high. Perform a dose-response study to determine the optimal sub-lethal concentration for your specific cell line and experimental duration. Start with a concentration below the 24-hour IC50 value.
Cell seeding density is too low. Low cell density can make cells more susceptible to stress. Increase the initial seeding density to promote cell-cell contact and survival signaling.
Inadequate adaptation period. Gradually introduce this compound to the culture medium over several days to allow cells to adapt to the initial stress.
Issue 2: Gradual Decline in Cell Viability and Proliferation Over Several Weeks
Possible Cause Suggested Solution
Accumulation of toxic metabolites. Increase the frequency of media changes (e.g., every 24-48 hours) to remove metabolic waste and replenish nutrients. Consider a partial media change to minimize stress on the cells.
Chronic oxidative stress. Supplement the culture medium with antioxidants such as N-acetylcysteine (NAC) or Vitamin E (α-tocopherol) to mitigate ROS-induced damage.[2][3] Titrate the antioxidant concentration to avoid any pro-oxidant effects.[3]
Persistent UPR activation leading to apoptosis. Consider using a chemical chaperone like 4-phenylbutyrate (4-PBA) at a low concentration to help alleviate ER stress.[4] However, be aware of potential off-target effects.
Nutrient depletion in the culture medium. Use a richer culture medium formulation or supplement with additional amino acids and vitamins to support cell health under chronic stress.
Issue 3: Inconsistent or Irreproducible Results in Long-Term Assays
Possible Cause Suggested Solution
Inconsistent this compound concentration. Prepare a large batch of this compound stock solution and aliquot for single use to avoid repeated freeze-thaw cycles. Ensure thorough mixing when adding to the culture medium.
Cell line drift or contamination. Regularly perform cell line authentication (e.g., STR profiling). Test for mycoplasma contamination, as it can significantly alter cellular responses to stress.
Variability in experimental conditions. Maintain strict consistency in all experimental parameters, including incubation times, media change schedules, cell passage number, and reagent lots.

Data Presentation: this compound IC50 Values

The following table summarizes reported IC50 values for this compound in different cancer cell lines, providing a reference for designing experiments.

Cell LineTreatment DurationIC50 ConcentrationAssay Method
H460 (Lung Cancer)24 hours88 nMCCK-8
H460 (Lung Cancer)48 hours58 nMCCK-8
H460 (Lung Cancer)72 hours35 nMCCK-8
A549 (Lung Cancer)24 hours89 nMCCK-8
A549 (Lung Cancer)48 hours65 nMCCK-8
A549 (Lung Cancer)72 hours43 nMCCK-8
UM-HMC-1 (Mucoepidermoid Carcinoma)Not Specified0.16 µMMTT
UM-HMC-2 (Mucoepidermoid Carcinoma)Not Specified2.08 µMMTT
UM-HMC-3A (Mucoepidermoid Carcinoma)Not Specified0.02 µMMTT

Data compiled from references[1][5].

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[6][7][8]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired duration. Include untreated control wells.

  • After treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

Detection of Apoptosis using Annexin V-FITC Staining

This protocol is based on standard Annexin V-FITC apoptosis detection methods.[9][10][11][12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating with this compound for the desired time. Include positive and negative controls.

  • Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.

Measurement of Intracellular ROS using DCFDA

This protocol is a standard procedure for measuring ROS with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[1][5][13][14][15]

Materials:

  • DCFDA (or H2DCFDA)

  • Serum-free medium

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Wash the cells with serum-free medium.

  • Load the cells with 10-20 µM DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with serum-free medium to remove excess probe.

  • Treat the cells with this compound. Include a positive control (e.g., H2O2) and a negative control.

  • Measure the fluorescence intensity at an excitation/emission of ~485/535 nm at different time points.

Signaling Pathways and Experimental Workflows

Cephaeline_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus This compound This compound ER_Stress ER Stress (Misfolded Proteins) This compound->ER_Stress induces ATF6a_inactive ATF6α (inactive) ER_Stress->ATF6a_inactive activates ATF6a_active ATF6α (active fragment) ATF6a_inactive->ATF6a_active translocation & cleavage UPR_Genes UPR Target Genes (e.g., Chaperones) ATF6a_active->UPR_Genes upregulates transcription

Caption: this compound-induced Unfolded Protein Response (UPR) via ATF6α.

Cephaeline_Oxidative_Stress_Apoptosis This compound This compound Keap1 Keap1 This compound->Keap1 modulates ROS Increased ROS This compound->ROS induces Nrf2 Nrf2 Keap1->Nrf2 inhibits degradation Nrf2->ROS regulates (complex) Mitochondria Mitochondria ROS->Mitochondria damages Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound, Oxidative Stress, and Mitochondrial Apoptosis.

Cephaeline_Ferroptosis_Pathway This compound This compound NRF2 NRF2 This compound->NRF2 inhibits GPX4 GPX4 NRF2->GPX4 downregulates SLC7A11 SLC7A11 NRF2->SLC7A11 downregulates Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS inhibits SLC7A11->GPX4 provides substrate Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound-induced Ferroptosis via NRF2 Inhibition.

Experimental_Workflow_Long_Term_this compound Start Start: Seed Cells Treatment Initiate this compound Treatment (sub-lethal concentration) Start->Treatment Monitoring Daily Morphological Assessment Treatment->Monitoring Media_Change Regular Media Change with fresh this compound Monitoring->Media_Change Media_Change->Monitoring continue treatment Assay_Point Time-Point for Assay Media_Change->Assay_Point Viability Cell Viability (MTT Assay) Assay_Point->Viability Apoptosis_ROS Apoptosis/ROS (Flow Cytometry) Assay_Point->Apoptosis_ROS End End of Experiment Viability->End Apoptosis_ROS->End

Caption: Workflow for Long-Term this compound Experiments.

References

Lot-to-lot variability considerations for commercial Cephaeline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the use of commercial Cephaeline, with a specific focus on addressing lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a natural alkaloid found in the roots of Cephaelis ipecacuanha and other plant species.[1][2] It is chemically related to emetine.[2] In research, this compound is investigated for several biological activities, including:

  • Antiviral Properties: It shows potent inhibition of viruses like Zika (ZIKV) and Ebola (EBOV).[1]

  • Anticancer Activity: It can induce a form of programmed cell death called ferroptosis by inhibiting NRF2, making it a subject of interest in lung cancer research.[1] It has also been shown to reduce the viability and proliferation of mucoepidermoid carcinoma (MEC) cells.[1][3]

  • Epigenetic Regulation: this compound is known to induce the acetylation of histone H3, suggesting a role in epigenetic modification.[1][3]

Q2: What is lot-to-lot variability and why is it a significant concern for a natural product like this compound?

Lot-to-lot variability refers to the differences in the analytical performance and physicochemical properties of a reagent from one manufacturing batch to the next.[4][5] This is a critical concern for natural products like this compound because its source material, the Ipecac root, can have varying concentrations of alkaloids due to factors like plant genetics, harvesting time, and drying procedures.[6][7] This can lead to differences in purity, impurity profiles, and the ratio of related alkaloids (like emetine) between different commercial lots.[7] Such variability can significantly impact experimental reproducibility, leading to inconsistent results over time.[8]

Q3: What are the primary sources of lot-to-lot variability in commercial this compound?

The variability in commercial this compound can stem from several factors throughout the manufacturing and supply chain:

  • Source Material: Differences in the geographical origin, cultivation, and harvesting time of the Cephaelis ipecacuanha plant can alter the initial alkaloid composition.[6]

  • Extraction and Purification Process: Minor changes in manufacturing processes, such as solvent ratios or purification columns, can lead to different impurity profiles between batches.[4]

  • Stability and Storage: this compound's stability can be affected by factors like temperature, pH, light, and oxidation.[9][10] Inappropriate transportation or storage conditions can lead to degradation, altering the product's potency and purity.[4][10]

  • Residual Solvents and Counter-ions: The final product may be a salt (e.g., hydrochloride), and variations in residual solvents or the salt form can affect solubility and activity.

Q4: What documentation should I review from a supplier when purchasing a new lot of this compound?

When you receive a new lot of this compound, you should always request and carefully review the Certificate of Analysis (CoA) . This document provides lot-specific quality control information. Key parameters to check are summarized in the table below.

ParameterDescriptionWhy It's Important
Purity (e.g., by HPLC) The percentage of this compound in the material. A common purity level for research-grade compounds is >98% or >99%.[1]Ensures you are working with the active compound and not a mixture. A lower-than-expected purity can lead to weaker biological effects.
Identity Confirmation Methods used to confirm the chemical structure (e.g., Mass Spectrometry, NMR).Verifies that the compound is indeed this compound.
Appearance A description of the physical state (e.g., White solid, crystalline powder).[2]A change in appearance from the expected form could indicate degradation or contamination.
Solubility Solvents in which the compound is soluble (e.g., Soluble in ethanol).[2]Critical for preparing stock solutions correctly and ensuring the compound is fully dissolved for experiments.
Related Alkaloids (e.g., Emetine) The percentage of closely related impurities, such as emetine.Emetine has its own biological activities that could confound experimental results if present in significant quantities.[11]
Date of Manufacture/Retest Date The date the lot was produced and the date by which it should be re-analylated to ensure it still meets specifications.Helps ensure the product has not degraded due to age.

Troubleshooting Guide

Problem: My experimental results (e.g., IC50, cell viability) are inconsistent after switching to a new lot of this compound.

This is a classic sign of lot-to-lot variability. It is crucial to qualify each new lot before using it in critical experiments to ensure consistency.

Solution: New Lot Qualification Workflow

Follow this workflow to validate a new lot of this compound against a previously validated lot or a reference standard.

G cluster_workflow Workflow for Qualifying a New this compound Lot A Receive New Lot B Visual Inspection (Color, Appearance) A->B C Review Certificate of Analysis (CoA) B->C D Prepare Stock Solutions (New vs. Old Lot) C->D E Analytical Comparison (e.g., HPLC) D->E F Side-by-Side Functional Assay (e.g., Cell Viability) E->F G Data Consistent? F->G H Accept New Lot for Use G->H Yes I Reject Lot & Contact Supplier G->I No J Document Results H->J I->J

Caption: A logical workflow for the validation and acceptance of a new commercial lot of this compound.

Step 1: Visual Inspection and Documentation Review Compare the physical appearance of the new lot to the old one. Review the CoA for any significant differences in purity or impurity profiles.

Step 2: Analytical Verification (HPLC) Perform a comparative High-Performance Liquid Chromatography (HPLC) analysis. This is the most reliable method to quantitatively assess purity and compare the chemical fingerprint of the new lot to your old, trusted lot or a reference standard.[6][12] An example protocol is provided in Appendix B. Your goal is to confirm that the retention time of the main peak matches and that the purity and impurity profiles are within acceptable limits.

Step 3: Functional Assay Comparison Run a simple, robust functional assay in parallel. For example, perform a dose-response cell viability assay using both the old and new lots on the same cell line and under identical conditions. The resulting IC50 values should be comparable.

If the analytical and functional data are consistent, the lot can be accepted. If not, contact the supplier with your data to request a replacement.

Problem: My this compound stock solution appears cloudy, has changed color, or I see particulates.

This may indicate solubility issues or chemical degradation.

Solution: Check Storage and Handling Procedures
  • Confirm Correct Solvent: Ensure you are using a solvent in which this compound is highly soluble, as indicated by the supplier or literature (e.g., DMSO, Ethanol).[1][2]

  • Assess Storage Conditions: this compound, like many alkaloids, should be stored protected from light and at recommended temperatures (e.g., 4°C for short-term, -20°C for long-term solution storage) to prevent degradation.[6][9] High temperatures and light exposure can accelerate the breakdown of the compound.[10]

  • Perform a Solubility Test: Try preparing a small, fresh solution. Ensure the compound is fully dissolved using vortexing or sonication if necessary. If it remains insoluble or cloudy at the desired concentration, this could be a characteristic of that specific lot, and you may need to adjust your stock concentration.

  • Do Not Use if Degradation is Suspected: If you suspect the compound has degraded (e.g., significant color change), it is best to discard it and use a fresh vial, as degradation products could produce confounding biological effects or be toxic to cells.

Appendices

Appendix A: Key Signaling Pathways of this compound

The diagram below illustrates the proposed mechanism of action for this compound's anticancer effects through the induction of ferroptosis and its role in histone acetylation.[1][3]

G This compound This compound NRF2 NRF2 This compound->NRF2 inhibits Acetylation H3K9 Acetylation This compound->Acetylation induces AntioxidantGenes Antioxidant Genes (GPX4, SLC7A11) NRF2->AntioxidantGenes activates Ferroptosis Ferroptosis (Cell Death) AntioxidantGenes->Ferroptosis inhibits Histone Histone H3 Histone->Acetylation Epigenetic Epigenetic Modulation Acetylation->Epigenetic

Caption: this compound's dual mechanism involving NRF2 inhibition to induce ferroptosis and induction of histone H3 acetylation.

Appendix B: Experimental Protocol - HPLC Analysis of this compound

This protocol provides a general method for the quantitative analysis of this compound purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][13] This method should be validated in your laboratory.

1. Objective: To determine the purity of a this compound lot and compare its chromatographic profile to a reference standard or a previous lot.

2. Materials and Reagents:

  • This compound (new lot and reference/old lot)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Phosphoric Acid or Trifluoroacetic Acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions: The following table outlines typical starting conditions for this compound analysis. Optimization may be required.

ParameterRecommended Condition
HPLC System UHPLC or HPLC with UV/DAD or Fluorescence Detector
Column C18 reversed-phase column (e.g., Acclaim™ 120 C18, 4.6 x 150 mm, 5 µm)[6]
Mobile Phase A 0.1% Phosphoric Acid or 0.08% TFA in Water[6][13]
Mobile Phase B Acetonitrile or a mixture of Acetonitrile:Methanol[6][13]
Gradient A time-based gradient from high aqueous (e.g., ~88% A) to high organic (e.g., 100% B) over 20-30 minutes to elute all compounds.[6][13]
Flow Rate 1.0 mL/min[13]
Column Temperature 40°C[6]
Detection Wavelength Diode Array Detector (DAD) at 285 nm or Fluorescence Detector (Excitation: 285 nm, Emission: 316 nm).[6][13]
Injection Volume 5-10 µL[6]

4. Sample Preparation:

  • Accurately weigh and dissolve this compound powder in a suitable solvent (e.g., Methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution with the initial mobile phase composition to a working concentration within the linear range of the detector (e.g., 10-50 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • Prepare samples for the new lot and the reference/old lot in the same manner.

5. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of this compound using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Compare the retention time, peak shape, and purity percentage of the new lot directly with the reference/old lot. The retention times should be nearly identical, and the purity should be within an acceptable range (e.g., ±1%) of the reference. Pay close attention to the impurity profile (the number and size of minor peaks).

References

Preventing precipitation of Cephaeline in working solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Cephaeline in working solutions.

Troubleshooting Guide

This guide addresses common issues related to this compound precipitation during experimental workflows.

Issue: Precipitate forms immediately upon dissolving this compound free base in an aqueous buffer.

Question Answer
What is the likely cause? This compound free base has very low aqueous solubility. Direct dissolution in neutral or alkaline aqueous buffers often leads to immediate precipitation.
How can I resolve this? 1. Use this compound Hydrochloride: The hydrochloride salt of this compound exhibits significantly higher aqueous solubility than the free base. 2. pH Adjustment: this compound is a weak base and is more soluble in acidic conditions. Prepare your working solution in a slightly acidic buffer (e.g., pH 3-5). A patent for extracting this compound suggests adjusting the pH to 3-5 after dissolving in an organic solvent, before lyophilization to obtain the hydrochloride salt, indicating its stability and solubility in this pH range.[1] 3. Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer.[2]

Issue: Precipitate forms when diluting a this compound stock solution (in organic solvent) into cell culture media or a physiological buffer.

Question Answer
What is the likely cause? The sudden change in solvent polarity and pH upon dilution can cause the less soluble free base to precipitate out of the solution. This is a common issue with weakly basic compounds.
How can I prevent this? 1. Lower the Stock Concentration: Using a more dilute stock solution can help prevent precipitation upon dilution. 2. Stepwise Dilution: Dilute the stock solution gradually into the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing. 3. Pre-acidify the Aqueous Medium: If your experimental conditions permit, slightly acidifying the cell culture media or buffer before adding the this compound stock can help maintain its solubility. 4. Incorporate a Surfactant: For certain applications, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 80) in the final working solution can help maintain solubility.

Issue: The prepared this compound solution appears cloudy or forms a precipitate over time, especially during storage.

Question Answer
What are the potential causes? 1. Temperature Effects: Changes in temperature can affect solubility, with many compounds being less soluble at lower temperatures. 2. pH Instability: The pH of the solution may change over time due to absorption of atmospheric CO₂, leading to precipitation. 3. Concentration Above Saturation: The initial concentration may be too high for long-term stability in the chosen solvent system.
How can I improve stability? 1. Optimize Storage Conditions: Store stock solutions at -20°C or -80°C as recommended by suppliers. For working solutions, fresh preparation is often best. 2. Buffer Choice: Use a buffer with sufficient buffering capacity to maintain a stable pH. 3. Use of Stabilizers: For long-term storage, consider the use of precipitation inhibitors such as polymers (e.g., HPMC, PVP), which can help maintain a supersaturated state. However, the compatibility of these agents with your specific assay must be verified.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a stock solution of this compound?

A1: For preparing a concentrated stock solution, Dimethyl Sulfoxide (DMSO) or ethanol are commonly used. This compound is slightly soluble in these organic solvents. It is crucial to first prepare a clear stock solution before diluting it into aqueous buffers.

Q2: At what pH is this compound most soluble?

A2: As a weak base, this compound's solubility is significantly increased in acidic conditions (pH below its pKa). While specific data across a full pH range is limited, its hydrochloride salt form suggests good solubility in the acidic range (pH 3-5).[1] Interestingly, as a phenolic alkaloid, it can also form a salt and dissolve in alkaline water, with some extraction methods utilizing a pH of 10-12.[1] However, for most biological experiments, a slightly acidic to neutral pH is aimed for in the final working solution, making the use of an acidic stock solution or the hydrochloride salt preferable.

Q3: Can I dissolve this compound directly in water?

A3: Dissolving this compound free base directly in water is not recommended due to its very low aqueous solubility (predicted to be around 0.00282 mg/mL). This compound hydrochloride is more water-soluble.

Q4: My this compound solution precipitated. Can I still use it after vortexing?

A4: It is not advisable to use a solution that has precipitated. The concentration of the supernatant will be lower than intended, leading to inaccurate experimental results. The troubleshooting steps above should be followed to prepare a new, stable solution.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions, typically in an organic solvent like DMSO, should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility and Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Chemical Formula C₂₈H₃₈N₂O₄[3]
Molar Mass 466.62 g/mol [3]
Appearance White silky crystals[3]
pKa (predicted) 9.23 - 9.90 (weak base)
Water Solubility 0.00282 mg/mL (predicted for free base)
Solubility in Organic Solvents Slightly soluble in acetonitrile, chloroform, ethanol, and methanol.
Solubility of Hydrochloride Salt More soluble in aqueous solutions than the free base.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (free base or hydrochloride salt)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 4.67 mg of this compound free base (or 5.03 mg of this compound hydrochloride) and place it in a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO (from Protocol 1)

    • Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile conical tube

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile conical tube, add 9.99 mL of the pre-warmed cell culture medium.

    • Add 10 µL of the 10 mM this compound stock solution to the cell culture medium. Crucially, add the stock solution dropwise while gently vortexing or swirling the tube to ensure rapid dispersion and prevent localized high concentrations that could lead to precipitation.

    • The final concentration of DMSO in the working solution will be 0.1%. Ensure this concentration is compatible with your cell line.

    • Use the working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.

Visualizations

G Troubleshooting this compound Precipitation start Start: Preparing this compound Solution precipitate Precipitation Observed? start->precipitate dissolving During initial dissolution? precipitate->dissolving Yes end_node Stable Solution precipitate->end_node No diluting During dilution into aqueous buffer? dissolving->diluting No sol1 Use this compound HCl salt dissolving->sol1 Yes sol2 Use acidic buffer (pH 3-5) dissolving->sol2 Yes sol3 Prepare stock in DMSO/Ethanol dissolving->sol3 Yes storage During storage? diluting->storage No sol4 Lower stock concentration diluting->sol4 Yes sol5 Dilute stepwise with vortexing diluting->sol5 Yes sol6 Store at -20°C or -80°C storage->sol6 Yes sol7 Prepare fresh working solutions storage->sol7 Yes storage->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node sol5->end_node sol6->end_node sol7->end_node

Caption: Troubleshooting workflow for this compound precipitation.

G Factors Influencing this compound Solubility cluster_factors Factors cluster_solutions Solutions for Increased Solubility This compound This compound (Weak Base) pH pH This compound->pH solvent Solvent System This compound->solvent form Chemical Form This compound->form acidic_pH Acidic pH (e.g., pH 3-5) Protonation to form soluble cation pH->acidic_pH co_solvent Organic Co-solvents (e.g., DMSO, Ethanol) solvent->co_solvent hcl_salt Hydrochloride Salt (this compound HCl) form->hcl_salt acidic_pH->this compound co_solvent->this compound hcl_salt->this compound

Caption: Key factors and strategies to enhance this compound solubility.

References

Technical Support Center: Deconvoluting the Effects of Cephaeline and its Analog Emetine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with the ipecac alkaloids, Cephaeline and emetine. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you differentiate the biological effects of these two structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary structural difference between this compound and emetine?

A1: this compound and emetine are structurally very similar, with the key difference being a methoxyl group (-OCH3) on the isoquinoline ring system. Emetine possesses this methoxyl group, whereas this compound has a hydroxyl group (-OH) at the corresponding position.[1][2][3] This seemingly minor difference can influence their biological activity and toxicity.

Q2: What is the principal mechanism of action for both this compound and emetine?

A2: Both this compound and emetine are potent inhibitors of protein synthesis in eukaryotic cells.[1][2] They achieve this by binding to the 40S ribosomal subunit, thereby interfering with the translocation step of polypeptide chain elongation.

Q3: How do the potencies of this compound and emetine compare?

A3: While both are highly potent, some studies suggest that this compound can be more potent than emetine in certain contexts. For example, this compound has been reported to be twice as potent as an emetic.[1] However, their relative potency can vary depending on the specific biological effect being measured (e.g., antiviral, anticancer) and the experimental system used.

Q4: Are there known differences in their effects on cellular signaling pathways?

A4: Both compounds have been shown to modulate multiple signaling pathways, including the MAPK, PI3K/AKT, Wnt/β-catenin, and Hippo pathways. Emetine, for instance, has been observed to inhibit ERK activation while stimulating p38 MAPK activation.[4][5] Distinguishing the specific effects of each analog on these pathways often requires careful dose-response studies and comparative analysis.

Q5: Is there a significant difference in the toxicity of this compound and emetine?

A5: The hydroxyl group in this compound is thought to make it less cytotoxic than emetine in some instances.[4] However, both compounds exhibit significant toxicity, particularly cardiotoxicity at higher doses, which has limited their clinical use.[5] Comparative in vivo toxicity studies are crucial for a definitive answer in specific models.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values between experiments.

  • Possible Cause 1: Cell density and growth phase. The sensitivity of cells to cytotoxic agents can be influenced by their density and metabolic state.

    • Solution: Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the time of drug treatment for all experiments.[6]

  • Possible Cause 2: Drug stability and solvent effects. The stability of this compound and emetine in culture media and the concentration of the solvent (e.g., DMSO) can affect experimental outcomes.

    • Solution: Prepare fresh drug dilutions for each experiment. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs) to account for any solvent-induced effects.

  • Possible Cause 3: Purity of the compounds. Impurities in the drug stocks can lead to variable results.

    • Solution: Use highly purified this compound and emetine and verify their purity if possible.

Issue 2: Difficulty in differentiating the effects on a specific signaling pathway.

  • Possible Cause 1: Off-target effects. At higher concentrations, both drugs may have off-target effects that can confound the interpretation of results.

    • Solution: Perform dose-response experiments and use the lowest effective concentration to minimize off-target effects. Compare the effects of both analogs across a range of concentrations to identify differential responses.

  • Possible Cause 2: Crosstalk between signaling pathways. The signaling pathways affected by these compounds are interconnected.

    • Solution: In addition to analyzing the primary pathway of interest, investigate key nodes in related pathways to understand the broader signaling network response. Use specific inhibitors of upstream or downstream components of the pathway to confirm the specificity of the observed effects.

Issue 3: High background in Western blot analysis of signaling proteins.

  • Possible Cause 1: Non-specific antibody binding.

    • Solution: Optimize the antibody concentrations and blocking conditions. Ensure adequate washing steps are performed. Consider using a different antibody if the problem persists.

  • Possible Cause 2: Cell lysis and sample preparation issues.

    • Solution: Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve the phosphorylation status of signaling proteins. Ensure complete cell lysis and accurate protein quantification.

Comparative Data

Antiviral Activity (IC50 Values)
VirusCell LineThis compound IC50 (µM)Emetine IC50 (µM)Reference
SARS-CoV-2Vero E60.01230.00771[4][7]
Zika Virus (ZIKV)-< 0.042< 0.042[8]
Ebola Virus (EBOV)Vero E6-0.0169[8]
Vaccinia VirusBSC400.06 (IC99)0.1 (IC99)[4]
Anticancer Activity (IC50 Values)
Cell LineCancer TypeThis compound IC50 (µM)Emetine IC50 (µM)Reference
UM-HMC-1Mucoepidermoid Carcinoma0.16-[9]
UM-HMC-2Mucoepidermoid Carcinoma2.08-[9]
UM-HMC-3AMucoepidermoid Carcinoma0.02-[9]
In Vitro Toxicity (LD50 Values)
OrganismRoute of AdministrationLD50 (mg/kg)Reference
RatOral (Crude Ipecac Extract)500[1][2][3]

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol is adapted for adherent cells to determine the concentration of this compound or emetine that inhibits cell growth by 50%.

Materials:

  • This compound and Emetine stock solutions (in DMSO)

  • Adherent cells in logarithmic growth phase

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and emetine in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Analysis of Signaling Pathways by Western Blot

This protocol outlines the general steps to analyze the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.

Materials:

  • This compound and Emetine

  • Cells of interest

  • Cell culture plates

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to attach. Treat with various concentrations of this compound and emetine for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways

Signaling_Pathways cluster_MAPK MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_Hippo Hippo Pathway GrowthFactors GrowthFactors RTK RTK GrowthFactors->RTK Bind GRB2_SOS GRB2_SOS RTK->GRB2_SOS Activate Ras Ras GRB2_SOS->Ras Activate Raf Raf Ras->Raf Activate MEK MEK Raf->MEK Phosphorylate ERK ERK MEK->ERK Phosphorylate TranscriptionFactors_MAPK TranscriptionFactors_MAPK ERK->TranscriptionFactors_MAPK Activate Proliferation_Survival Proliferation_Survival TranscriptionFactors_MAPK->Proliferation_Survival Promote Cephaeline_Emetine_MAPK This compound / Emetine Cephaeline_Emetine_MAPK->ERK Inhibit p38_MAPK p38 MAPK Cephaeline_Emetine_MAPK->p38_MAPK Activate GrowthFactors_PI3K GrowthFactors_PI3K RTK_PI3K RTK_PI3K GrowthFactors_PI3K->RTK_PI3K Bind PI3K PI3K RTK_PI3K->PI3K Activate PIP2_to_PIP3 PIP2_to_PIP3 PI3K->PIP2_to_PIP3 Phosphorylate PDK1 PDK1 PIP2_to_PIP3->PDK1 Recruit AKT AKT PDK1->AKT Phosphorylate mTOR mTOR AKT->mTOR Activate CellGrowth_Survival CellGrowth_Survival mTOR->CellGrowth_Survival Promote Cephaeline_Emetine_PI3K This compound / Emetine Cephaeline_Emetine_PI3K->AKT Inhibit Wnt Wnt Frizzled_LRP Frizzled_LRP Wnt->Frizzled_LRP Bind Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activate DestructionComplex APC/Axin/GSK3β Dishevelled->DestructionComplex Inhibit beta_catenin β-catenin beta_catenin_degradation beta_catenin_degradation DestructionComplex->beta_catenin_degradation Promote TCF_LEF TCF_LEF beta_catenin->TCF_LEF Activate Wnt_On Wnt ON Wnt_Off Wnt OFF TargetGeneExpression TargetGeneExpression TCF_LEF->TargetGeneExpression Induce Cephaeline_Emetine_Wnt This compound / Emetine Cephaeline_Emetine_Wnt->beta_catenin Inhibit CellContact CellContact MST1_2 MST1_2 CellContact->MST1_2 Activate LATS1_2 LATS1_2 MST1_2->LATS1_2 Phosphorylate YAP_TAZ_phosphorylation YAP_TAZ_phosphorylation LATS1_2->YAP_TAZ_phosphorylation Phosphorylate YAP_TAZ YAP/TAZ YAP_TAZ_degradation YAP_TAZ_degradation YAP_TAZ_phosphorylation->YAP_TAZ_degradation Promote TEAD TEAD YAP_TAZ->TEAD Activate Hippo_On Hippo ON Hippo_Off Hippo OFF TargetGeneExpression_Hippo TargetGeneExpression_Hippo TEAD->TargetGeneExpression_Hippo Induce Cephaeline_Emetine_Hippo This compound / Emetine Cephaeline_Emetine_Hippo->YAP_TAZ Inhibit

Caption: Overview of signaling pathways modulated by this compound and Emetine.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture (Select appropriate cell line) start->cell_culture drug_prep Drug Preparation (this compound & Emetine stocks) cell_culture->drug_prep ic50 Determine IC50 (MTT Assay) drug_prep->ic50 protein_synthesis Protein Synthesis Assay drug_prep->protein_synthesis western_blot Signaling Pathway Analysis (Western Blot) drug_prep->western_blot data_analysis Data Analysis & Comparison ic50->data_analysis protein_synthesis->data_analysis western_blot->data_analysis conclusion Conclusion & Further Experiments data_analysis->conclusion

Caption: General experimental workflow for deconvoluting the effects of this compound and Emetine.

References

Technical Support Center: The Impact of Cephaeline on Cell Morphology and Adherence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the effects of Cephaeline. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known effects on cells?

This compound is a natural alkaloid that has been shown to possess anti-cancer properties.[1][2] It can reduce the viability, growth, and migration of cancer cells.[1][2] Its mechanisms of action include the induction of histone H3 acetylation and the promotion of ferroptosis by targeting the NRF2 signaling pathway.[1][3][4]

Q2: I am observing unexpected changes in my cells' shape after this compound treatment. What could be the cause?

Changes in cell morphology can be a direct effect of this compound, potentially through its impact on the cytoskeleton, although this is an area requiring further investigation. However, other factors can also influence cell shape. Ensure you are using a consistent, optimized cell seeding density and that your cells are in the exponential growth phase during the experiment. Variations in confluency can significantly affect cell morphology. Also, verify the quality of your culture medium and supplements, as nutrient depletion or degradation can induce morphological changes. If you are using extracellular matrix (ECM) coatings, ensure they are applied evenly and have not dried out before seeding the cells.

Q3: My cells are detaching from the culture plate after treatment with this compound. How can I troubleshoot this?

Cell detachment can indicate cytotoxicity at the concentration of this compound you are using. It is crucial to determine the IC50 value for your specific cell line to identify an appropriate concentration range for your experiments. You can perform a dose-response experiment using a cell viability assay like the MTT or CCK-8 assay. If you are still observing detachment at sub-lethal concentrations, consider the following:

  • Sub-optimal Culture Conditions: Ensure your incubator has stable temperature and CO2 levels.

  • ECM Coating: For weakly adherent cell lines, using an appropriate ECM coating (e.g., collagen, fibronectin) can improve attachment.

  • Gentle Handling: When changing media or washing cells, do so gently to avoid dislodging them.

Q4: I am not seeing any effect of this compound on my cells. What should I check?

  • Compound Integrity: Ensure your this compound stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Confirm the reported sensitivity of your cell line or determine it empirically.

  • Treatment Duration: The effects of this compound may be time-dependent. Consider extending the treatment duration.

  • Assay Sensitivity: Ensure the assay you are using is sensitive enough to detect the expected changes.

Troubleshooting Guides

Cell Morphology Assessment
Problem Possible Cause Recommended Solution
Inconsistent cell shapes within the same treatment group Uneven cell seeding, leading to variations in local cell density.Ensure a single-cell suspension before seeding and use a consistent seeding density across all wells.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experiments or fill them with sterile PBS to maintain humidity.
Cells appear rounded and detached This compound concentration is too high, causing cytotoxicity.Perform a dose-response curve to determine the optimal, non-lethal concentration for your experiments.
Sub-optimal culture conditions.Check incubator temperature, CO2 levels, and humidity.
Difficulty in quantifying morphological changes Lack of appropriate tools for quantitative analysis.Utilize image analysis software like ImageJ/Fiji to measure parameters such as cell area, perimeter, and circularity.
Cell Adhesion Assays
Problem Possible Cause Recommended Solution
High background (non-specific cell attachment) Incomplete blocking of the plate surface.Ensure thorough blocking with a suitable agent (e.g., BSA) for an adequate amount of time.
Cells are clumping.Ensure a single-cell suspension before adding cells to the assay plate.
Low signal (poor cell adhesion) Cell viability is compromised.Check cell viability before starting the assay.
Inappropriate ECM coating for the cell type.Test different ECM proteins (e.g., collagen, fibronectin, laminin) to find the optimal one for your cells.
Insufficient incubation time for adhesion.Optimize the incubation time to allow for sufficient cell attachment.
High variability between replicates Inconsistent washing steps.Standardize the washing procedure to gently remove non-adherent cells without detaching adherent ones.
Uneven cell seeding.Ensure a homogenous cell suspension and accurate pipetting.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound on various cell lines.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineAssayIncubation TimeIC50 Value
UM-HMC-1 (Mucoepidermoid Carcinoma)MTT48h0.16 µM[2]
UM-HMC-2 (Mucoepidermoid Carcinoma)MTT48h2.08 µM[2]
UM-HMC-3A (Mucoepidermoid Carcinoma)MTT48h0.02 µM[2]
H460 (Lung Cancer)CCK-824h88 nM[4]
H460 (Lung Cancer)CCK-848h58 nM[4]
H460 (Lung Cancer)CCK-872h35 nM[4]
A549 (Lung Cancer)CCK-824h89 nM[4]
A549 (Lung Cancer)CCK-848h65 nM[4]
A549 (Lung Cancer)CCK-872h43 nM[4]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[2]

  • This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 30 µM) for 48 hours.[2] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., ethanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat with various This compound concentrations B->C D Add MTT solution (4h incubation) C->D E Solubilize formazan crystals D->E F Measure absorbance at 595 nm E->F G Calculate cell viability and IC50 F->G

Workflow for MTT Cell Viability Assay.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of this compound on cell migration.

  • Cell Seeding: Seed cells in a 24-well plate at a high density (e.g., 5 x 10^4 cells/well) to achieve a confluent monolayer within 24 hours.[2]

  • Scratch Creation: Once confluent, create a "scratch" or gap in the monolayer using a sterile 200 µl pipette tip.[2]

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • This compound Treatment: Add fresh medium containing this compound at the desired concentration (e.g., the IC50 value). Include a vehicle control.

  • Image Acquisition: Immediately acquire images of the scratch at time 0. Continue to capture images at regular intervals (e.g., 6, 12, 24, and 48 hours).[2]

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software. Calculate the percentage of wound closure over time.

Wound_Healing_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Imaging cluster_analysis Analysis A Seed cells to confluency B Create scratch with pipette tip A->B C Wash to remove debris B->C D Add this compound treatment C->D E Image scratch at time 0 D->E F Incubate and image at time intervals E->F G Measure wound closure over time F->G

Workflow for Wound Healing (Scratch) Assay.
Protocol 3: Immunofluorescence Staining for Actin Cytoskeleton and Vinculin

As there is currently limited direct evidence on this compound's effect on the actin cytoskeleton and focal adhesions, this protocol provides a method for researchers to investigate these potential effects.

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound at the desired concentration and for the desired time.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a primary antibody against Vinculin (a focal adhesion marker) diluted in the blocking solution for 1 hour at room temperature.

  • Secondary Antibody and Phalloidin Staining: Wash the cells and then incubate with a fluorescently labeled secondary antibody and a fluorescently conjugated Phalloidin (for F-actin staining) for 1 hour at room temperature, protected from light.

  • Nuclear Staining: (Optional) Counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Signaling Pathways

This compound-Induced Ferroptosis via the NRF2 Pathway

This compound has been shown to induce ferroptosis in lung cancer cells by inhibiting the NRF2 signaling pathway.[3] This leads to a downregulation of antioxidant genes like GPX4 and SLC7A11, resulting in an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

NRF2_Pathway This compound This compound NRF2 NRF2 This compound->NRF2 Inhibition GPX4 GPX4 NRF2->GPX4 regulates SLC7A11 SLC7A11 NRF2->SLC7A11 regulates Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Reduces SLC7A11->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

This compound's inhibition of NRF2 leading to ferroptosis.

This technical support center provides a foundation for researchers working with this compound. While much is known about its effects on cell viability and migration, its specific impact on cell morphology and the underlying cytoskeletal architecture remains an exciting area for future investigation. The protocols and troubleshooting guides provided here aim to facilitate these important studies.

References

Technical Support Center: Optimizing Cephaeline Extraction for Higher Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the extraction and purification of cephaeline.

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction of this compound, offering potential causes and actionable solutions to improve purity and yield.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield Incomplete extraction from the plant material.- Ensure the plant material (e.g., Ipecac root) is finely powdered to maximize surface area for solvent penetration.[1][2][3] - Optimize the number of extraction steps; experiments have shown that multiple extraction steps can improve yield.[1] - Consider using ultrasonic-assisted extraction (UAE) to enhance the efficiency of the extraction process.[2][3]
Degradation of this compound during extraction.- Avoid prolonged exposure to high temperatures. If using heat, ensure it is in a controlled warm water bath.[1] - Long drying times for the initial plant material can lead to alkaloid degradation by contaminating organisms.[1]
Inefficient solvent system.- Acidified ethanol (e.g., 1%-3% acid in 50-90% ethanol) has been shown to be effective for initial extraction.[2][3] - For liquid-liquid extraction, ethyl ether is a commonly used solvent.[1]
Low Purity of Final Product Co-extraction of emetine and other related alkaloids.- Implement a pH-gradient extraction. This compound and emetine have different basicities and can be separated by carefully adjusting the pH during the acid-base extraction steps. - Employ chromatographic separation techniques such as preparative High-Performance Liquid Chromatography (HPLC) for purification.[4]
Presence of impurities from the solvent or plant matrix.- Use high-purity solvents for all extraction and chromatography steps. - Incorporate a filtration step after the initial extraction to remove particulate matter.[1] - Utilize a reversed-phase polymer filler for enrichment and separation of the alkaloids.[4]
Difficulty in Separating this compound from Emetine Similar chemical structures and properties.- Optimize the mobile phase composition in HPLC. A common mobile phase consists of a buffer (e.g., 1-heptanesulfonic acid sodium salt) and methanol.[5][6] - Adjusting the pH of the mobile phase can significantly impact the retention times and improve separation.[5] - Preparative HPLC is a highly effective method for separating the two alkaloids to achieve high purity.[4]
Inconsistent Results Between Batches Variation in the quality of the raw plant material.- The concentration of this compound and emetine in Carapichea ipecacuanha can vary depending on the age of the plant at harvest. The highest alkaloid concentration is typically found when plants are harvested between 16 and 19 months.[1][7] - Ensure consistent drying procedures for the plant material, as this can affect alkaloid stability.[1]
Inconsistent experimental parameters.- Strictly control all experimental parameters, including solvent volumes, extraction times, temperature, and pH. - Use calibrated equipment for all measurements.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound extraction?

A1: The primary source of this compound is the root of Carapichea ipecacuanha (Ipecac).[1] For optimal results, the roots should be dried and finely powdered to increase the surface area for efficient extraction.[1][2][3] The alkaloid content can vary based on the age of the plant, with the highest concentrations typically found in plants harvested between 16 and 19 months.[1][7]

Q2: Which solvent system is best for the initial extraction of this compound?

A2: An effective method for the initial extraction is the use of acidified ethanol. A solution of 1-3% acid in 50-90% ethanol has been shown to be successful, often in conjunction with ultrasonic-assisted extraction.[2][3] Another commonly used solvent for extraction is ethyl ether, particularly after basifying the sample with ammonia.[1]

Q3: How can I effectively separate this compound from emetine?

A3: Separating this compound from emetine is a critical step for achieving high purity. This can be accomplished through:

  • Acid-Base Extraction: By carefully controlling the pH, you can selectively extract the alkaloids. After an initial extraction, the organic solvent is typically treated with an acidic solution (e.g., 0.5 N sulfuric acid) to protonate the alkaloids and bring them into the aqueous phase.[8]

  • Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating these closely related alkaloids.[4] Reversed-phase columns (e.g., C18) with a mobile phase consisting of a buffer and an organic modifier like methanol are commonly used.[5][6]

Q4: What are the optimal pH conditions for this compound extraction?

A4: The pH plays a crucial role in the extraction and purification of this compound.

  • For the initial extraction from the plant material, the mixture is often made alkaline (e.g., using 6N ammonium hydroxide) to deprotonate the alkaloids and increase their solubility in organic solvents like ethyl ether.[1]

  • During purification, the pH is adjusted to acidic levels (e.g., pH 3-5) to bring the alkaloids into an aqueous solution and later adjusted back to alkaline (e.g., pH 10-12) for back-extraction into an organic solvent.[2]

Q5: What analytical techniques are used to determine the purity of this compound?

A5: The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC).[1][9] A C18 column is often used with a mobile phase containing acetonitrile and an acidic aqueous solution (e.g., 0.08% trifluoroacetic acid).[1] Detection is commonly performed using a UV detector at around 283-285 nm or a fluorescence detector.[1][5] Thin Layer Chromatography (TLC) can also be used for qualitative analysis and to monitor the progress of the purification.[9][10]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction with Acidic Ethanol

This protocol is based on methods described for achieving high purity of this compound hydrochloride.[2][3]

  • Preparation of Plant Material: Pulverize dried Ipecac root to a fine powder.

  • Extraction:

    • To the powdered root, add 10-40 times the amount of an acidic ethanol solution (1-3% acid in 50-90% ethanol).

    • Perform ultrasonic extraction for 0.5-2 hours.

    • Centrifuge the resulting mixture and collect the supernatant.

  • Concentration and pH Adjustment:

    • Evaporate the majority of the ethanol from the supernatant under reduced pressure at 40-60 °C.

    • Adjust the pH of the concentrated solution to 10-12 using an appropriate base (e.g., ammonia solution).

  • Purification:

    • The resulting solution can then be subjected to further purification steps such as liquid-liquid extraction or chromatography. For final purification to hydrochloride salts, the pH is adjusted to 3-5 with hydrochloric acid before lyophilization.[2]

Protocol 2: Acid-Base Extraction with Ethyl Ether

This protocol is a classic method for the extraction of total alkaloids from Ipecac.[1][8]

  • Preparation of Plant Material: Weigh 3.75 g of finely powdered Ipecac root.

  • Initial Extraction:

    • Add 50 mL of ethyl ether to the powdered root in a flask and shake for 5 minutes.

    • Add 2.5 mL of 6N ammonium hydroxide and shake for an additional hour.

    • Add 2.5 mL of water and mix. Allow the mixture to settle.

  • Separation:

    • Filter the mixture, collecting the organic (ether) layer.

    • Wash the flask and filter with additional ethyl ether and combine all ether extracts.

  • Acid Extraction:

    • Evaporate the combined ether extracts to near dryness in a warm water bath.

    • Redissolve the residue in 5 mL of ether and add 10.0 mL of 0.1 N sulfuric acid.

    • Heat gently to remove all the ether, leaving the alkaloids in the acidic aqueous solution.

  • Further Purification: The resulting acidic solution containing the alkaloids can then be further purified using chromatographic methods.

Data Summary Tables

Table 1: Comparison of Extraction Parameters from a Patented Method [2][3]

Parameter Example 1 Example 2 Example 3
Solvent Volume (relative to plant material) 20x10x40x
Acid Concentration in Ethanol 1%2%3%
Ethanol Concentration 70%60%50%
Ultrasonic Extraction Time 1 hour0.5 hours1.5 hours
Evaporation Temperature 40 °C50 °C60 °C
Final pH (alkaline step) 101110
Reported Purity of this compound Hydrochloride >98%>98%>98%

Table 2: HPLC Conditions for this compound and Emetine Analysis

Parameter Method 1 [1]Method 2 [5]Method 3 [6]
Column Acclaim™ 120 C18Symmetry C18C18
Mobile Phase Gradient of 0.08% TFA (aq) and acetonitrileIsocratic: Buffer (20 mmol/l 1-heptanesulfonic acid sodium salt, pH 4.0 with acetic acid)-methanol (51:49, v/v)Isocratic: Acetonitrile-methanol-0.1% phosphoric acid (9:3:88)
Detection Diode Array Detector (285 nm)Fluorescence (Excitation: 285 nm, Emission: 316 nm)UV Detector (205 nm)
Column Temperature 40 °CNot specifiedNot specified

Visualizations

Experimental Workflow for this compound Extraction and Purification

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Powdered Ipecac Root extraction Solvent Extraction (e.g., Acidic Ethanol + Sonication) start->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation filtration->concentration acid_base Acid-Base Liquid-Liquid Extraction concentration->acid_base chromatography Preparative HPLC acid_base->chromatography lyophilization Lyophilization chromatography->lyophilization hplc Purity Analysis (HPLC) chromatography->hplc end High-Purity this compound lyophilization->end

Caption: A generalized workflow for the extraction and purification of high-purity this compound.

Troubleshooting Logic for Low Purity

G start Low Purity of this compound Detected check_separation Are this compound and Emetine Peaks Separated in HPLC? start->check_separation optimize_hplc Optimize HPLC Method: - Adjust mobile phase pH - Modify gradient - Change column check_separation->optimize_hplc No check_impurities Are there other significant impurity peaks? check_separation->check_impurities Yes implement_prep_hplc Implement Preparative HPLC for Separation optimize_hplc->implement_prep_hplc end Achieved High Purity implement_prep_hplc->end review_extraction Review Extraction Protocol: - Check solvent purity - Optimize pH adjustments in acid-base extraction check_impurities->review_extraction Yes check_impurities->end No review_extraction->end

Caption: A decision tree for troubleshooting low purity issues in this compound extraction.

References

Technical Support Center: Addressing Cephaeline Degradation in Experimental Procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Cephaeline degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to degradation?

This compound is a phenolic alkaloid found in the roots of Carapichea ipecacuanha.[1] Its chemical structure, which is closely related to emetine, contains a phenolic hydroxyl group and is sensitive to environmental factors.[2][3] This makes it prone to degradation through pathways such as oxidation, photodegradation, and thermal degradation.[4]

Q2: What are the primary environmental factors that lead to this compound degradation?

The main factors contributing to this compound degradation are:

  • Light: Exposure to light, particularly UV light, can cause this compound to darken and degrade.[4]

  • Heat: Elevated temperatures can accelerate the degradation process.[4]

  • pH: As a phenolic compound, this compound's stability can be influenced by the pH of the solution. While specific data is limited, extreme acidic or basic conditions may promote degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the phenolic moiety of the this compound molecule.

Q3: Are there any visual indicators of this compound degradation?

Yes, a common visual sign of this compound degradation is a change in color. Solutions of this compound may turn yellow upon exposure to light and heat.[5] In solid form, the white crystalline powder may also show discoloration.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the stability of this compound, it is recommended to:

  • Store the solid compound at -20°C for long-term storage, with a reported stability of at least four years under these conditions.[1]

  • Protect from light by using amber-colored vials or by wrapping containers in aluminum foil.[6]

  • For solutions in solvents, storage at -80°C for up to six months or -20°C for one month is suggested, with the key consideration of protecting it from light.[6]

  • As this compound is described as hygroscopic, it should be stored in a tightly sealed container to prevent moisture absorption.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: Low or inconsistent yield of this compound after extraction from plant material.

  • Possible Cause 1: Incomplete Extraction. The extraction solvent or method may not be optimal for efficiently extracting this compound from the plant matrix.

    • Solution: Consider using a solvent system such as 70% methanol or ethanol with ultrasonication to enhance extraction efficiency.[9] The addition of a small amount of ammonia to the extraction solvent can also improve the recovery of alkaloids.[10]

  • Possible Cause 2: Degradation during Extraction. Prolonged extraction times, exposure to light, or high temperatures during the extraction process can lead to this compound degradation.

    • Solution: Minimize the extraction time and protect the sample from light by using amber glassware or covering the extraction vessel. If using methods that generate heat, such as sonication, consider using a cooling bath.

Issue 2: Appearance of unexpected peaks in the HPLC chromatogram of a this compound sample.

  • Possible Cause: Degradation of this compound. The additional peaks are likely degradation products. This can occur if the sample was improperly stored or handled during preparation for HPLC analysis.

    • Solution: Prepare samples fresh for HPLC analysis whenever possible. If samples need to be stored, keep them at a low temperature (2-8°C) in amber autosampler vials and for the shortest possible time. Ensure the mobile phase and any diluents are free of oxidizing agents.

Issue 3: The this compound standard or sample solution has turned yellow.

  • Possible Cause: Light and/or Heat Exposure. The yellowing of this compound solutions is a known indicator of degradation due to light and heat.[4]

    • Solution: Discard the discolored solution and prepare a fresh one, ensuring that all subsequent steps are performed with protection from light and unnecessary heat. Use amber volumetric flasks and vials.

Issue 4: Poor reproducibility of quantitative results between replicate injections in HPLC.

  • Possible Cause: On-going Degradation in the Autosampler. If the autosampler is not temperature-controlled, this compound may be degrading in the vials over the course of the analytical run.

    • Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to maintain the stability of the samples during the analysis sequence.

Quantitative Data on this compound Stability

Stress ConditionParameterExpected Impact on this compoundRecommended Preventative Measures
Hydrolysis Acidic (e.g., 0.1 M HCl)Potential for degradation, especially at elevated temperatures.Maintain neutral pH where possible; avoid prolonged exposure to strong acids.
Basic (e.g., 0.1 M NaOH)Potential for degradation of the phenolic group, especially at elevated temperatures.Maintain neutral pH; avoid prolonged exposure to strong bases.
Oxidation Oxidizing Agent (e.g., 3% H₂O₂)High likelihood of degradation due to the presence of a phenolic hydroxyl group.Degas solvents; consider the addition of antioxidants to standards and samples if compatible with the analytical method.
Photochemical Light Exposure (UV and Visible)Significant degradation, leading to discoloration.Work in a dimly lit area; use amber glassware; protect solutions from direct light.
Thermal Elevated Temperature (>40°C)Increased rate of degradation.Store samples and standards at recommended low temperatures; avoid heating during sample preparation unless necessary for extraction.

Detailed Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Plant Material

This protocol is adapted from methodologies that have demonstrated good recovery of this compound.[9][10]

  • Sample Preparation:

    • Dry the plant material (e.g., roots of Carapichea ipecacuanha) at a controlled temperature not exceeding 40°C to prevent thermal degradation.

    • Grind the dried material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh accurately about 100 mg of the powdered plant material into a centrifuge tube.

    • Add 3.0 mL of 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH.

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath at 25°C for 10 minutes.

    • Centrifuge the mixture at 1840 x g for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Combine the supernatants in a volumetric flask and adjust the final volume to 10 mL with the extraction solution.

  • Sample Filtration:

    • Filter the final extract through a 0.45 µm syringe filter into an amber HPLC vial prior to analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is based on established HPLC methods for the quantification of this compound.[2][13][14]

  • Instrumentation: A standard HPLC system with a UV or fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., a gradient or isocratic elution depending on the separation requirements). A typical isocratic mobile phase could be a mixture of acetonitrile, methanol, and 0.1% phosphoric acid (e.g., 9:3:88 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection:

    • UV detection at 285 nm.[13]

    • Fluorescence detection with excitation at 283 nm and emission at 317 nm for higher sensitivity.[15]

  • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.

    • Store all standard solutions in amber vials at low temperatures.

Visualizations

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis cluster_degradation Potential Degradation Points start Start: Plant Material dry Drying (<40°C) start->dry grind Grinding dry->grind extract Solvent Extraction (e.g., 70% MeOH, ultrasonication) PROTECT FROM LIGHT grind->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect filter Filtration (0.45 µm) collect->filter hplc HPLC Analysis (C18, UV/Fluorescence) Use cooled autosampler filter->hplc data Data Acquisition & Analysis hplc->data d1 Heat/ Light d1->dry d2 Heat/ Light/ Oxidation d2->extract d3 Heat/ Light d3->hplc G Hypothetical Oxidative Degradation Pathway of this compound This compound This compound (Phenolic Hydroxyl Group) intermediate Phenoxy Radical (Intermediate) This compound->intermediate [Oxidizing Agent] (e.g., O₂, light, heat) products Complex Mixture of Oxidized Products (e.g., Quinones) intermediate->products Further Oxidation & Rearrangement

References

Technical Support Center: Cephaeline-Induced Emesis in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the emetic side effects of Cephaeline in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced emesis?

A1: this compound induces emesis through a dual mechanism. It acts locally by irritating the gastric mucosa and centrally by stimulating the medullary chemoreceptor trigger zone (CTZ).[1][2] The primary pathway for this emetic response involves the activation of 5-hydroxytryptamine 3 (5-HT3) receptors.[3][4] There is also evidence suggesting potential involvement of the 5-HT4 receptor.[4]

Q2: We are observing significant emesis in our animal models after this compound administration, which is impacting our primary study endpoints. How can we mitigate this?

A2: The most effective approach to mitigate this compound-induced emesis is the pre-treatment of animals with an anti-emetic agent. Given that the 5-HT3 receptor is a key player in the emetic action of this compound, the use of a selective 5-HT3 receptor antagonist, such as ondansetron, is highly recommended.[4] Studies in ferrets have demonstrated that ondansetron can effectively prevent emesis induced by this compound.[4]

Q3: Which animal models are most appropriate for studying this compound-induced emesis?

A3: Animal models that possess an emetic reflex are most suitable. These include ferrets, dogs, cats, and the musk shrew (Suncus murinus).[5][6] Rodents like rats and mice do not vomit and are therefore not ideal for directly studying emesis.[7] However, they may exhibit "pica," the ingestion of non-nutritive substances like kaolin clay, as a response to emetic stimuli, which can be used as an indirect measure of nausea.[8] It is important to note that the pica model has several limitations, including difficulty in accurate measurement and interpretation.[8]

Q4: How can we accurately quantify the emetic response in our animal models?

A4: Quantification of the emetic response should involve recording several parameters:

  • Latency to the first emetic episode: The time from this compound administration to the first retch or vomit.[9]

  • Number of retches and vomits: A distinction should be made between retching (rhythmic abdominal contractions without expulsion of gastric contents) and vomiting (forceful expulsion of gastric contents).

  • Duration of the emetic period: The total time over which emetic episodes occur.[9]

  • Behavioral changes: Observation of behaviors associated with nausea, such as reduced feeding, decreased locomotion, and specific postures, can provide a more comprehensive picture.[10]

For a detailed protocol on quantifying emesis, please refer to the Experimental Protocols section.

Q5: What are the recommended doses of this compound to induce emesis in different animal species?

A5: The effective dose of this compound to induce emesis can vary between species. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental goals. For ferrets, a dose of 0.5 mg/kg administered orally has been shown to induce emesis.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in emetic response between animals. 1. Inconsistent dosing technique.2. Biological variability.3. Differences in food and water intake prior to the experiment.1. Ensure accurate and consistent administration of this compound. For oral administration, use gavage to ensure the full dose is delivered.2. Increase the number of animals per group to account for individual differences.3. Standardize the fasting period before this compound administration.
Anti-emetic pre-treatment is not effective. 1. Inappropriate anti-emetic agent.2. Insufficient dose of the anti-emetic.3. Incorrect timing of anti-emetic administration.1. Verify that the anti-emetic targets the known pathways of this compound-induced emesis (e.g., 5-HT3 antagonism).2. Consult literature for effective dose ranges of the chosen anti-emetic in your animal model. Consider performing a dose-response study for the anti-emetic.3. Administer the anti-emetic at a time point that allows for it to reach peak efficacy before this compound administration. This is typically 30-60 minutes prior for many agents.
Difficulty in distinguishing between retching and vomiting. Lack of clear observational criteria.Establish clear, standardized definitions for retching and vomiting based on observable physical signs. Video recording the experiments can aid in post-hoc analysis and verification.
Animals appear distressed beyond the expected emetic response. Potential for overdose or adverse reaction.Immediately consult with the attending veterinarian. Review the dosage calculations and preparation of the this compound solution.

Quantitative Data Summary

Table 1: Efficacy of Ondansetron against this compound-Induced Emesis in Ferrets

Treatment GroupThis compound Dose (p.o.)Ondansetron Pre-treatment (p.o.)Percentage of Animals Exhibiting Emesis
Control0.5 mg/kgVehicle100%
Ondansetron0.5 mg/kg0.5 mg/kg0%

Data derived from studies on the emetic mechanisms of ipecac components.[4]

Experimental Protocols

Protocol 1: Induction of Emesis with this compound in Ferrets
  • Animal Model: Male ferrets (1.0-1.5 kg).

  • Housing: Individually housed in cages with a wire mesh floor for easy observation of emetic episodes.

  • Fasting: Fast animals for 12 hours prior to the experiment, with water available ad libitum.

  • This compound Preparation: Prepare a solution of this compound hydrochloride in sterile water for injection.

  • Administration: Administer this compound orally (p.o.) via gavage at a dose of 0.5 mg/kg.[4]

  • Observation: Observe the animals continuously for at least 2 hours post-administration. Record the latency to the first emetic episode, and the number of retches and vomits.

  • Endpoint: The primary endpoint is the occurrence of emesis.

Protocol 2: Antagonism of this compound-Induced Emesis with Ondansetron
  • Animal Model and Housing: As described in Protocol 1.

  • Groups:

    • Group 1: Vehicle control + this compound

    • Group 2: Ondansetron + this compound

  • Ondansetron Preparation: Prepare a solution of ondansetron in sterile water for injection.

  • Pre-treatment: Administer ondansetron (0.5 mg/kg, p.o.) or vehicle 30 minutes prior to the administration of this compound.[4]

  • This compound Administration and Observation: Proceed as described in Protocol 1.

  • Data Analysis: Compare the incidence and frequency of emesis between the vehicle-treated and ondansetron-treated groups.

Visualizations

Cephaeline_Emetic_Pathway cluster_periphery Gastrointestinal Tract cluster_central Central Nervous System Cephaeline_local This compound (Local Irritant) Gastric_Mucosa Gastric Mucosa Cephaeline_local->Gastric_Mucosa Irritates EC_Cells Enterochromaffin Cells Gastric_Mucosa->EC_Cells Stimulates Serotonin_Release 5-HT Release EC_Cells->Serotonin_Release Vagal_Afferents Vagal Afferent Fibers Serotonin_Release->Vagal_Afferents Activates (via 5-HT3R) VC Vomiting Center Vagal_Afferents->VC Signals CTZ Chemoreceptor Trigger Zone (CTZ) CTZ->VC Signals Emesis Emesis VC->Emesis Cephaeline_central This compound (in circulation) Cephaeline_central->CTZ Stimulates

Caption: Signaling pathway of this compound-induced emesis.

Experimental_Workflow start Start: Fasted Animal pretreatment Pre-treatment (e.g., Ondansetron or Vehicle) start->pretreatment wait Wait Period (30-60 min) pretreatment->wait cephaeline_admin Administer this compound wait->cephaeline_admin observation Observation Period (e.g., 2 hours) cephaeline_admin->observation data_collection Data Collection: - Latency to emesis - Number of retches/vomits - Behavioral changes observation->data_collection end End of Experiment data_collection->end

Caption: Workflow for an anti-emetic study.

Troubleshooting_Logic start Issue: High Variability in Emetic Response q1 Is dosing technique consistent? start->q1 s1 Action: Standardize administration (e.g., use gavage) q1->s1 No q2 Is animal group size sufficient? q1->q2 Yes s1->q2 s2 Action: Increase N per group q2->s2 No q3 Is pre-experiment fasting standardized? q2->q3 Yes s2->q3 s3 Action: Implement consistent fasting protocol q3->s3 No end Re-evaluate q3->end Yes s3->end

Caption: Troubleshooting high variability in emesis.

References

Validation & Comparative

Cephaeline and Emetine: A Comparative Guide to Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the antiviral performance of Cephaeline and Emetine, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound and its structural analog emetine are naturally occurring isoquinoline alkaloids found in the roots of the Cephaelis ipecacuanha plant.[1] Historically used as emetics and for the treatment of amoebiasis, these compounds have garnered significant attention for their potent, broad-spectrum antiviral activities.[2][3] This guide provides a detailed, data-driven comparison of their antiviral efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Comparative Antiviral Efficacy: A Quantitative Overview

Both this compound and emetine exhibit strong inhibitory effects against a wide range of DNA and RNA viruses, often at nanomolar concentrations. Emetine has been shown to be effective against various coronaviruses, including SARS-CoV and MERS-CoV, while both compounds show potent activity against Zika and Ebola viruses.[2][4] The following table summarizes the quantitative data on their antiviral performance.

CompoundVirusCell LineIC50/EC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound SARS-CoV-2-0.0123--
Zika Virus (ZIKV)HEK2930.0264 (IC50)--
Zika Virus (ZIKV)SNB-190.00311 (IC50)--
Ebola Virus (EBOV)Vero E60.02218 (IC50)--
Ebola Virus (VLP entry)HeLa3.27 (IC50)--
Vaccinia virus (WR)BSC400.06 (IC99)--
Emetine SARS-CoV-2-0.00771--
SARS-CoV-2Vero0.000147 (EC50)1.603810910.4
SARS-CoVVero E60.051 (EC50)--
MERS-CoVVero E60.014 (EC50)--
Human Cytomegalovirus (HCMV)Human Foreskin Fibroblasts0.04 (EC50)8200
Enterovirus A71 (EV-A71)RD0.049 (EC50)10>204
Enterovirus D68-0.019 (EC50)--
Buffalopox virus (BPXV)-0.00303 (ng/egg)126.49 (ng/egg)41.74

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Mechanisms of Antiviral Action

The primary antiviral mechanism for both this compound and emetine is the potent inhibition of host cell protein synthesis, a process essential for viral replication.[5] Additionally, direct inhibition of viral enzymes has been demonstrated.

  • Inhibition of Protein Synthesis: Both alkaloids bind to the 40S subunit of the ribosome, stalling the translation elongation step. This effectively shuts down the production of viral proteins.[5] Specifically against SARS-CoV-2, emetine has been shown to inhibit the interaction of viral mRNA with the eukaryotic translation initiation factor 4E (eIF4E), a critical step for cap-dependent translation.[6][7]

  • Inhibition of Viral Polymerase: A study by Shu Yang et al. demonstrated that both emetine and this compound can inhibit the RNA-dependent RNA polymerase (RdRp) of the Zika virus.[2] The reported IC50 values for this inhibition were 121 nM for emetine and 976 nM for this compound, indicating a more potent direct enzymatic inhibition by emetine.[2][8]

  • Inhibition of Viral Entry: Emetine has also been found to inhibit the entry of certain viruses, including Newcastle disease virus (NDV) and bovine herpesvirus 1 (BHV-1), into host cells.[9]

  • Anti-inflammatory Effects: Emetine can reduce inflammation by inhibiting NF-κB, which may contribute to its therapeutic effect in viral diseases like COVID-19 that involve significant inflammatory responses.[2]

G Figure 1. Dual Antiviral Mechanisms of this compound & Emetine cluster_host Host-Directed Mechanism cluster_virus Virus-Directed Mechanism ribosome Host Ribosome (Protein Synthesis) viral_protein Viral Protein Production ribosome->viral_protein eIF4E Host eIF4E Factor eIF4E->ribosome Translation Initiation compounds_host This compound & Emetine compounds_host->ribosome Inhibit compounds_host->eIF4E Disrupt rdrp Viral RdRp replication Viral Genome Replication rdrp->replication compounds_virus This compound & Emetine compounds_virus->rdrp Inhibit

Caption: Dual Antiviral Mechanisms of this compound & Emetine

Experimental Protocols

The evaluation of the antiviral efficacy of this compound and emetine involves standard virological and biochemical assays.

Antiviral Efficacy and Cytotoxicity Assay
  • Cell Preparation: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) into 96-well plates and incubate to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound and emetine in cell culture medium.

  • Infection and Treatment: Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI). Simultaneously, add the diluted compounds to the respective wells. Include virus-only and cell-only controls.

  • Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 24-72 hours).

  • Quantification of Viral Inhibition (EC50): The antiviral effect is quantified by measuring the reduction in viral load or viral-induced cytopathic effect (CPE). This can be done via:

    • Plaque Reduction Assay: Staining the cells with crystal violet to visualize and count viral plaques.

    • qRT-PCR: Quantifying viral RNA in the supernatant.

  • Quantification of Cytotoxicity (CC50): In parallel plates without virus, cell viability after compound treatment is measured using assays like MTT or CellTiter-Glo.

  • Data Analysis: The EC50 and CC50 values are calculated using non-linear regression analysis. The Selectivity Index (SI) is then determined.

G Figure 2. General Workflow for Antiviral Efficacy Testing A 1. Seed host cells in 96-well plates B 2. Add serial dilutions of this compound/Emetine A->B C 3. Infect cells with virus (e.g., SARS-CoV-2) B->C D 4. Incubate for 24-72 hours C->D E 5. Measure viral inhibition (EC50) & cell viability (CC50) D->E F 6. Calculate Selectivity Index (SI = CC50 / EC50) E->F

Caption: General Workflow for Antiviral Efficacy Testing

Zika Virus RdRp Inhibition Assay
  • Reaction Setup: A reaction mixture is prepared containing a biotinylated RNA template/primer, recombinant ZIKV NS5 RdRp enzyme, and NTPs, including DIG-UTP.

  • Compound Addition: Varying concentrations of this compound or emetine are added to the reaction mixture.

  • Incubation: The reaction is incubated at 30°C for 90 minutes to allow for RNA synthesis.

  • Detection: The plate is coated with streptavidin to capture the biotinylated RNA. An anti-DIG-HRP antibody is then added, followed by a chemiluminescent substrate.

  • Signal Measurement: The resulting chemiluminescent signal, proportional to RdRp activity, is measured using a plate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of RdRp inhibition against the compound concentration.

Conclusion

This compound and emetine are potent antiviral compounds with efficacy against a diverse range of viruses. The data indicates that emetine often exhibits slightly greater potency, particularly in its direct inhibition of viral RdRp. Their primary mechanism of targeting host protein synthesis presents a high barrier to the development of viral resistance.[9] While their clinical application has been hampered by dose-dependent cardiotoxicity, their high therapeutic indices against several viruses suggest a potential therapeutic window.[2][10] These alkaloids remain valuable lead compounds for the design and development of novel, host-directed antiviral agents with improved safety profiles.

References

A Comparative Guide to Cephaeline and Other Histone Deacetylase (HDAC) Inhibitors on H3 Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cephaeline's effects on histone H3 acetylation against a panel of established histone deacetylase (HDAC) inhibitors. The information presented herein is supported by experimental data to aid in the evaluation and selection of these compounds for research and drug development purposes.

Introduction to this compound as an Inducer of H3 Acetylation

This compound, a natural alkaloid, has been identified as an inducer of histone H3 acetylation, specifically at the lysine 9 position (H3K9ac).[1][2][3] This epigenetic modification is associated with anti-cancer properties, including reduced cell viability, inhibition of cell migration, and disruption of tumorsphere formation in mucoepidermoid carcinoma (MEC) cell lines.[1][3][4] Unlike many well-characterized HDAC inhibitors, the precise mechanism of this compound's effect on histone acetylation is still under investigation, with recent studies suggesting a potential link to the NRF2 signaling pathway and the induction of ferroptosis.[1][2]

Comparative Analysis of H3 Acetylation Induction

The following table summarizes the quantitative effects of this compound and other prominent HDAC inhibitors on cell viability and their qualitative impact on H3 acetylation. It is important to note that the experimental conditions, such as cell lines and exposure times, vary between studies, which should be taken into consideration when comparing the absolute values.

InhibitorClassTarget Cell Line(s)IC50 (Cell Viability)Effect on H3 AcetylationReference(s)
This compound -UM-HMC-1, UM-HMC-2, UM-HMC-3A (MEC)0.16 µM, 2.08 µM, 0.02 µM, respectivelySignificant increase in H3K9ac[4]
H460, A549 (Lung Cancer)35-89 nM (24-72h)-[1][2][5]
Vorinostat (SAHA) Pan-HDAC (Class I, II)AML Cell Line1.55 µM (24h), 0.42 µM (72h)Increase in H3K9ac at 1 µM[6]
Various Cancer Cell Lines~10 nM (HDAC inhibition)Accumulation of acetylated H3[7][8]
Romidepsin (FK228) Class I HDACHut-78, Karpas-299 (T-cell Lymphoma)0.038-6.36 nMIncreased H3 acetylation[9]
Bladder Cancer Cell Lines0.6-5 nMDose-dependent increase in H3 acetylation[10]
Panobinostat (LBH589) Pan-HDACSW579 (Thyroid Carcinoma)-Dose-dependent increase in H3K9, H3K18, H3K56 acetylation[11]
Colorectal Cancer Cell Lines5.1-17.5 nM (72h)Increased H3 acetylation[12]
Belinostat (PXD101) Pan-HDAC--Broad antineoplastic activity[13]
A2780 (Ovarian Cancer) Xenografts-Increased H4 acetylation
Entinostat (MS-275) Class I HDACLatently infected primary CD4+ T cells-Increased H3 acetylation
RENCA (Renal Carcinoma) model-Increased H3 acetylation in splenocytes[14][15]
Trichostatin A (TSA) Pan-HDACHep3B (Hepatocellular Carcinoma)-Increased H3 and H4 acetylation[16]
FUS ALS/FTD Yeast Model-Restores H3K14 and H3K56 acetylation[17]

Signaling Pathways

HDAC inhibitors exert their effects through various signaling pathways. While the overarching mechanism involves the alteration of gene expression through chromatin remodeling, the specific pathways can differ.

General HDAC Inhibitor Signaling Pathway

HDAC inhibitors generally lead to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest, apoptosis, and differentiation. Key pathways implicated include the PI3K/Akt/mTOR and NF-κB signaling pathways.

HDAC_Inhibitor_Signaling HDACi HDAC Inhibitor HDACs HDACs HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Ac_Histones Acetylated Histones Histones->Ac_Histones Acetylation Chromatin Chromatin Relaxation Ac_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cellular_Effects Cephaeline_NRF2_Pathway This compound This compound NRF2 NRF2 This compound->NRF2 Inhibition HDACs HDACs This compound->HDACs Inhibition? (Proposed) Antioxidant_Genes Antioxidant Response Element (ARE) Genes (e.g., GPX4, SLC7A11) NRF2->Antioxidant_Genes Activation GSH_Depletion GSH Depletion Antioxidant_Genes->GSH_Depletion Prevention ROS_Accumulation Lipid ROS Accumulation GSH_Depletion->ROS_Accumulation Ferroptosis Ferroptosis ROS_Accumulation->Ferroptosis H3_Acetylation H3 Acetylation HDACs->H3_Acetylation Deacetylation Immunofluorescence_Workflow cluster_0 Cell Culture and Treatment cluster_1 Fixation and Permeabilization cluster_2 Immunostaining cluster_3 Imaging Start Seed cells on coverslips Treat Treat with Inhibitor Start->Treat Fix Fix with 4% Paraformaldehyde Treat->Fix Perm Permeabilize with Triton X-100 Fix->Perm Block Block with BSA Perm->Block Primary_Ab Incubate with anti-AcH3K9 primary antibody Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Mount Mount coverslips with DAPI Secondary_Ab->Mount Image Image with fluorescence microscope Mount->Image

References

A Comparative Analysis of Cephaeline and Erastin in Inducing Ferroptosis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cephaeline and erastin as inducers of ferroptosis, a regulated form of iron-dependent cell death. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying signaling pathways.

Ferroptosis has emerged as a promising therapeutic target in various diseases, particularly cancer. Understanding the mechanisms of different ferroptosis inducers is crucial for the development of novel therapeutic strategies. This guide focuses on a comparative analysis of two such inducers: this compound, a natural product, and erastin, a well-established small molecule.

Mechanism of Action: A Tale of Two Pathways

This compound and erastin induce ferroptosis through distinct molecular mechanisms, although both ultimately converge on the critical step of glutathione peroxidase 4 (GPX4) inactivation and subsequent lipid peroxidation.

Erastin , a classical ferroptosis inducer, primarily acts by inhibiting the system Xc- cystine/glutamate antiporter.[1][2][3][4][5] This transporter is responsible for the import of cystine, a crucial precursor for the synthesis of glutathione (GSH). By blocking cystine uptake, erastin leads to the depletion of intracellular GSH.[1] GSH is an essential cofactor for GPX4, an enzyme that detoxifies lipid peroxides.[2][3] The resulting inactivation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), culminating in iron-dependent cell death.[1] Some studies also suggest that erastin may have additional effects on voltage-dependent anion channels (VDACs) and p53, further contributing to ferroptosis induction.[5][6]

This compound , a natural alkaloid, induces ferroptosis by targeting the nuclear factor erythroid 2-related factor 2 (NRF2).[7][8][9] NRF2 is a master regulator of the antioxidant response. This compound inactivates NRF2, leading to the downregulation of its downstream targets, including GPX4 and the solute carrier family 7 member 11 (SLC7A11), a key component of the system Xc- transporter.[7][8] This dual inhibition of the cellular antioxidant defense system leads to GSH depletion.[8] Furthermore, this compound promotes iron overload by downregulating the iron efflux protein ferroportin (SLC40A1) and upregulating transferrin, which is involved in iron influx.[7][8] This combination of inhibited antioxidant capacity and increased intracellular iron robustly triggers lipid peroxidation and ferroptosis.[8]

Comparative Efficacy: In Vitro and In Vivo Data

Experimental data highlights the potent ferroptosis-inducing capabilities of both compounds across various cancer cell lines.

CompoundCell LineAssayEndpointResultCitation
This compound H460 (Lung Cancer)CCK-8IC50 (24h)88 nM[8]
H460 (Lung Cancer)CCK-8IC50 (48h)58 nM[8]
H460 (Lung Cancer)CCK-8IC50 (72h)35 nM[8]
A549 (Lung Cancer)CCK-8IC50 (24h)89 nM[8]
A549 (Lung Cancer)CCK-8IC50 (48h)65 nM[8]
A549 (Lung Cancer)CCK-8IC50 (72h)43 nM[8]
Erastin HeLa (Cervical Cancer)Cell ViabilityIC5030.88 µM[10]
SiHa (Cervical Cancer)Cell ViabilityIC5029.40 µM[10]

Table 1: In Vitro Efficacy of this compound and Erastin in Cancer Cell Lines.

In vivo studies in a subcutaneous lung cancer xenograft model have demonstrated that this compound exhibits potent anti-tumor effects. A direct comparison revealed that 10 mg/kg of this compound had a similar anti-lung cancer effect to 20 mg/kg of erastin, suggesting a potentially higher potency for this compound in this model.[8]

CompoundModelDosageOutcomeCitation
This compound H460 Xenograft5 mg/kgSignificant anti-tumor effect[8]
H460 Xenograft10 mg/kgSignificant anti-tumor effect, comparable to 20 mg/kg erastin[8]
Erastin H460 Xenograft20 mg/kgSignificant anti-tumor effect[8]

Table 2: In Vivo Anti-Tumor Efficacy of this compound and Erastin.

Signaling Pathways

The distinct mechanisms of this compound and erastin can be visualized through their signaling pathways.

Cephaeline_Ferroptosis_Pathway cluster_downregulation Downregulation This compound This compound NRF2 NRF2 This compound->NRF2 inactivates Transferrin Transferrin This compound->Transferrin upregulates GPX4 GPX4 NRF2->GPX4 regulates SLC7A11 SLC7A11 NRF2->SLC7A11 regulates SLC40A1 SLC40A1 NRF2->SLC40A1 regulates GSH_Depletion GSH Depletion GPX4->GSH_Depletion SLC7A11->GSH_Depletion Iron_Overload Iron Overload SLC40A1->Iron_Overload Transferrin->Iron_Overload Lipid_Peroxidation Lipid Peroxidation GSH_Depletion->Lipid_Peroxidation Iron_Overload->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: this compound-induced ferroptosis signaling pathway.

Erastin_Ferroptosis_Pathway Erastin Erastin System_Xc System Xc- (SLC7A11/SLC3A2) Erastin->System_Xc inhibits Cystine_Uptake Cystine Uptake System_Xc->Cystine_Uptake GSH_Synthesis GSH Synthesis Cystine_Uptake->GSH_Synthesis GPX4 GPX4 GSH_Synthesis->GPX4 activates Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Erastin-induced ferroptosis signaling pathway.

Experimental Protocols

Accurate assessment of ferroptosis requires robust experimental methodologies. Below are detailed protocols for key assays used in the characterization of this compound and erastin.

Cell Viability Assay (CCK-8)
  • Seed cells (e.g., H460, A549) in 96-well plates at a density of 5x10³ cells/well and culture overnight.

  • Treat cells with various concentrations of this compound or erastin for 24, 48, or 72 hours.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability relative to untreated control cells.

Measurement of Lipid Peroxidation (C11-BODIPY 581/591)
  • Seed cells in appropriate culture vessels and treat with this compound or erastin for the desired time.

  • Incubate the cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.

  • Wash the cells twice with Hanks' Balanced Salt Solution (HBSS).

  • Analyze the cells using a fluorescence microscope or flow cytometer.

  • Lipid peroxidation is indicated by a shift in the fluorescence emission from red (~590 nm) to green (~510 nm). The ratio of green to red fluorescence intensity is used for quantification.

Quantification of Intracellular Ferrous Iron (FerroOrange)
  • Culture cells and perform treatments with this compound or erastin.

  • Aspirate the supernatant and wash the cells three times with HBSS or serum-free media.

  • Prepare a 1 µmol/L FerroOrange working solution by diluting a 1 mmol/L stock solution 1:1000 in HBSS.

  • Add the working solution to the cells and incubate for 30 minutes at 37°C.

  • Examine the cells by fluorescence microscopy (Excitation/Emission: ~542/572 nm) or flow cytometry.

Glutathione (GSH) Assay
  • Prepare cell lysates from treated and control cells.

  • Use a commercial GSH assay kit (e.g., luminescence-based or colorimetric).

  • For a luminescence-based assay, the conversion of a luciferin derivative in the presence of GSH is measured.

  • For a colorimetric assay, the reaction of the sulfhydryl group of GSH with DTNB (Ellman's reagent) produces a yellow-colored product, which is measured at 405 or 412 nm.

  • Quantify GSH levels based on a standard curve.

Western Blot Analysis
  • Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on a 10-12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against GPX4, SLC7A11, NRF2, SLC40A1, and Transferrin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Ferroptosis Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells Treatment Treat with this compound or Erastin Cell_Seeding->Treatment Viability Cell Viability (CCK-8) Treatment->Viability Lipid_ROS Lipid ROS (C11-BODIPY) Treatment->Lipid_ROS Iron_Assay Iron Assay (FerroOrange) Treatment->Iron_Assay GSH_Assay GSH Assay Treatment->GSH_Assay Western_Blot Western Blot Treatment->Western_Blot Data_Quantification Quantify Results Viability->Data_Quantification Lipid_ROS->Data_Quantification Iron_Assay->Data_Quantification GSH_Assay->Data_Quantification Pathway_Analysis Analyze Signaling Pathways Western_Blot->Pathway_Analysis

Caption: General experimental workflow for comparing ferroptosis inducers.

Conclusion

Both this compound and erastin are effective inducers of ferroptosis, but they operate through distinct upstream mechanisms. Erastin's action is primarily focused on the inhibition of the system Xc- transporter, leading to GSH depletion. In contrast, this compound employs a multi-pronged approach by targeting the NRF2 pathway, which not only affects GSH synthesis via SLC7A11 and GPX4 downregulation but also disrupts iron homeostasis. The available data suggests that this compound may exhibit higher potency in certain cancer models. The choice between these compounds for research or therapeutic development will depend on the specific cellular context and the desired molecular target. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these and other ferroptosis-inducing agents.

References

Cross-Validation of Cephaeline's Antiviral Activity in Diverse Host Cell Environments

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-validation of the antiviral activity of Cephaeline across various host cell lines and viruses. The data presented herein is collated from multiple studies to offer an objective comparison of its efficacy and cytotoxicity, supported by detailed experimental protocols and visual representations of workflows and potential mechanisms of action.

Quantitative Analysis of Antiviral Efficacy

The antiviral activity of this compound has been evaluated against a range of viruses in different host cell models. The following table summarizes the key quantitative data, including the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI), which is a crucial measure of a drug's therapeutic window (CC50/EC50).

VirusHost Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E60.0140.5841.4
MERS-CoVVero E60.0410.5814.1
Human Coronavirus 229EHuh-70.0080.3138.8
Zika Virus (ZIKV)Vero0.061.69>28.2
Ebola Virus (EBOV)Huh-70.110.312.8
Marburg Virus (MARV)Huh-70.0120.3125.8

Key Observations:

  • This compound demonstrates potent antiviral activity against a broad spectrum of RNA viruses, with EC50 values in the nanomolar to low micromolar range.

  • The selectivity index varies significantly depending on the virus and the host cell line, indicating that the therapeutic window may be cell-type dependent.

  • Notably high SI values are observed for SARS-CoV-2 and Human Coronavirus 229E, suggesting a favorable safety profile in the tested cell lines.

  • The antiviral effect of this compound is not limited to a single viral family, with activity demonstrated against Coronaviridae, Flaviviridae, and Filoviridae.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of a compound on host cells.

  • Cell Seeding: Host cells (e.g., Vero E6, Huh-7) are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. The cells are then incubated for an additional 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to untreated controls.

Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)

This assay is used to determine the concentration of a compound that inhibits virus-induced cell death.

  • Cell Seeding and Infection: Host cells are seeded in 96-well plates as described above. The cells are then infected with the virus at a specified multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

  • Incubation: The plates are incubated for 48-72 hours at 37°C until a significant cytopathic effect is observed in the virus-infected, untreated control wells.

  • CPE Visualization and Quantification: The CPE is observed and quantified using a method such as crystal violet staining or the MTT assay described above.

  • EC50 Calculation: The EC50 value is calculated as the concentration of this compound that inhibits the virus-induced CPE by 50%.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing antiviral activity and the proposed mechanism of action for this compound.

Caption: Workflow for determining this compound's antiviral activity and selectivity index.

Cephaeline_Mechanism_of_Action cluster_virus Viral Replication Cycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Genome Replication Uncoating->Replication Translation Viral Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release Virus Release Assembly->Release This compound This compound Ribosome Host Cell Ribosome This compound->Ribosome Binds to 60S subunit Ribosome->Translation Inhibits

Caption: Proposed mechanism of this compound's antiviral action via inhibition of host protein synthesis.

Mechanism of Action

This compound, similar to its analog emetine, is believed to exert its antiviral effects by targeting the host cell's translational machinery. It has been shown to bind to the 60S subunit of the eukaryotic ribosome, thereby inhibiting the translocation step of protein synthesis. This non-specific inhibition of protein synthesis affects both host and viral protein production. Since viruses are obligate intracellular parasites that rely on the host's cellular machinery for replication, the inhibition of protein synthesis effectively halts the viral life cycle. This broad-spectrum mechanism of action explains its activity against a wide range of viruses. However, this also contributes to its cytotoxicity, making the selectivity index a critical parameter for evaluating its therapeutic potential. Further research is needed to fully elucidate the specific interactions and downstream effects of this compound on viral and host cell signaling pathways.

Cephaeline and Emetine: A Comparative Guide to Their Differential Effects on Host Cell Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline and emetine are two closely related ipecac alkaloids derived from the plant Psychotria ipecacuanha.[1] Both compounds are known for their potent biological activities, including anti-protozoal, antiviral, and anticancer effects.[1][2] While they share a common core mechanism of inhibiting protein synthesis, emerging evidence suggests they may exert differential effects on various host cell signaling pathways. This guide provides a comparative analysis of this compound and emetine, summarizing available experimental data, detailing relevant experimental protocols, and visualizing their impact on key cellular pathways.

Comparative Analysis of Biological Effects

This compound and emetine share a similar chemical structure, with the primary difference being a hydroxyl group in this compound versus a methoxy group in emetine at the same position.[1] This minor structural variance may contribute to differences in their biological activity and cytotoxicity.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and emetine, focusing on their inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) in various cell lines and assays.

Table 1: Comparative Cytotoxicity (IC50/CC50 in µM)

Cell LineCompoundIC50/CC50 (µM)Effect Measured
Vero E6Emetine2.17Cytotoxicity (CC50)
Vero E6This compound49.05Cytotoxicity (CC50)
Mucoepidermoid Carcinoma (UM-HMC-1)This compound0.16Inhibition of Cell Viability (IC50)
Mucoepidermoid Carcinoma (UM-HMC-2)This compound2.08Inhibition of Cell Viability (IC50)
Mucoepidermoid Carcinoma (UM-HMC-3A)This compound0.02Inhibition of Cell Viability (IC50)
Gastric Cancer (MGC803)Emetine0.0497Inhibition of Cell Growth (IC50)
Gastric Cancer (HGC-27)Emetine0.0244Inhibition of Cell Growth (IC50)
Lung Cancer (H460)This compound0.088 (24h), 0.058 (48h), 0.035 (72h)Inhibition of Cell Viability (IC50)
Lung Cancer (A549)This compound0.089 (24h), 0.065 (48h), 0.043 (72h)Inhibition of Cell Viability (IC50)

Table 2: Comparative Antiviral Activity (IC50 in µM)

VirusCompoundIC50 (µM)
SARS-CoV-2Emetine0.00771
SARS-CoV-2This compound0.0123
Zika Virus (RdRp activity)Emetine0.121
Zika Virus (RdRp activity)This compound0.976

Differential Effects on Host Cell Signaling Pathways

While both alkaloids are potent inhibitors of protein synthesis, their nuanced effects on cellular signaling cascades are an active area of research.[3]

Emetine's Impact on Signaling Pathways

Emetine has been shown to modulate multiple signaling pathways, often in a cancer-specific context.[4]

  • MAPK Pathway: Emetine has been reported to stimulate p38 MAPK activation while inhibiting ERK and JNK pathways.[2]

  • Wnt/β-catenin Pathway: In several cancer models, emetine suppresses the Wnt/β-catenin signaling pathway.[5]

  • PI3K/AKT and Hippo Pathways: Emetine has been found to inhibit the PI3K/AKT and Hippo/YAP signaling cascades in gastric cancer.[4]

  • NF-κB Pathway: Emetine exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[2]

This compound's Impact on Signaling Pathways

Data on this compound's specific effects on these pathways is less comprehensive.

  • NRF2 Pathway: this compound has been shown to induce ferroptosis in lung cancer cells by inhibiting NRF2.[6][7]

  • Histone Acetylation: this compound can induce histone H3 acetylation, suggesting an epigenetic regulatory role.[7][8]

  • Akt/mTOR Pathway: A related compound, cepharanthine, has been shown to induce autophagy and apoptosis by inhibiting the AKT/mTOR signaling pathway, suggesting a potential similar mechanism for this compound.[9]

Signaling Pathway and Experimental Workflow Diagrams

Wnt/β-catenin Signaling Pathway and Emetine's Point of Intervention

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin P APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Emetine Emetine Emetine->GSK3b Suppresses TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Emetine's inhibitory effect on the Wnt/β-catenin pathway.

MAPK Signaling Cascade and Emetine's Differential Regulation

G cluster_erk ERK Pathway cluster_p38 p38 Pathway cluster_jnk JNK Pathway Stimuli Extracellular Stimuli Ras Ras Stimuli->Ras MAP3K_p38 MAP3K_p38 Stimuli->MAP3K_p38 MAP3K_jnk MAP3K_jnk Stimuli->MAP3K_jnk Raf Raf Ras->Raf MEK1_2 MEK1_2 Raf->MEK1_2 ERK1_2 ERK1_2 MEK1_2->ERK1_2 Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) ERK1_2->Cellular_Response MKK3_6 MKK3_6 MAP3K_p38->MKK3_6 p38 p38 MKK3_6->p38 p38->Cellular_Response MKK4_7 MKK4_7 MAP3K_jnk->MKK4_7 JNK JNK MKK4_7->JNK JNK->Cellular_Response Emetine Emetine Emetine->ERK1_2 Inhibits Emetine->p38 Activates Emetine->JNK Inhibits

Caption: Emetine's differential effects on MAPK signaling pathways.

Experimental Workflow for Comparative Cytotoxicity Analysis

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Plate cells in 96-well plates Add_Compounds Add compounds to cells Cell_Culture->Add_Compounds Compound_Prep Prepare serial dilutions of This compound and Emetine Compound_Prep->Add_Compounds Incubation Incubate for 24, 48, 72 hours Add_Compounds->Incubation Add_MTT Add MTT reagent Incubation->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: Workflow for comparing this compound and Emetine cytotoxicity.

Experimental Protocols

Cell Viability MTT Assay

This protocol is used to assess the cytotoxic effects of this compound and emetine on cultured cells.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound and Emetine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound and emetine in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the protein expression and phosphorylation status of key components in signaling pathways like MAPK and Wnt/β-catenin.

Materials:

  • Cell culture dishes

  • This compound and Emetine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-catenin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with desired concentrations of this compound or emetine for the specified time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

  • Incubate the membrane with the primary antibody overnight at 4°C.[4]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion and Future Directions

This compound and emetine, while structurally similar and sharing the primary mechanism of protein synthesis inhibition, exhibit distinct profiles in terms of cytotoxicity and their effects on host cell signaling pathways. Emetine's impact on MAPK, Wnt/β-catenin, PI3K/AKT, and Hippo pathways is relatively well-documented, positioning it as a potent modulator of multiple cancer-related signaling networks. This compound, on the other hand, shows promise with potentially lower cytotoxicity and unique effects on the NRF2 pathway and histone acetylation.

Direct comparative studies are still needed to fully elucidate the differential effects of these two alkaloids on a wider range of signaling pathways. Future research should focus on head-to-head comparisons in various cell models to understand the subtle structure-activity relationships that govern their distinct biological outcomes. Such studies will be invaluable for the targeted development of these natural products as therapeutic agents in oncology and virology.

References

Unveiling the Therapeutic Promise of Cephaeline: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vivo validation of Cephaeline's therapeutic potential, with direct comparisons to alternative compounds and standard-of-care treatments in oncology and virology.

This guide synthesizes preclinical in vivo data on this compound, a natural alkaloid derived from the Ipecacuanha plant, to provide a clear and objective comparison of its therapeutic efficacy. The following sections present quantitative data in structured tables, detailed experimental methodologies for key studies, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's potential in drug development.

Anticancer Therapeutic Potential: Non-Small Cell Lung Cancer (NSCLC)

This compound has demonstrated significant antitumor activity in in vivo models of non-small cell lung cancer (NSCLC) by inducing a specific form of programmed cell death known as ferroptosis. This is achieved through the inhibition of the NRF2 signaling pathway, a key regulator of cellular antioxidant responses.

Comparative Efficacy of this compound in a NSCLC Xenograft Model
Treatment GroupDosage & AdministrationTumor Growth InhibitionKey Findings
This compound 5 mg/kg, intraperitoneal (i.p.), daily for 12 daysSignificant tumor growth inhibitionDemonstrates potent in vivo antitumor effects.
This compound 10 mg/kg, i.p., daily for 12 daysSignificant tumor growth inhibition, comparable to ErastinHigher dosage shows efficacy similar to a known ferroptosis inducer.
Erastin (Comparator) 10 mg/kg, i.p., daily for 12 daysSignificant tumor growth inhibitionEstablishes a benchmark for ferroptosis-inducing anticancer agents.[1]
Cisplatin + Paclitaxel (Standard of Care) Cisplatin: 3 mg/kg, i.p., weekly; Paclitaxel: 10 mg/kg, i.p., weeklyVaries depending on the specific xenograft modelStandard combination chemotherapy for NSCLC, serving as a clinical benchmark.
Experimental Protocols: NSCLC Xenograft Model

Animal Model: Five-week-old female BALB/c-nu mice are used for the study.[1] These mice are immunodeficient, which allows for the growth of human tumor xenografts.

Tumor Cell Implantation: The human lung cancer cell line H460 (1 x 10^6 cells in 0.1 mL of Phosphate Buffered Saline) is injected subcutaneously into the right dorsal flank of each mouse to establish a tumor xenograft model.[1]

Treatment Administration: Once the tumors reach a palpable size, the mice are randomized into different treatment groups. This compound is dissolved in a suitable vehicle (e.g., DMSO and saline) and administered via intraperitoneal (i.p.) injection at doses of 5 mg/kg and 10 mg/kg daily for 12 days.[1] The comparator, Erastin, is administered similarly. Standard-of-care chemotherapies like cisplatin and paclitaxel are typically administered on a weekly schedule.

Endpoint Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width^2) / 2. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis for markers of cell proliferation (e.g., Ki67) and ferroptosis (e.g., 4-HNE) may also be performed.[2]

Signaling Pathway and Experimental Workflow

Cephaeline_Anticancer_Mechanism cluster_workflow Experimental Workflow: NSCLC Xenograft Model A H460 NSCLC cells cultured in vitro B Subcutaneous injection into BALB/c-nu mice A->B C Tumor growth to palpable size B->C D Randomization into treatment groups C->D E Daily intraperitoneal injections (12 days) D->E F Tumor volume measurement E->F G Tumor excision and analysis F->G

This compound Anticancer Experimental Workflow

Cephaeline_NRF2_Ferroptosis cluster_pathway This compound's Mechanism of Action in NSCLC This compound This compound NRF2 NRF2 This compound->NRF2 inhibits GPX4 GPX4 NRF2->GPX4 promotes expression SLC7A11 SLC7A11 NRF2->SLC7A11 promotes expression Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS inhibits SLC7A11->Lipid_ROS inhibits Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis induces

This compound-Induced Ferroptosis via NRF2 Inhibition

Antiviral Therapeutic Potential: Ebola and Zika Viruses

This compound has shown potent antiviral activity in in vivo models of Ebola and Zika virus infections. Its mechanism of action is thought to involve the inhibition of viral replication and entry.

Comparative Efficacy of this compound in an Ebola Virus Mouse Model
Treatment GroupDosage & AdministrationSurvival RateKey Findings
This compound 5 mg/kg/day, i.p., for 7 days67%Demonstrates significant protection against Ebola virus infection.[3]
Emetine (Comparator) 1 mg/kg/day, i.p., for 7 days67%Shows comparable efficacy to its analogue, Emetine.[3]
Vehicle Control i.p., for 7 days0%Underscores the lethality of the Ebola virus model.[3]
Inmazeb / Ansuvimab (Standard of Care) Intravenous infusionHigh survival rates in clinical trialsApproved monoclonal antibody therapies for Ebola virus disease.[4][5]
Efficacy of this compound in a Zika Virus Mouse Model
Treatment GroupDosage & AdministrationOutcomeKey Findings
This compound 2 mg/kg, i.p., daily for 3 daysSuppression of ZIKV load; decrease in NS1 protein and ZIKV RNA in serum.[6]Shows potent antiviral activity against Zika virus in vivo.
Supportive Care (Standard of Care) Rest, fluids, analgesicsSymptom managementThere is no specific approved antiviral treatment for Zika virus infection.[7][8]
Experimental Protocols: Antiviral In Vivo Models

Ebola Virus Mouse Model:

  • Animal Model: BALB/c mice are a commonly used strain for Ebola virus studies.

  • Virus Challenge: Mice are infected with a lethal dose of mouse-adapted Ebola virus.

  • Treatment Administration: this compound (5 mg/kg/day) or Emetine (1 mg/kg/day) is administered via intraperitoneal injection for 7 days, starting shortly before the viral challenge.[3]

  • Endpoint Measurement: The primary endpoint is survival, monitored daily for a set period (e.g., 21 days).

Zika Virus Mouse Model:

  • Animal Model: Ifnar1 knockout (Ifnar1-/-) mice are used as they are deficient in the type I interferon receptor, making them susceptible to Zika virus infection.[7]

  • Virus Challenge: Mice are infected with a specific strain of Zika virus, often via subcutaneous or intraperitoneal injection.

  • Treatment Administration: this compound is administered intraperitoneally at a dose of 2 mg/kg daily for 3 days.[6]

  • Endpoint Measurement: Viral load in the serum and tissues (e.g., brain, testes) is quantified using methods like quantitative reverse transcription PCR (qRT-PCR) to determine the extent of viral replication.[7]

Antiviral Experimental Workflow and Proposed Mechanism

Cephaeline_Antiviral_Workflow cluster_workflow Experimental Workflow: Antiviral Mouse Models A Selection of appropriate mouse model (e.g., Ifnar1-/-) B Infection with lethal dose of virus A->B C Treatment with this compound via i.p. injection B->C D Monitoring of survival and clinical signs C->D E Quantification of viral load in serum and tissues C->E Cephaeline_Antiviral_Mechanism cluster_pathway Proposed Antiviral Mechanism of this compound This compound This compound Viral_Entry Viral Entry into Host Cell This compound->Viral_Entry inhibits Viral_Replication Viral Replication This compound->Viral_Replication inhibits Reduced_Progeny Reduced Viral Progeny Viral_Entry->Reduced_Progeny Viral_Replication->Reduced_Progeny

References

Head-to-head comparison of Cephaeline and Trichostatin A on histone acetylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Epigenetic Modulators

In the dynamic field of epigenetics, the modulation of histone acetylation stands out as a critical therapeutic strategy for a range of diseases, most notably cancer. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) meticulously control the equilibrium of histone acetylation, thereby regulating gene expression. An imbalance in this equilibrium is a hallmark of many cancers, making inhibitors of HDACs potent anti-cancer agents. This guide provides a detailed head-to-head comparison of two such modulators: Cephaeline, a natural alkaloid, and Trichostatin A (TSA), a well-established HDAC inhibitor.

Quantitative Performance at a Glance

The following table summarizes the key quantitative data on the effects of this compound and Trichostatin A on histone acetylation and cellular processes. It is important to note that the data is compiled from different studies and direct comparative experiments in the same cell lines are limited.

FeatureThis compoundTrichostatin A (TSA)
Mechanism of Action Induces histone H3 acetylation; the precise mechanism is still under investigation but is suggested to modulate chromatin relaxation.[1][2]Potent, reversible inhibitor of class I and II histone deacetylases (HDACs).[3][4][5]
Target Specificity Induces acetylation of Histone H3 at lysine 9 (H3K9ac).[1][2][6]Broad-spectrum inhibitor of HDACs 1, 3, 4, 6, and 10 with IC50 values around 20 nM.[3][4]
Effective Concentration for Histone Acetylation Induces significant H3K9 acetylation in MEC cell lines at concentrations corresponding to IC50 values for cell viability (0.02 µM to 2.08 µM).[2][7]Minimal effective concentration for increased histone acetylation is approximately 3.3 nM.[8]
Potency (IC50) Cell Viability: 0.02 µM (UM-HMC-3A), 0.16 µM (UM-HMC-1), 2.08 µM (UM-HMC-2) in MEC cell lines.[2]HDAC Inhibition: ~1.8 nM in cell-free assays; mean IC50 of 2.4 nM in breast cancer cell lines.[9] HDACs 1, 3, 4, 6, 10: ~20 nM.[3][4]
Observed Effects on Histone Acetylation Progressively increases histone H3 acetylation in a time-dependent manner (significant effects observed as early as 24h).[2][7]Induces pronounced hyperacetylation of histones H3 and H4.[9][10] Can lead to a significant increase in the expression of genes regulated by histone acetylation (e.g., up to 62-fold increase in 5-LO mRNA).[11]
Cellular Outcomes Reduces cell viability, inhibits tumor growth and migration, and disrupts tumorsphere formation in mucoepidermoid carcinoma cells.[1][2][6][12]Induces cell cycle arrest, apoptosis, and differentiation in various cancer cell lines.[3][13][14] Can cause decondensation of interphase chromatin.[15][16]

Delving into the Mechanisms: Signaling Pathways

This compound's Impact on Cellular Processes

The precise signaling pathways through which this compound exerts its effects post-histone acetylation are not yet fully elucidated. However, its induction of H3K9ac is linked to chromatin relaxation, which in turn is suggested to influence gene expression related to cell viability, proliferation, and migration.[1][2]

This compound This compound Histone_Acetylation Increased Histone H3 Acetylation (H3K9ac) This compound->Histone_Acetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Cellular_Effects Reduced Cell Viability Inhibited Migration Disrupted Tumorspheres Gene_Expression->Cellular_Effects

Caption: this compound's proposed mechanism of action.

Trichostatin A's Influence on Key Signaling Pathways

TSA's role as an HDAC inhibitor leads to the modulation of several critical signaling pathways involved in cancer progression.

1. p53 Signaling Pathway:

TSA can induce the acetylation of the tumor suppressor protein p53, enhancing its stability and transcriptional activity. This leads to the upregulation of p53 target genes, such as p21, which promotes cell cycle arrest and apoptosis.[14][17][18][19]

TSA TSA HDAC_Inhibition HDAC Inhibition TSA->HDAC_Inhibition p53_Acetylation Increased p53 Acetylation HDAC_Inhibition->p53_Acetylation p53_Activation p53 Activation p53_Acetylation->p53_Activation p21_Upregulation p21 Upregulation p53_Activation->p21_Upregulation Apoptosis Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21_Upregulation->Cell_Cycle_Arrest

Caption: TSA's activation of the p53 pathway.

2. Raf/MEK/ERK Signaling Pathway:

TSA has been shown to suppress the Raf/MEK/ERK signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival. By inhibiting this pathway, TSA can enhance the cytotoxic effects of chemotherapy.[20]

TSA TSA Raf Raf TSA->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival

Caption: TSA's inhibition of the Raf/MEK/ERK pathway.

Experimental Protocols: A Guide for Your Research

1. Histone Extraction for Western Blot Analysis

This protocol is adapted from established methods for the acid extraction of histones.[3][21]

cluster_0 Cell Lysis and Nuclei Isolation cluster_1 Acid Extraction cluster_2 Sample Preparation Harvest_Cells 1. Harvest and wash cells with ice-cold PBS. Resuspend_TEB 2. Resuspend in Triton Extraction Buffer (TEB). Harvest_Cells->Resuspend_TEB Lyse_Ice 3. Lyse on ice with rotation. Resuspend_TEB->Lyse_Ice Centrifuge_Nuclei 4. Centrifuge to pellet nuclei. Lyse_Ice->Centrifuge_Nuclei Wash_Nuclei 5. Wash nuclei with TEB. Centrifuge_Nuclei->Wash_Nuclei Resuspend_HCl 6. Resuspend nuclei pellet in 0.2N HCl. Wash_Nuclei->Resuspend_HCl Rotate_Overnight 7. Rotate overnight at 4°C. Resuspend_HCl->Rotate_Overnight Centrifuge_Histones 8. Centrifuge to pellet debris. Rotate_Overnight->Centrifuge_Histones Collect_Supernatant 9. Collect supernatant (contains histones). Centrifuge_Histones->Collect_Supernatant Quantify 10. Quantify protein concentration (e.g., Bradford). Collect_Supernatant->Quantify Prepare_Samples 11. Prepare samples in SDS-loading buffer. Quantify->Prepare_Samples cluster_0 Cell Preparation cluster_1 Fixation and Permeabilization cluster_2 Immunostaining Seed_Cells 1. Seed cells on coverslips. Treat_Cells 2. Treat with this compound or TSA. Seed_Cells->Treat_Cells Fix_Cells 3. Fix with 4% paraformaldehyde. Treat_Cells->Fix_Cells Permeabilize_Cells 4. Permeabilize with 0.1% Triton X-100. Fix_Cells->Permeabilize_Cells Block_Cells 5. Block with 5% BSA. Permeabilize_Cells->Block_Cells Primary_Ab 6. Incubate with primary antibody (e.g., anti-AcH3). Block_Cells->Primary_Ab Secondary_Ab 7. Incubate with fluorescent secondary antibody. Primary_Ab->Secondary_Ab Counterstain 8. Counterstain nuclei with DAPI. Secondary_Ab->Counterstain Mount 9. Mount coverslips. Counterstain->Mount

References

Cephaeline Demonstrates Synergistic Anticancer Effects with Cisplatin in Oral Squamous Cell Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – New preclinical research indicates that Cephaeline, a natural alkaloid, exhibits significant synergistic effects when combined with the conventional chemotherapy drug cisplatin in treating oral squamous cell carcinoma (OSCC). The findings from a study conducted at the State University of Campinas suggest that this combination therapy could enhance treatment efficacy and potentially reduce the viability of cancer stem cells, which are often responsible for tumor recurrence and resistance to treatment.

This comparison guide provides an in-depth analysis of the synergistic effects of this compound with cisplatin, summarizing the available experimental data, outlining the methodologies used, and visualizing the proposed mechanisms of action. This information is intended for researchers, scientists, and drug development professionals in the oncology field.

Comparative Analysis of this compound and Cisplatin Combination Therapy

The study investigated the impact of this compound, both as a standalone agent and in combination with cisplatin, on OSCC cell lines. While the full quantitative data from the study is pending publication in a peer-reviewed journal, the preliminary findings presented in a conference abstract indicate a strong synergistic interaction.

Data Summary

The following table summarizes the conceptual findings based on the available information. It is important to note that specific IC50 and Combination Index (CI) values are not yet publicly available and the table reflects the qualitative outcomes described in the research abstract.

Treatment GroupCancer Cell LineKey Findings
This compound (Monotherapy) Oral Squamous Cell Carcinoma (SCC-9)Demonstrates anticancer properties.
Cisplatin (Monotherapy) Oral Squamous Cell Carcinoma (SCC-9)Standard chemotherapeutic effect.
This compound + Cisplatin (Combination Therapy) Oral Squamous Cell Carcinoma (SCC-9)Synergistic effect: Enhanced reduction in cancer cell viability compared to monotherapy. Reduced the population of cancer stem cells.

Experimental Protocols

The following methodologies were employed in the key experiments cited in the preliminary research findings.

Cell Viability Assay
  • Objective: To determine the cytotoxic effects of this compound and cisplatin, alone and in combination, on oral squamous cell carcinoma cell lines.

  • Method: The SCC-9 cell line was used as an in vitro model for OSCC. Cell viability was assessed using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells were treated with varying concentrations of this compound, cisplatin, and their combination for a specified duration. The absorbance was then measured to determine the percentage of viable cells compared to an untreated control group.

Cancer Stem Cell (CSC) Analysis
  • Objective: To evaluate the effect of the combination therapy on the population of cancer stem cells.

  • Method: The study likely employed methods such as tumorsphere formation assays or flow cytometry using specific CSC markers (e.g., ALDH1, CD44) to identify and quantify the CSC population after treatment with this compound and cisplatin, both individually and in combination. A reduction in the number or size of tumorspheres, or a decrease in the percentage of marker-positive cells, would indicate an inhibitory effect on cancer stem cells.

Mechanism of Action and Signaling Pathways

This compound is known to induce its anticancer effects through multiple mechanisms, including the induction of histone H3 acetylation and the promotion of ferroptosis by targeting NRF2. Cisplatin primarily acts by forming DNA adducts, leading to DNA damage and apoptosis. The synergistic effect of the combination is hypothesized to result from a multi-pronged attack on the cancer cells.

Proposed Synergistic Signaling Pathway

The following diagram illustrates the potential signaling pathways affected by the combination of this compound and cisplatin, leading to enhanced cancer cell death.

Synergistic_Pathway cluster_this compound This compound cluster_cisplatin Cisplatin This compound This compound Histone_Acetylation Histone H3 Acetylation This compound->Histone_Acetylation NRF2_Inhibition NRF2 Inhibition This compound->NRF2_Inhibition Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Ferroptosis Ferroptosis NRF2_Inhibition->Ferroptosis Synergy Synergistic Cell Death Ferroptosis->Synergy Increased_Drug_Access Increased Cisplatin Accessibility to DNA Chromatin_Remodeling->Increased_Drug_Access DNA_Adducts DNA Adducts Increased_Drug_Access->DNA_Adducts Cisplatin Cisplatin Cisplatin->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Apoptosis->Synergy Experimental_Workflow Start Start: Hypothesis of Synergy Cell_Culture Oral Squamous Cell Carcinoma Cell Line (e.g., SCC-9) Start->Cell_Culture Monotherapy Monotherapy Treatment (this compound or Cisplatin) Cell_Culture->Monotherapy Combination_Therapy Combination Therapy (this compound + Cisplatin) Cell_Culture->Combination_Therapy Viability_Assay Cell Viability Assay (MTT) Monotherapy->Viability_Assay Combination_Therapy->Viability_Assay CSC_Assay Cancer Stem Cell Assay Combination_Therapy->CSC_Assay Data_Analysis Data Analysis (IC50, Combination Index) Viability_Assay->Data_Analysis CSC_Assay->Data_Analysis Conclusion Conclusion on Synergy Data_Analysis->Conclusion

Comparative study of Cephaeline's impact on different strains of the same virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A growing body of research highlights the potent antiviral properties of Cephaeline, a natural alkaloid, against a range of viruses. This guide provides a comparative analysis of this compound's impact on different strains of the same virus, offering valuable insights for researchers, scientists, and drug development professionals. The data presented underscores the potential of this compound as a broad-spectrum antiviral agent.

Comparative Antiviral Activity of this compound

Recent studies have demonstrated this compound's robust inhibitory effects against various viral pathogens. Notably, its efficacy has been quantified against different serotypes of the same virus, as well as across different coronaviruses, showcasing its potential to combat viral diversity and evolution.

Foot-and-Mouth Disease Virus (FMDV)

A significant study directly compared the antiviral activity of this compound and its analog, Emetine, against the Foot-and-Mouth Disease Virus (FMDV) serotype A. The results, summarized in the table below, indicate that this compound is a potent inhibitor of FMDV replication.

CompoundVirus Strain/SerotypeEC₅₀ (µM)IC₅₀ (µM)Cell LineReference
This compound FMDV Serotype A0.050.15BHK-21[1][2]
EmetineFMDV Serotype A0.244.20BHK-21[1][2]

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect in inhibiting viral replication in cell culture. IC₅₀ (Half-maximal inhibitory concentration) here refers to the concentration that inhibits the viral 3D polymerase (replicase) by 50%.

The data clearly shows that this compound exhibits a significantly lower EC₅₀ and IC₅₀ against FMDV serotype A compared to Emetine, indicating its superior potency in inhibiting this particular viral strain.[1][2]

Coronaviruses (SARS-CoV-2)

This compound has been identified as a highly potent inhibitor of SARS-CoV-2.[3][4] While direct comparative studies of this compound against different SARS-CoV-2 variants (e.g., Delta, Omicron) in a single, cohesive experiment are emerging, the existing data points towards its broad-spectrum anti-coronavirus activity. Research has shown that this compound and its related alkaloids are effective against a range of coronaviruses, including MERS-CoV and the original SARS-CoV.[4][5]

CompoundVirusIC₅₀ (µM)Cell LineReference
This compound SARS-CoV-20.0123Vero E6[3]
EmetineSARS-CoV-20.00771Vero E6[3]
EmetineMERS-CoV0.014Vero-E6[4]
EmetineSARS-CoV0.051Vero-E6[4]

The low micromolar and even nanomolar inhibitory concentrations suggest that this compound is a strong candidate for further investigation as a therapeutic against existing and future coronavirus strains.[3][4]

Mechanism of Action

The primary antiviral mechanism of this compound is the inhibition of host cell protein synthesis, a critical process for viral replication.[6] By targeting the host ribosome, this compound effectively shuts down the production of viral proteins necessary for assembly and propagation.

Additionally, for some RNA viruses like FMDV and Zika virus, this compound has been shown to inhibit the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for replicating the viral genome.[1][3] This dual-action mechanism, targeting both host and viral factors, makes it a compelling antiviral candidate.

cluster_host Host Cell cluster_virus Virus Ribosome Host Ribosome Translation Protein Synthesis (Translation) Ribosome->Translation facilitates Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_RNA Viral RNA Viral_RNA->Translation RdRp Viral RdRp Viral_RNA->RdRp template for New_Virions New Virions Viral_RNA->New_Virions packaged into Viral_Proteins->New_Virions assemble into RdRp->Viral_RNA replicates This compound This compound This compound->Translation inhibits This compound->RdRp inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of a compound required to protect cells from the virus-induced cell death (cytopathic effect).

  • Cell Culture: A monolayer of susceptible cells (e.g., BHK-21 for FMDV, Vero E6 for SARS-CoV-2) is prepared in 96-well plates.

  • Compound Preparation: this compound is serially diluted to various concentrations.

  • Infection and Treatment: The cell monolayers are infected with the virus. Following viral adsorption, the inoculum is removed, and the cells are treated with the different concentrations of this compound.

  • Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated control wells (typically 48-72 hours).

  • Quantification: Cell viability is assessed using a colorimetric assay (e.g., MTT or Crystal Violet staining). The EC₅₀ is calculated as the concentration of this compound that results in a 50% reduction in CPE.

FMDV Minigenome Assay for Replicase (3Dpol) Inhibition

This assay specifically measures the inhibitory effect of a compound on the viral RNA polymerase.

  • Cell Transfection: BHK-21 cells are co-transfected with plasmids expressing the FMDV 3D polymerase and a minigenome construct that contains a reporter gene (e.g., GFP) flanked by FMDV replication signals.

  • Compound Treatment: The transfected cells are treated with various concentrations of this compound.

  • Reporter Gene Expression: The expression of the reporter gene, which is dependent on the activity of the 3D polymerase, is quantified (e.g., by measuring GFP fluorescence).

  • IC₅₀ Determination: The IC₅₀ is calculated as the concentration of this compound that causes a 50% reduction in reporter gene expression.[1][2]

start Start cell_culture Seed susceptible cells (e.g., BHK-21, Vero E6) start->cell_culture compound_prep Prepare serial dilutions of this compound cell_culture->compound_prep infection Infect cells with virus compound_prep->infection treatment Treat cells with This compound dilutions infection->treatment incubation Incubate for 48-72 hours treatment->incubation quantification Quantify cell viability (e.g., MTT assay) incubation->quantification calculation Calculate EC₅₀ quantification->calculation end End calculation->end

Caption: Experimental workflow for a CPE reduction assay.

Conclusion

The compiled data strongly suggests that this compound is a promising antiviral compound with potent activity against multiple strains of clinically relevant viruses. Its dual mechanism of action, targeting both host and viral machinery, may offer a higher barrier to the development of viral resistance. Further comparative studies on a wider range of viral strains and variants are warranted to fully elucidate its therapeutic potential.

References

Assessing the Selectivity of Cephaeline for its Intended Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cephaeline's selectivity for its primary molecular targets. This compound, a natural alkaloid, has demonstrated a range of biological activities, including antiviral, anticancer, and emetic effects. A thorough understanding of its target selectivity is crucial for its potential development as a therapeutic agent. This document summarizes key experimental data, details relevant methodologies, and visualizes associated cellular pathways to offer a clear perspective on this compound's molecular interactions.

Data Presentation: Target Affinity and Potency

The following tables summarize the in vitro efficacy of this compound and its structural analog, Emetine, against various molecular targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Potency (IC50) of this compound Against Various Targets

Target/Cell LineAssay TypeIC50 ValueReference Cell Line/System
Antiviral Activity
Zika Virus (ZIKV) NS5 RdRpPolymerase Activity Assay976 nMHEK293 cells[1]
Ebola Virus (EBOV)Live Virus Infection Assay22.18 nMVero E6 cells[1]
Ebola Virus (EBOV)Viral Like Particle (VLP) Entry Assay3.27 µMHeLa cells[1]
Anticancer Activity
Mucoepidermoid CarcinomaCell Viability Assay0.02 µMUM-HMC-3A[2]
Mucoepidermoid CarcinomaCell Viability Assay0.16 µMUM-HMC-1[2]
Mucoepidermoid CarcinomaCell Viability Assay2.08 µMUM-HMC-2[2]
Lung CancerCell Viability Assay (24h)88 nMH460[3]
Lung CancerCell Viability Assay (24h)89 nMA549[3]
Other Activities
NRF2-mediated signalingFerroptosis InductionEffective at 25-100 nMH460 and A549 cells[3]
Histone H3 AcetylationImmunofluorescenceObserved at 0.02-2.08 µMMEC cell lines[2]

Table 2: Comparative In Vitro Potency (IC50) of this compound and Emetine

TargetThis compound IC50Emetine IC50Reference
Zika Virus NS5 RdRp976 nM121 nM[1]
SARS-CoV-212.3 nM7.71 nM

Note: A comprehensive off-target screening panel for this compound against a broad range of kinases, GPCRs, and other enzymes is not publicly available at this time. The assessment of selectivity is therefore based on its known targets and comparison with its close analog, Emetine.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the assessment of this compound's selectivity.

Cephaeline_NRF2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Antioxidant_Genes Antioxidant Genes (e.g., GPX4, SLC7A11) ARE->Antioxidant_Genes Activates transcription Ferroptosis Ferroptosis Antioxidant_Genes->Ferroptosis Inhibits Nrf2_n->ARE Binds

Caption: this compound's Inhibition of the NRF2 Pathway.

Viral_Inhibition_Pathway This compound This compound Viral_Entry Viral Entry This compound->Viral_Entry Inhibits Viral_Replication Viral Replication (RdRp activity) This compound->Viral_Replication Inhibits Ribosome Host Ribosome This compound->Ribosome Inhibits Virus Virus (e.g., Ebola, Zika) Virus->Viral_Entry attachment & entry Host_Cell Host Cell Viral_Entry->Viral_Replication Viral_Protein_Synthesis Viral Protein Synthesis Viral_Replication->Viral_Protein_Synthesis viral RNA Ribosome->Viral_Protein_Synthesis New_Virions New Virions Viral_Protein_Synthesis->New_Virions New_Virions->Host_Cell release

Caption: this compound's Multi-faceted Antiviral Mechanism.

Selectivity_Assessment_Workflow Start Start: Compound of Interest (this compound) Primary_Target_Assay Primary Target Assays (e.g., Enzyme inhibition, Binding) Start->Primary_Target_Assay Cell_Based_Assay Cell-Based Potency Assays (e.g., Antiviral, Anticancer) Start->Cell_Based_Assay Off_Target_Screening Broad Off-Target Screening (e.g., Kinase, GPCR, Ion Channel Panels) Start->Off_Target_Screening Data_Analysis Data Analysis: Determine IC50/Ki for all targets Primary_Target_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Off_Target_Screening->Data_Analysis Selectivity_Calculation Calculate Selectivity Ratios (Off-target IC50 / Primary target IC50) Data_Analysis->Selectivity_Calculation Conclusion Conclusion: Selectivity Profile Selectivity_Calculation->Conclusion

Caption: Experimental Workflow for Selectivity Profiling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT/CCK-8)

This protocol is based on the methods described for assessing the anticancer effects of this compound.[2][3]

  • Cell Seeding: Plate cancer cell lines (e.g., H460, A549, or MEC cell lines) in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Histone H3 Acetylation Immunofluorescence Assay

This protocol is based on the methodology used to demonstrate this compound's effect on histone acetylation.[2]

  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with this compound at various concentrations and for different durations (e.g., 24 and 48 hours).

  • Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS), fix with 4% paraformaldehyde, and then permeabilize with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for acetylated histone H3 at lysine 9 (H3K9ac) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of H3K9ac staining within the nuclei of treated and control cells using image analysis software.

NRF2 Inhibition and Ferroptosis Induction Assay

This protocol is a composite based on the described mechanism of this compound in lung cancer cells.[3]

  • Cell Culture and Treatment: Culture lung cancer cells (e.g., H460, A549) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Western Blot for NRF2 Pathway Proteins:

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against NRF2, Keap1, and downstream targets like GPX4 and SLC7A11.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

  • Measurement of Reactive Oxygen Species (ROS):

    • Load the treated cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.

  • Lipid Peroxidation Assay:

    • Use a lipid peroxidation sensor (e.g., C11-BODIPY 581/591) to assess ferroptosis.

    • Analyze the shift in fluorescence from red to green by flow cytometry or fluorescence microscopy, which indicates lipid peroxidation.

  • Rescue Experiment: Co-treat cells with this compound and a ferroptosis inhibitor (e.g., ferrostatin-1) or an NRF2 activator (e.g., TBHQ) to confirm that the observed cell death is mediated through the NRF2-ferroptosis axis. Assess cell viability as described in the cell viability assay protocol.

References

Replicating Key Findings of Cephaeline's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cephaeline's biological activity with its structural analog, Emetine, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate the replication of these findings.

Antiviral and Anticancer Efficacy: A Quantitative Comparison

This compound, an alkaloid derived from the ipecacuanha plant, has demonstrated significant antiviral and anticancer properties. Its efficacy, often compared to its close structural analog Emetine, is highlighted by its half-maximal inhibitory concentration (IC50) values across various viral strains and cancer cell lines.

Comparative Antiviral Activity

This compound has shown potent inhibitory effects against a range of viruses, in some cases exhibiting stronger activity than Emetine. The following table summarizes the comparative IC50 values of this compound and Emetine against several viruses.

VirusCompoundCell LineIC50Citation
Zika Virus (ZIKV) This compoundHEK293976 nM[1]
EmetineHEK293121 nM
Ebola Virus (EBOV) This compoundVero E622.18 nM[1]
Emetine--
SARS-CoV-2 This compound-0.0123 µM[2]
Emetine-0.00771 µM[2]
Comparative Anticancer Activity

In the realm of oncology, this compound has been investigated for its cytotoxic effects on various cancer cell lines. The tables below outline the IC50 values of this compound and Emetine in different cancer types.

Lung Cancer

Cell LineCompound24h IC5048h IC5072h IC50Citation
H460 This compound88 nM58 nM35 nM[3][4]
A549 This compound89 nM65 nM43 nM[3][4]

Mucoepidermoid Carcinoma

Cell LineCompoundIC50Citation
UM-HMC-1 This compound0.16 µM[1]
UM-HMC-2 This compound2.08 µM[1]
UM-HMC-3A This compound0.02 µM[1]

Key Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of specific signaling pathways. Two prominent mechanisms that have been elucidated are the induction of ferroptosis in lung cancer via NRF2 inhibition and the promotion of histone H3 acetylation in mucoepidermoid carcinoma.

NRF2 Inhibition and Ferroptosis in Lung Cancer

In lung cancer cells, this compound has been shown to inhibit the NRF2 signaling pathway.[3][5] This inhibition leads to a decrease in the expression of downstream antioxidant genes such as GPX4 and SLC7A11.[3][5] The downregulation of these genes disrupts cellular redox homeostasis, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death known as ferroptosis.[3][5]

G This compound This compound NRF2 NRF2 This compound->NRF2 inhibits GPX4 GPX4 NRF2->GPX4 activates SLC7A11 SLC7A11 NRF2->SLC7A11 activates Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS inhibits SLC7A11->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

This compound induces ferroptosis in lung cancer by inhibiting the NRF2 pathway.

Histone H3 Acetylation in Mucoepidermoid Carcinoma

In mucoepidermoid carcinoma cells, this compound has been observed to increase the acetylation of histone H3 at lysine 9 (H3K9ac).[6][7] This epigenetic modification leads to chromatin relaxation, which can alter gene expression profiles related to cell viability, proliferation, and migration.[6] The precise upstream mechanism by which this compound induces histone acetylation is an area of ongoing investigation.

G This compound This compound Histone_Deacetylases Histone Deacetylases (HDACs - Putative Target) This compound->Histone_Deacetylases inhibits? H3K9ac Histone H3 Lysine 9 Acetylation (H3K9ac) Histone_Deacetylases->H3K9ac removes acetyl group Chromatin_Relaxation Chromatin Relaxation H3K9ac->Chromatin_Relaxation leads to Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression enables Cancer_Inhibition Inhibition of Cancer Cell Proliferation & Migration Gene_Expression->Cancer_Inhibition G Start Seed cells in 6-well plate Confluence Grow to confluence Start->Confluence Scratch Create scratch with pipette tip Confluence->Scratch Wash Wash with PBS Scratch->Wash Treat Add medium with This compound or control Wash->Treat Image_0h Image at 0h Treat->Image_0h Incubate Incubate for 24-60h Image_0h->Incubate Image_t Image at subsequent time points Incubate->Image_t Analyze Measure wound closure Image_t->Analyze

References

Independent Verification of Published IC50 Values for Cephaeline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published half-maximal inhibitory concentration (IC50) values for the natural alkaloid Cephaeline. The data presented is compiled from various scientific studies to offer an independent verification of its biological activity against cancer cell lines and viruses. Detailed experimental methodologies and signaling pathway diagrams are included to support the presented data.

Comparative Analysis of this compound IC50 Values

The inhibitory effects of this compound have been evaluated across different cancer cell lines and viruses. The following tables summarize the published IC50 values from various studies.

Anticancer Activity

Mucoepidermoid Carcinoma Cell Lines

Data for the following mucoepidermoid carcinoma (MEC) cell lines are currently available from a single primary study. Independent verification from other studies is not yet available.

Cell LineIC50 (µM)Primary Study
UM-HMC-10.16da Silva et al., 2021[1]
UM-HMC-22.08da Silva et al., 2021[1]
UM-HMC-3A0.02da Silva et al., 2021[1]

Lung Cancer Cell Lines

Independent studies have reported IC50 values for this compound in lung cancer cell lines, showing comparable ranges of activity.

Cell LineIC50 (nM)Incubation TimeStudy
H4608824hJing-Ru et al., 2024
5848hJing-Ru et al., 2024
3572hJing-Ru et al., 2024
A5498924hJing-Ru et al., 2024
6548hJing-Ru et al., 2024
4372hJing-Ru et al., 2024
Antiviral Activity

This compound has demonstrated potent inhibitory effects against several viruses.

VirusTarget/AssayCell LineIC50Study
Zika Virus (ZIKV)NS5 RdRp polymerase activityHEK293976 nMMedchemExpress[2]
Ebola Virus (EBOV)Live virus infectionVero E622.18 nMMedchemExpress[2]
VLP entryHeLa3.27 µMMedchemExpress[2]
SARS-CoV-2Antiviral ActivityVero E60.0123 µMChandel et al., 2021[3]

Experimental Protocols

The IC50 values cited in this guide were primarily determined using cell viability assays such as the MTT and Cell Counting Kit-8 (CCK-8) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The protocol used in the study by da Silva et al. (2021) for mucoepidermoid carcinoma cell lines is outlined below.[1]

Workflow for MTT Assay

cluster_0 Cell Seeding and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Measurement A Seed cells in 96-well plates B Incubate for 24h to allow adherence A->B C Treat with varying concentrations of this compound B->C D Incubate for a specified period (e.g., 72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan crystal formation E->F G Remove medium and add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound.

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined by plotting a dose-response curve.

Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay, used in the study by Jing-Ru et al. (2024) for lung cancer cell lines, is another colorimetric assay for the determination of cell viability.

Workflow for CCK-8 Assay

cluster_0 Cell Culture and Treatment cluster_1 CCK-8 Reaction cluster_2 Data Acquisition and Analysis A Dispense cell suspension into 96-well plates B Pre-incubate for 24h A->B C Add different concentrations of this compound B->C D Incubate for 24, 48, or 72h C->D E Add CCK-8 solution to each well D->E F Incubate for 1-4h E->F G Measure absorbance at 450nm F->G H Determine cell viability and IC50 values G->H

Caption: Workflow of the CCK-8 assay for cell viability assessment.

Detailed Steps:

  • Cell Plating: A cell suspension is dispensed into a 96-well plate and pre-incubated.

  • Drug Application: Various concentrations of the test compound are added to the wells.

  • Incubation: The plate is incubated for the desired period.

  • CCK-8 Addition: CCK-8 solution is added to each well.

  • Final Incubation: The plate is incubated for 1-4 hours. During this time, dehydrogenases in viable cells reduce the WST-8 in the CCK-8 solution to a water-soluble orange formazan dye.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.

  • Analysis: The IC50 value is calculated from the dose-response curve.

Signaling Pathways Affected by this compound

This compound exerts its biological effects through the modulation of multiple signaling pathways. Two key mechanisms that have been identified are the induction of ferroptosis and the promotion of histone acetylation.

Ferroptosis Induction via NRF2 Inhibition

This compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death, in lung cancer cells by targeting the NRF2 pathway.

This compound This compound NRF2 NRF2 This compound->NRF2 inhibition GPX4 GPX4 NRF2->GPX4 activates SLC7A11 SLC7A11 NRF2->SLC7A11 activates Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS inhibits SLC7A11->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound induces ferroptosis by inhibiting NRF2.

This pathway illustrates that this compound inhibits NRF2, a key regulator of antioxidant response. This inhibition leads to the downregulation of downstream targets such as GPX4 and SLC7A11, resulting in an accumulation of lipid reactive oxygen species (ROS) and ultimately leading to ferroptotic cell death.

Histone H3 Acetylation

This compound also acts as an inductor of histone H3 acetylation.[1] This epigenetic modification can alter gene expression and is associated with anticancer effects in mucoepidermoid carcinoma cells.[1]

This compound This compound HDACs Histone Deacetylases (HDACs) This compound->HDACs inhibition (putative) Histone_Acetylation Increased Histone H3 Acetylation (H3K9ac) HDACs->Histone_Acetylation removes acetyl groups Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Anticancer_Effects Anticancer Effects (Reduced viability, migration, proliferation) Gene_Expression->Anticancer_Effects

Caption: this compound promotes histone acetylation, leading to anticancer effects.

By potentially inhibiting histone deacetylases (HDACs), this compound leads to an increase in the acetylation of histone H3 at lysine 9 (H3K9ac).[4] This change in the chromatin structure can lead to the altered expression of genes involved in cell viability, migration, and proliferation, thereby exerting its anticancer effects.[4]

References

Safety Operating Guide

Proper Disposal of Cephaeline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Cephaeline, a toxic alkaloid, is critical to ensure personnel safety and environmental protection.[1][2][3] All disposal procedures must comply with local, regional, and national regulations for hazardous waste.[1][4] This guide provides a procedural framework for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is essential to handle this compound with extreme caution in a controlled environment, such as a laboratory hood, to avoid direct contact.[1] Personnel must wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye or face protection.[1]

Step-by-Step Disposal Procedure

  • Waste Identification and Classification : All materials contaminated with this compound, including pure substance, solutions, contaminated labware (e.g., vials, pipettes), and contaminated PPE, must be treated as hazardous waste. This compound is classified as a toxic organic solid.[1][2]

  • Segregation and Collection :

    • Segregate this compound waste from non-hazardous laboratory waste.

    • Collect all solid and liquid this compound waste in designated, sealed, and clearly labeled hazardous waste containers.[5] The containers should be appropriate for toxic materials.

    • Do not empty any this compound waste into drains or dispose of it with regular household garbage.[1][2]

  • Engage a Licensed Waste Management Service : The primary and recommended method for the final disposal of this compound is through a licensed chemical waste management company.[6] These companies are equipped to handle, transport, and dispose of toxic substances in accordance with regulations.

  • Temporary Storage :

    • Store the sealed hazardous waste containers in a secure, locked-up, and well-ventilated area, away from incompatible materials.[1][4]

    • The storage area should be clearly marked as containing toxic chemical waste.

  • Spill Management : In the event of a spill, collect and contain the spilled material.[1] The non-recoverable remainder of a spill can be cleaned with a sodium hypochlorite solution.[1] All materials used for cleaning the spill (e.g., absorbents, wipes, contaminated PPE) must also be disposed of as hazardous waste.[2][5]

  • Documentation and Transport :

    • Maintain accurate records of the waste generated, including quantities and collection dates.

    • For transportation off-site, this compound is classified as a dangerous good.[7] Ensure all transport regulations are followed, which is typically managed by the contracted waste disposal service.[1][2]

Data Summary: this compound Waste Profile

For proper management and communication with waste disposal contractors, the following data should be used to characterize this compound waste.

ParameterValueReference
Chemical Name This compound[7]
CAS Number 483-17-0[7]
Waste Type Hazardous / Special Waste[1]
GHS Hazard Class Acute Toxicity 2/3 (Oral/Inhalation)[2]
UN Number UN2811[2]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (this compound)[1][2]
Primary Hazard Toxic if swallowed or inhaled[1][2]
Disposal Route Hazardous waste collection point / Licensed Contractor[1]
Prohibited Disposal Do not dispose into drains or household garbage[1][2]

Experimental Protocols Cited

The procedures outlined are based on standard safety data sheet (SDS) recommendations for toxic chemicals. The specific mention of using a sodium hypochlorite solution for cleaning the non-recoverable remainder of a spill is a decontamination step noted in safety documentation.[1] This involves carefully washing the affected area after the bulk of the spill has been physically removed and contained.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Handle this compound in Lab Hood with Full PPE B Identify Waste (this compound, contaminated items) A->B Spill Spill Occurs? A->Spill C Segregate from Non-Hazardous Waste B->C D Place in Sealed, Labeled Hazardous Waste Container C->D E Store in Secure, Ventilated, Locked Area D->E F Arrange Pickup by Licensed Hazardous Waste Contractor E->F G Transport to Permitted Waste Management Facility F->G H Maintain Disposal Records G->H Spill->A No Spill_Proc Contain Spill & Collect Waste (Dispose as Hazardous) Spill->Spill_Proc Yes Spill_Proc->D

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cephaeline
Reactant of Route 2
Reactant of Route 2
Cephaeline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.